Product packaging for (S)-2-Amino-2-(4-bromophenyl)ethanol(Cat. No.:CAS No. 354153-65-4)

(S)-2-Amino-2-(4-bromophenyl)ethanol

Cat. No.: B1316204
CAS No.: 354153-65-4
M. Wt: 216.07 g/mol
InChI Key: KTNHFPRYCCCOQV-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(4-bromophenyl)ethanol is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO B1316204 (S)-2-Amino-2-(4-bromophenyl)ethanol CAS No. 354153-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(4-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNHFPRYCCCOQV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298421
Record name (βS)-β-Amino-4-bromobenzeneethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354153-65-4
Record name (βS)-β-Amino-4-bromobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354153-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-4-bromobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol that serves as a valuable building block in organic synthesis and drug discovery. Its structure, featuring a stereocenter and a bromine-substituted phenyl group, makes it an important intermediate for the synthesis of various biologically active molecules and pharmaceutical agents.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₈H₁₀BrNO[2]
Molecular Weight 216.08 g/mol [3]
Appearance White crystal or crystalline powder[1]
Melting Point 89-91 °C[1]
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform.[1]
Storage Keep in a dark place under an inert atmosphere at 2-8°C.[4]

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various strategies, including asymmetric synthesis or chiral resolution of the racemic mixture. A general, high-level synthetic approach is outlined below.

General Synthesis Pathway

A common method for the synthesis of 2-amino-2-phenylethanol derivatives involves a two-step process starting from a corresponding benzoyl chloride.[1]

Synthesis cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reaction with Bromoacetic Acid A 4-Bromobenzoyl chloride C 4-Bromophenyl ethanolamine A->C Alkaline conditions B Ethanolamine B->C D 4-Bromophenyl ethanolamine F This compound D->F E Bromoacetic acid E->F

Caption: General two-step synthesis of 2-Amino-2-(4-bromophenyl)ethanol.

Detailed Protocol for a Related Compound (Illustrative):

While a detailed protocol for the specific (S)-enantiomer is not available, the synthesis of a related Schiff base, 2-[(4-Bromobenzylidene)amino]ethanol, provides a useful reference for the types of procedures involved.[3]

  • Reaction Setup: To a solution of 4-bromobenzaldehyde (0.011 mol) in dry toluene (40 ml), a solution of ethanolamine (0.011 mol) in dry toluene (40 ml) is added dropwise over 30 minutes with stirring.

  • Reaction Conditions: The mixture is stirred at ambient temperature for 2 hours and then refluxed at 120 °C for 3 hours.

  • Workup: Water is removed by azeotropic distillation using a Dean-Stark apparatus. The toluene is then removed under reduced pressure.

  • Purification: The resulting viscous material is dissolved in dichloromethane, and crystallization is induced by the slow diffusion of hexane.

Chiral Resolution:

For the separation of enantiomers, chiral chromatography is a common and effective technique. A validated chiral HPLC method for the separation of the enantiomers of a related compound, β-amino-β-(4-bromophenyl) propionic acid, has been reported.[5] This method utilizes a (R, R) Whelk-01 chiral stationary phase with a mobile phase consisting of n-hexane, ethanol, trifluoroacetic acid, and isopropylamine.[5] Similar principles could be applied to develop a separation method for this compound.

Biological Activity and Potential Signaling Pathways

Phenylethanolamine derivatives are well-known for their interactions with adrenergic receptors.[6][7] These receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine and epinephrine, and are key regulators of the sympathetic nervous system.[8] The structure of this compound is analogous to that of known adrenergic agents.

Based on the structure-activity relationships of phenylethanolamines, it is plausible that this compound could act as a ligand for adrenergic receptors. The substitution pattern on the phenyl ring and the stereochemistry of the ethanolamine sidechain are critical determinants of affinity and efficacy at α- and β-adrenergic receptor subtypes.

Hypothesized Signaling Pathway:

Given its structural similarity to adrenergic agonists, this compound could potentially activate β-adrenergic receptors, leading to the activation of the canonical Gs-protein signaling cascade.

Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand (S)-2-Amino-2- (4-bromophenyl)ethanol Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binds G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates target proteins

Caption: Hypothesized β-adrenergic signaling pathway for this compound.

Conclusion

This compound is a chiral intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its chemical and physical properties are well-defined, and established synthetic strategies for related molecules provide a strong foundation for its preparation. Based on its structural similarity to known adrenergic agents, it is hypothesized to interact with adrenergic receptors, potentially modulating key physiological pathways. Further research is warranted to fully elucidate its pharmacological profile and explore its therapeutic applications.

References

An In-depth Technical Guide on the Structure Elucidation of (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (S)-2-Amino-2-(4-bromophenyl)ethanol, a chiral amino alcohol of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in the public domain, this guide combines established chemical principles, predicted spectroscopic data, and representative experimental protocols to offer a thorough understanding of the molecule's structure and potential synthesis.

Introduction

This compound is a chiral organic compound with the molecular formula C₈H₁₀BrNO.[1][2][3] Its structure features a stereocenter at the carbon atom bearing the amino group, making the enantiomerically pure form crucial for stereospecific interactions with biological targets. The presence of a 4-bromophenyl group and a primary alcohol functionality suggests its potential as a synthon in the preparation of various biologically active molecules. Phenyl ethanolamine derivatives are known to interact with adrenergic and dopaminergic receptors, indicating a potential pharmacological profile for this compound.[4][5][6][7]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₀BrNO[1][2][3]
Molecular Weight 216.08 g/mol [1]
CAS Number 354153-65-4[2][8]
Appearance White crystalline powder (predicted)[9]
Melting Point ~89-91 °C (for the racemate)[9]
Solubility Soluble in organic solvents like ethanol, ether, and chloroform.[9][10]
Stereochemistry (S)-enantiomer[2]

Spectroscopic Data for Structure Elucidation (Predicted)

The expected proton NMR chemical shifts are summarized in Table 2. The spectrum is predicted to show distinct signals for the aromatic protons, the methine proton at the stereocenter, and the diastereotopic methylene protons of the ethanolamine backbone.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH₂1.5 - 2.5br s-
-OH1.5 - 2.5br s-
H-1' (CH₂)~3.5 - 3.8m-
H-2' (CH)~4.0 - 4.3dd~8, 4
H-2, H-6 (Aromatic)~7.2 - 7.4d~8.5
H-3, H-5 (Aromatic)~7.4 - 7.6d~8.5

Note: The chemical shifts of NH₂ and OH protons can vary depending on concentration and solvent.[11]

The predicted carbon-13 NMR spectrum would provide key information about the carbon skeleton of the molecule. The expected chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2' (CH-NH₂)~55 - 60
C-1' (CH₂-OH)~65 - 70
C-4 (Aromatic, C-Br)~120 - 125
C-2, C-6 (Aromatic)~128 - 132
C-3, C-5 (Aromatic)~131 - 135
C-1 (Aromatic, C-CH)~140 - 145

Reference for general chemical shift ranges.[12][13]

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule, as detailed in Table 4.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrationPredicted Frequency (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3200 - 3600 (broad)
N-H (Amine)Stretching3300 - 3500 (two bands for primary amine)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
N-H (Amine)Bending1590 - 1650
C=C (Aromatic)Stretching1450 - 1600
C-O (Alcohol)Stretching1000 - 1260
C-BrStretching500 - 600

Reference for general IR absorption ranges.[14]

The mass spectrum of this compound would exhibit a molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by a characteristic M+2 isotope pattern.

Table 5: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Description
[M]⁺215/217Molecular ion (presence of Br isotopes)
[M-CH₂OH]⁺184/186Loss of the hydroxymethyl group
[C₇H₇Br]⁺170/172Bromotropylium ion
[C₆H₅]⁺77Phenyl cation

Reference for general fragmentation patterns.[15][16]

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be achieved through the asymmetric reduction of the corresponding prochiral ketone, 2-amino-1-(4-bromophenyl)ethanone. A well-established and highly effective method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst.[1][9][17]

The proposed synthetic pathway is illustrated in the following workflow diagram.

G cluster_0 Synthesis of this compound A 2-Amino-1-(4-bromophenyl)ethanone C This compound A->C Asymmetric Reduction B (S)-CBS Catalyst BH₃·THF B->C G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand (S)-2-Amino-2- (4-bromophenyl)ethanol Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binding G_Protein Gαs (G-protein) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

References

(S)-2-Amino-2-(4-bromophenyl)ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 354153-65-4

This technical guide provides an in-depth overview of (S)-2-Amino-2-(4-bromophenyl)ethanol, a chiral building block with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a chiral amino alcohol. Its key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₀BrNO[1][2][3]
Molecular Weight 216.08 g/mol [1]
Appearance White crystal or crystalline powder[4]
Melting Point Approximately 89-91 °C[4]
Solubility Soluble in many organic solvents, such as ethanol, ether, and chloroform.[4]
IUPAC Name (2S)-2-amino-2-(4-bromophenyl)ethanol[5]
SMILES N--INVALID-LINK--c1ccc(Br)cc1[6]
InChI Key KTNHFPRYCCCOQV-MRVPVSSYSA-N[5]

Synthesis and Purification

General Synthetic Approach (Racemic)

A generalized two-step synthesis for 2-Amino-2-(4-bromophenyl)ethanol is outlined below.[4] It is important to note that this procedure yields the racemic mixture and a subsequent chiral resolution or an asymmetric synthesis approach would be required to obtain the desired (S)-enantiomer.

Experimental Protocol: Synthesis of Racemic 2-Amino-2-(4-bromophenyl)ethanol

Step 1: Synthesis of 4-bromophenyl ethanolamine

  • Under alkaline conditions, dissolve 4-bromobenzoyl chloride in a suitable organic solvent.

  • Slowly add ethanolamine to the solution while maintaining the alkaline conditions and controlling the temperature.

  • After the reaction is complete, as monitored by an appropriate technique (e.g., TLC), the product, 4-bromophenyl ethanolamine, is isolated and purified using standard laboratory procedures such as extraction and crystallization.

Step 2: Synthesis of 2-Amino-2-(4-bromophenyl)ethanol

  • The 4-bromophenyl ethanolamine obtained from the previous step is reacted with bromoacetic acid.

  • The reaction progress is monitored until completion.

  • The final product, racemic 2-Amino-2-(4-bromophenyl)ethanol, is then isolated and purified.

Purification

Purification of the final compound can be achieved through standard techniques such as recrystallization or column chromatography. For purification of the enantiomerically pure form, chiral chromatography would be a suitable method.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following are representative analytical techniques that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric purity of chiral compounds. A validated chiral HPLC method would be necessary to separate and quantify the (S) and (R)-enantiomers.

Representative Experimental Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives, would be selected.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio would be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

  • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 214.99458 Da.[6]

Applications in Research and Drug Development

This compound serves as a valuable chiral building block for the synthesis of enantiomerically pure, more complex molecules.[4] Chiral amino alcohols are a critical class of intermediates in the pharmaceutical and agrochemical industries due to their prevalence in biologically active compounds. The presence of the bromine atom on the phenyl ring also provides a handle for further synthetic transformations, such as cross-coupling reactions, to build molecular complexity.

G

Biological Activity and Mechanism of Action

Based on available public information, there is no specific data on the biological activity or mechanism of action of this compound itself. Its primary role is that of a precursor in the synthesis of other potentially bioactive molecules. The biological activity of any resulting derivative would be dependent on the final molecular structure.

Safety Information

This compound should be handled with care in a laboratory setting. It may be irritating to the eyes, skin, and respiratory system.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid contact with oxidants and strong acids.[4]

Conclusion

This compound is a key chiral building block with considerable utility in asymmetric synthesis. While detailed experimental protocols and biological data for this specific compound are limited in the public domain, its structural features make it a valuable starting material for the development of novel, enantiomerically pure compounds in the pharmaceutical and agrochemical sectors. Further research into its synthesis and applications is warranted to fully explore its potential.

References

Physical and chemical properties of (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter and a bromophenyl moiety, makes it a valuable building block for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and chiral separation, and an exploration of its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties

This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below, compiled from various sources. While some data pertains to the racemic mixture, it provides a valuable reference for the handling and characterization of the (S)-enantiomer.

PropertyValueSource(s)
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Appearance White crystal or crystalline powder
Melting Point 89-91 °C (racemate)
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform.
Optical Rotation [α]D Data not available in the searched literature.

Synthesis and Chiral Separation

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

Enantioselective Synthesis: Asymmetric Reduction

An effective method for the enantioselective synthesis of this compound involves the asymmetric reduction of a corresponding prochiral ketone, 2-amino-1-(4-bromophenyl)ethanone. This transformation can be achieved with high enantioselectivity using a chiral catalyst, such as an oxazaborolidine-borane complex.

Experimental Protocol: Asymmetric Borane Reduction

This protocol is a generalized procedure based on established methods for the enantioselective reduction of ketones.

  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, a chiral amino alcohol (e.g., (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol) is dissolved in anhydrous tetrahydrofuran (THF).

  • Borane Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF is added dropwise to the amino alcohol solution at 0 °C. The mixture is stirred for several hours to allow for the in situ formation of the chiral oxazaborolidine catalyst.

  • Substrate Addition: A solution of 2-amino-1-(4-bromophenyl)ethanone in anhydrous THF is then added slowly to the catalyst solution at a low temperature (e.g., -20 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by an acidic work-up (e.g., with 1 M HCl).

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Logical Workflow for Asymmetric Synthesis

G cluster_prep Catalyst Formation cluster_reaction Asymmetric Reduction cluster_workup Purification ChiralAminoAlcohol Chiral Amino Alcohol Catalyst Chiral Oxazaborolidine Catalyst ChiralAminoAlcohol->Catalyst Borane Borane (BH3·SMe2) Borane->Catalyst Reduction Reduction Catalyst->Reduction ProchiralKetone 2-Amino-1-(4-bromophenyl)ethanone ProchiralKetone->Reduction S_Product This compound Reduction->S_Product Quenching Quenching (MeOH, HCl) S_Product->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure (S)-Enantiomer Purification->FinalProduct

Caption: Workflow for the enantioselective synthesis of this compound.

Chiral Resolution of Racemic 2-Amino-2-(4-bromophenyl)ethanol

An alternative to enantioselective synthesis is the resolution of a racemic mixture of 2-Amino-2-(4-bromophenyl)ethanol. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The different solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Resolution with Tartaric Acid

  • Salt Formation: A solution of racemic 2-Amino-2-(4-bromophenyl)ethanol in a suitable solvent (e.g., ethanol) is treated with a half-molar equivalent of a chiral resolving agent, such as L-(+)-tartaric acid.

  • Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

  • Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to liberate the free this compound.

  • Extraction and Purification: The free amine is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the enantiomerically enriched product. The enantiomeric excess (ee) can be determined by chiral HPLC.

Workflow for Chiral Resolution

G Racemate Racemic 2-Amino-2-(4-bromophenyl)ethanol SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., L-Tartaric Acid) ResolvingAgent->SaltFormation Diastereomers Mixture of Diastereomeric Salts SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization SeparatedSalts Separated Diastereomeric Salts Crystallization->SeparatedSalts R_Enantiomer (R)-Enantiomer (in mother liquor) Crystallization->R_Enantiomer Liberation Liberation of Free Amine (Base Treatment) SeparatedSalts->Liberation S_Enantiomer (S)-Enantiomer Liberation->S_Enantiomer Purification Purification S_Enantiomer->Purification Pure_S_Enantiomer Pure (S)-Enantiomer Purification->Pure_S_Enantiomer

Caption: General workflow for the chiral resolution of 2-Amino-2-(4-bromophenyl)ethanol.

Spectral Data

Technique Expected Key Features
¹H NMR Aromatic protons (doublets, ~7.0-7.5 ppm), methine proton (-CH(OH)-), methylene protons (-CH₂-OH), and amine and hydroxyl protons (broad singlets).
¹³C NMR Aromatic carbons, benzylic carbon attached to the amino and hydroxyl groups, and the methylene carbon.
IR Spectroscopy O-H and N-H stretching (broad, ~3200-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Biological Significance and Potential Applications

The 2-amino-2-phenylethanol scaffold is a key pharmacophore in a number of biologically active compounds, particularly as agonists for β-adrenoceptors. Derivatives of this scaffold have been extensively investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The presence of a bromine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance binding affinity to target proteins and modify metabolic stability.

Potential Signaling Pathway Involvement

As a derivative of 2-amino-2-phenylethanol, it is plausible that this compound could interact with G-protein coupled receptors (GPCRs), such as the β-adrenergic receptors. Activation of these receptors typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of protein kinase A (PKA). This signaling cascade can lead to various physiological responses, including smooth muscle relaxation in the airways.

G Ligand (S)-2-Amino-2- (4-bromophenyl)ethanol GPCR β-Adrenergic Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates targets leading to

Spectroscopic Characterization of Chiral Aminophenylethanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of chiral 2-amino-2-phenylethanol derivatives. Due to the limited availability of published, comprehensive spectroscopic data specifically for (S)-2-Amino-2-(4-bromophenyl)ethanol, this document presents data for closely related compounds to serve as a valuable reference for researchers in the field. The methodologies and data interpretation principles outlined herein are directly applicable to the analysis of the target compound.

Introduction

This compound is a chiral amino alcohol derivative. Such compounds are important building blocks in asymmetric synthesis and are of significant interest in medicinal chemistry and drug development. Accurate structural elucidation and confirmation of stereochemistry are critical for advancing research and ensuring the quality of synthesized compounds. Spectroscopic techniques are fundamental to achieving this. This guide outlines the expected spectroscopic features and provides a framework for analysis.

Spectroscopic Data Analysis

While specific data for this compound is not provided, the following sections detail expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methylene protons (CH₂), and the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups. The aromatic region would likely display a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the ethanol backbone would appear as a set of coupled multiplets.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the two aliphatic carbons. The carbon attached to the bromine atom will be significantly influenced by its electronegativity.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound: 2-Azido-1-(4-bromophenyl)ethanol

¹H NMR (CDCl₃, 200 MHz) ¹³C NMR (CDCl₃, 50 MHz)
Chemical Shift (δ) ppm Assignment
7.50 (d, J=8.0 Hz, 2H)Aromatic CH
7.26 (d, J=8.0 Hz, 2H)Aromatic CH
4.85 (dd, J=12.0, 6.0 Hz, 1H)CH-OH
3.45 (d, J=6.0 Hz, 2H)CH₂-N₃

Data sourced from Rocha et al., J. Braz. Chem. Soc., 2013.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-Br bonds, as well as aromatic C=C stretching.

Table 2: Key IR Absorption Bands for a Related Compound: 2-Azido-1-(4-bromophenyl)ethanol

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (alcohol)3406 (broad)
N₃ stretch (azide)2103 (sharp, strong)
C-H stretch (aromatic)~3000-3100
C-H stretch (aliphatic)~2850-3000
C=C stretch (aromatic)~1600, 1480
C-O stretch (alcohol)~1050-1150
C-Br stretch~500-600

Data sourced from Rocha et al., J. Braz. Chem. Soc., 2013.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₀BrNO), the molecular ion peak (M⁺) would be expected at m/z 215 and 217 with approximately equal intensity, which is characteristic of the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would involve the loss of water, the amino group, or cleavage of the C-C bond of the ethanol side chain.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

IR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal before running the sample.

Mass Spectrometry (ESI or GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. For Electrospray Ionization (ESI), the sample is introduced in a liquid stream. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before entering the mass spectrometer.[2] Acquire the spectrum over a mass range that includes the expected molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report & Data Archiving Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound and related chiral amino alcohols. While a complete, published dataset for the target molecule is not currently available, the presented data for analogous compounds, along with the detailed experimental protocols and analysis workflow, offer a solid foundation for researchers in the field to accurately characterize their synthesized materials. The combination of NMR, IR, and MS provides a comprehensive and definitive structural analysis, which is indispensable for progress in synthetic and medicinal chemistry.

References

Synthesis of Chiral β-Amino Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral β-amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands. Their stereochemistry is often crucial for biological activity, making their enantioselective synthesis a significant focus in modern organic chemistry and drug development. This guide provides a comprehensive overview of core synthetic strategies, complete with detailed experimental protocols, comparative data, and mechanistic visualizations to aid researchers in this critical field.

Core Synthetic Strategies

The synthesis of chiral β-amino alcohols can be broadly categorized into several key approaches, each with its own set of advantages and substrate scope. The most prominent methods include the asymmetric reduction of α-amino ketones, ring-opening of chiral aziridines and epoxides, and asymmetric aminohydroxylation of alkenes.

Asymmetric Reduction of α-Amino Ketones

The asymmetric reduction of prochiral α-amino ketones is one of the most direct methods to produce chiral β-amino alcohols. This transformation can be achieved using various catalytic systems, including those based on transition metals like cobalt and rhodium, as well as biocatalytic approaches.

A notable advancement in this area is the cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones. This method utilizes an amino-group-assisted coordination strategy, leading to high yields and excellent enantioselectivities in short reaction times.[1][2][3] The general workflow for this process is outlined below.

experimental_workflow sub α-Amino Ketone Substrate reaction Asymmetric Hydrogenation sub->reaction cat Co(OAc)2 / Chiral Ligand (e.g., (R,R)-BenzP*) cat->reaction reagents Zn, KHCO3 H2 (gas) reagents->reaction workup Reaction Work-up & Purification reaction->workup product Chiral β-Amino Alcohol workup->product

Figure 1: General workflow for the asymmetric hydrogenation of α-amino ketones.

The proposed mechanism for the cobalt-catalyzed asymmetric hydrogenation involves the formation of a cobalt-hydride species which, through an outer-sphere mechanism facilitated by a proton shuttle, delivers a hydride to the ketone, leading to the formation of the chiral alcohol.[1]

Ring-Opening of Chiral Aziridines

The regioselective ring-opening of chiral aziridines with various nucleophiles provides a powerful route to a diverse range of chiral β-amino alcohols. The use of organocuprates as nucleophiles is a well-established method for this transformation.[4] The regioselectivity of the ring-opening is often controlled by the nature of the activating group on the aziridine nitrogen and the steric and electronic properties of the aziridine substituents.

ring_opening_pathway start Chiral N-Activated Aziridine intermediate SN2-like Transition State start->intermediate nucleophile Organocuprate (R2CuLi) nucleophile->intermediate product Chiral β-Amino Alcohol (after deprotection) intermediate->product sharpless_aa_cycle OsO4 OsO4 OsImido [L]OsO3(NR) OsO4->OsImido + N-Source + Ligand NSource Nitrogen Source (e.g., Chloramine-T) Ligand Chiral Ligand Alkene Alkene Cycloaddition Cycloaddition Alkene->Cycloaddition Product Chiral β-Amino Alcohol OsImido->Cycloaddition Intermediate Osmacycle Intermediate Cycloaddition->Intermediate Hydrolysis Hydrolysis Hydrolysis->OsO4 Regeneration Hydrolysis->Product Intermediate->Hydrolysis

References

Enantioselective Synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol, a chiral building block of significant interest in pharmaceutical development. This document details prominent synthetic strategies, including asymmetric transfer hydrogenation, chemoenzymatic synthesis, and a route involving an α-azido ketone intermediate. Experimental protocols, quantitative data, and process visualizations are provided to facilitate practical application in a research and development setting.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various biologically active molecules. Its stereochemistry is often crucial for the desired pharmacological activity and selectivity. The development of efficient and highly enantioselective synthetic routes to this compound is therefore a key focus in medicinal chemistry and process development. This guide explores three principal pathways to achieve this synthesis with high enantiopurity.

Synthetic Pathways

Three primary routes for the enantioselective synthesis of this compound are discussed:

  • Route 1: Asymmetric Transfer Hydrogenation of 4'-Bromoacetophenone followed by Amination. This pathway involves the enantioselective reduction of a prochiral ketone to a chiral alcohol, which is subsequently converted to the target amino alcohol.

  • Route 2: Chemoenzymatic Synthesis using ω-Transaminase. This method utilizes the high stereoselectivity of enzymes to directly aminate a precursor, offering a potentially greener and more direct route.

  • Route 3: Asymmetric Reduction of 2-Azido-1-(4-bromophenyl)ethanone. This strategy introduces the nitrogen functionality early in the synthesis as an azide, which is then reduced to the amine after establishing the chiral center.

The logical relationship of these synthetic approaches is outlined in the diagram below.

Synthesis_Overview cluster_0 Route 1: Asymmetric Transfer Hydrogenation cluster_1 Route 2: Chemoenzymatic Synthesis cluster_2 Route 3: Azide Route Start 4'-Bromoacetophenone ATH Asymmetric Transfer Hydrogenation (ATH) Start->ATH Reduction Hydroxy_Ketone 2-Hydroxy-1-(4-bromophenyl)ethanone Start->Hydroxy_Ketone Hydroxylation Azido_Ketone 2-Azido-1-(4-bromophenyl)ethanone Start->Azido_Ketone Azidation Target This compound Chiral_Alcohol (S)-1-(4-bromophenyl)ethanol ATH->Chiral_Alcohol Amination Amination (e.g., Mitsunobu Reaction) Chiral_Alcohol->Amination Amination->Target Transaminase ω-Transaminase Hydroxy_Ketone->Transaminase Asymmetric Amination Transaminase->Target Asymmetric_Reduction Asymmetric Reduction Azido_Ketone->Asymmetric_Reduction Azido_Alcohol (S)-2-Azido-1-(4-bromophenyl)ethanol Asymmetric_Reduction->Azido_Alcohol Azide_Reduction Azide Reduction Azido_Alcohol->Azide_Reduction Azide_Reduction->Target

Figure 1: Overview of Synthetic Pathways.

Route 1: Asymmetric Transfer Hydrogenation (ATH)

This route is a well-established method for the enantioselective reduction of prochiral ketones. The synthesis proceeds in two key steps: the asymmetric transfer hydrogenation of 4'-bromoacetophenone to yield (S)-1-(4-bromophenyl)ethanol, followed by the conversion of the chiral alcohol to the target amino alcohol, typically with inversion of stereochemistry.

ATH_Workflow cluster_step1 Step 1: Asymmetric Transfer Hydrogenation cluster_step2 Step 2: Amination (Mitsunobu Reaction) Ketone 4'-Bromoacetophenone Reaction1 [Ru(II)-catalyst], i-PrOH, Base Ketone->Reaction1 Alcohol (S)-1-(4-bromophenyl)ethanol Reaction1->Alcohol Reaction2 1. DPPA, PPh3, DIAD 2. PPh3, H2O Alcohol->Reaction2 Inversion of Stereochemistry Amino_Alcohol This compound Reaction2->Amino_Alcohol Inversion of Stereochemistry Transaminase_Workflow Ketone 2-Hydroxy-1-(4-bromophenyl)ethanone Reaction ω-Transaminase (ATA), PLP, Amine Donor, Buffer (pH 7.5) Ketone->Reaction Amino_Alcohol This compound Reaction->Amino_Alcohol Azide_Workflow cluster_step1 Step 1: Azidation cluster_step2 Step 2: Asymmetric Reduction cluster_step3 Step 3: Azide Reduction Bromo_Ketone 2-Bromo-1-(4-bromophenyl)ethanone Reaction1 NaN3, Solvent Bromo_Ketone->Reaction1 Azido_Ketone 2-Azido-1-(4-bromophenyl)ethanone Reaction1->Azido_Ketone Reaction2 Chiral Reducing Agent (e.g., CBS catalyst, BH3) Azido_Ketone->Reaction2 Azido_Alcohol (S)-2-Azido-1-(4-bromophenyl)ethanol Reaction2->Azido_Alcohol Reaction3 H2, Pd/C or PPh3, H2O Azido_Alcohol->Reaction3 Amino_Alcohol This compound Reaction3->Amino_Alcohol

Starting materials for (S)-4-bromophenylglycinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of the chiral building block, (S)-4-bromophenylglycinol. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. This document outlines detailed experimental protocols for key synthetic strategies, summarizes quantitative data for comparative analysis, and provides visualizations of the reaction pathways to aid in the selection and implementation of the most suitable synthetic approach.

Introduction

(S)-4-bromophenylglycinol, also known as (S)-2-amino-2-(4-bromophenyl)ethanol, is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its stereodefined structure, featuring both an amino and a hydroxyl group on adjacent carbons, makes it a versatile synthon for the construction of complex molecular architectures with specific biological activities. The presence of a bromine atom on the phenyl ring offers a convenient handle for further functionalization, typically through cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.

This guide focuses on the most pertinent and effective methods for the enantioselective synthesis of (S)-4-bromophenylglycinol, with a particular emphasis on chemoenzymatic and asymmetric catalytic approaches that provide high enantiopurity.

Synthetic Pathways and Starting Materials

The synthesis of (S)-4-bromophenylglycinol can be approached from several key starting materials, each with distinct advantages and synthetic considerations. The primary precursors identified in the literature are 4-bromostyrene, 4-bromobenzaldehyde, and racemic 4-bromophenylglycinol.

Chemoenzymatic Synthesis from 4-Bromostyrene

A highly efficient and green approach to (S)-4-bromophenylglycinol is the chemoenzymatic cascade starting from 4-bromostyrene. This method leverages the high selectivity of enzymes to install the desired stereochemistry.

chemoenzymatic_synthesis cluster_start Starting Material cluster_cascade Enzymatic Cascade cluster_product Product 4-Bromostyrene 4-Bromostyrene Epoxidation Epoxidation 4-Bromostyrene->Epoxidation Hydrolysis Hydrolysis Epoxidation->Hydrolysis Oxidation Oxidation Hydrolysis->Oxidation Transamination Transamination Oxidation->Transamination (S)-4-Bromophenylglycinol (S)-4-Bromophenylglycinol Transamination->(S)-4-Bromophenylglycinol

This multi-step, one-pot process typically involves:

  • Epoxidation: An epoxidase converts 4-bromostyrene to the corresponding epoxide.

  • Hydrolysis: An epoxide hydrolase opens the epoxide ring to form a diol.

  • Oxidation: An alcohol dehydrogenase selectively oxidizes one of the hydroxyl groups to a ketone.

  • Transamination: A transaminase, using an amine donor, converts the ketone to the desired (S)-amino alcohol with high enantioselectivity.

Asymmetric Aminohydroxylation of 4-Bromostyrene

A direct method for the synthesis of N-protected (S)-4-bromophenylglycinol is the Sharpless asymmetric aminohydroxylation. This reaction introduces both the amino and hydroxyl groups across the double bond of 4-bromostyrene in a single, stereocontrolled step.

asymmetric_aminohydroxylation cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 4-Bromostyrene 4-Bromostyrene Asymmetric_Aminohydroxylation Asymmetric Aminohydroxylation 4-Bromostyrene->Asymmetric_Aminohydroxylation Nitrogen_Source Nitrogen Source (e.g., Chloramine-T) Nitrogen_Source->Asymmetric_Aminohydroxylation Osmium_Catalyst Osmium Catalyst (e.g., K2OsO2(OH)4) Osmium_Catalyst->Asymmetric_Aminohydroxylation Chiral_Ligand Chiral Ligand (e.g., (DHQ)2PHAL) Chiral_Ligand->Asymmetric_Aminohydroxylation Protected_Amino_Alcohol N-Protected (S)-4-Bromophenylglycinol Asymmetric_Aminohydroxylation->Protected_Amino_Alcohol Deprotection Deprotection Protected_Amino_Alcohol->Deprotection Final_Product (S)-4-Bromophenylglycinol Deprotection->Final_Product

The choice of the chiral ligand (typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD)) determines the stereochemical outcome of the reaction. Subsequent deprotection of the nitrogen atom yields the final product.

Asymmetric Reduction of an α-Azido Ketone from 4-Bromobenzaldehyde

This pathway commences with 4-bromobenzaldehyde and proceeds through an α-azido ketone intermediate, which is then stereoselectively reduced to the corresponding azido alcohol. Subsequent reduction of the azide furnishes the target amino alcohol.

asymmetric_reduction cluster_start Starting Material cluster_synthesis Synthesis cluster_product Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde Alpha_Azido_Ketone_Formation α-Azido Ketone Formation 4-Bromobenzaldehyde->Alpha_Azido_Ketone_Formation Asymmetric_Reduction Asymmetric Reduction Alpha_Azido_Ketone_Formation->Asymmetric_Reduction Azide_Reduction Azide Reduction Asymmetric_Reduction->Azide_Reduction (S)-4-Bromophenylglycinol (S)-4-Bromophenylglycinol Azide_Reduction->(S)-4-Bromophenylglycinol

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the synthesis, workup, and purification of (S)-4-bromophenylglycinol.

general_workflow Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Addition Reagent Addition (Controlled Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, HPLC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Protocol for Asymmetric Aminohydroxylation of 4-Bromostyrene

This protocol is adapted from the general principles of Sharpless asymmetric aminohydroxylation.

Materials:

  • 4-Bromostyrene

  • tert-Butyl carbamate

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

  • Potassium hydroxide

  • tert-Butanol

  • Water

  • Sodium sulfite

Procedure:

  • To a stirred solution of tert-butyl carbamate in a mixture of tert-butanol and water at room temperature, add potassium hydroxide, (DHQ)₂PHAL, 4-bromostyrene, and potassium osmate(VI) dihydrate.

  • Stir the resulting mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench by adding sodium sulfite and continue stirring for an additional hour.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-Boc protected amino alcohol can be purified by flash column chromatography or recrystallization.

  • For deprotection, treat the purified intermediate with an acid (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol) to afford (S)-4-bromophenylglycinol.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of (S)-aryl glycinols using the asymmetric aminohydroxylation method. Please note that specific yields and enantiomeric excess for the 4-bromo substituted compound may vary.[1]

Starting MaterialChiral LigandProductYield (%)Enantiomeric Excess (ee, %)
Styrene(DHQ)₂PHAL(S)-N-Boc-phenylglycinol85>99
4-Methoxystyrene(DHQ)₂PHAL(S)-N-Boc-4-methoxyphenylglycinol7896
4-Chlorostyrene(DHQ)₂PHAL(S)-N-Boc-4-chlorophenylglycinol8298

Conclusion

The synthesis of (S)-4-bromophenylglycinol can be effectively achieved through several enantioselective strategies. The chemoenzymatic cascade starting from 4-bromostyrene offers a green and efficient route, while the asymmetric aminohydroxylation provides a direct and highly stereocontrolled method. The choice of synthetic route will depend on factors such as the availability of reagents and equipment, desired scale of production, and specific purity requirements. The protocols and data presented in this guide are intended to provide a solid foundation for researchers in the development of robust and efficient syntheses of this important chiral building block.

References

(S)-2-Amino-2-(4-bromophenyl)ethanol: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical compounds is paramount. This technical guide provides an in-depth overview of the stability and recommended storage conditions for (S)-2-Amino-2-(4-bromophenyl)ethanol, a chiral amino alcohol intermediate valuable in organic synthesis.

Core Stability Profile

This compound is a white to light brown crystalline solid.[1][2] It is generally stable under recommended storage and handling conditions.[3][4][5] However, its stability can be compromised by exposure to incompatible materials, light, and elevated temperatures.

Storage and Handling Recommendations

To maintain the compound's integrity, specific storage and handling protocols are essential. The following table summarizes the key recommendations based on available safety and technical data sheets.

ParameterRecommendationSource
Temperature 2-8°C[2][6]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[1][2][6]
Light Keep in a dark place. Avoid direct sunlight.[3][6]
Moisture Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[1][3]
Container Use closed, unbreakable containers.[3]

Chemical Incompatibilities and Degradation

Understanding the chemical incompatibilities of this compound is crucial to prevent degradation and hazardous reactions.

Incompatible Materials

Contact with the following substances should be avoided:

  • Strong oxidizing agents [2][3][4]

  • Acids [4]

  • Acid anhydrides [1][4]

  • Acid chlorides [1][4]

Hazardous Decomposition

When subjected to thermal decomposition or fire, this compound may produce irritating and toxic gases and vapors, including:

  • Carbon oxides (CO, CO2)[3]

  • Nitrogen oxides (NOx)[3]

  • Bromine (Br)[3]

  • Hydrogen bromide (HBr)[3]

Experimental Protocols for Stability Assessment

General Protocol for Forced Degradation Study

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add 1N NaOH and heat at 60-80°C for a specified period.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period.

    • Thermal Degradation: Heat the solid compound in a hot air oven at a temperature below its melting point for a specified period.

    • Photolytic Degradation: Expose the solution and solid compound to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

  • Sample Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. The mobile phase and column should be selected to achieve adequate separation of the parent compound from any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products. The peak purity of the parent compound should be assessed to confirm the method's specificity.

Workflow for Chemical Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Long-Term Stability Study A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Method Validation (Specificity, Linearity, Accuracy, Precision) A->B C Subject Compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->C D Identify and Characterize Degradation Products C->D D->B Refine Method E Store Compound under Recommended and Accelerated Conditions F Analyze Samples at Pre-defined Time Points E->F G Determine Shelf-Life and Re-test Period F->G H Stability Report G->H Final Stability Report

Caption: Workflow for Chemical Stability Assessment.

References

An In-depth Technical Guide to the Safety and Handling of 2-amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-amino-2-(4-bromophenyl)ethanol is a research chemical for laboratory use only. The information provided in this document is intended for trained professionals and is based on available data for this compound and structurally related molecules. All handling and experimental procedures should be conducted by qualified individuals in a controlled laboratory setting with appropriate safety measures in place. This guide is not a substitute for a comprehensive risk assessment.

Introduction

2-amino-2-(4-bromophenyl)ethanol is an organic compound belonging to the phenylethanolamine class.[1] Its structure, featuring a brominated phenyl group, a chiral center at the benzylic carbon bearing a hydroxyl group, and a primary amine, makes it a valuable intermediate in organic synthesis and medicinal chemistry.[1][2] As a substituted phenethylamine, it is structurally related to a variety of neuroactive compounds, including endogenous neurotransmitters and synthetic drugs, suggesting its potential for biological activity.[3] This guide provides a comprehensive overview of the known properties, safety considerations, and handling procedures for 2-amino-2-(4-bromophenyl)ethanol to ensure its safe and effective use in a research and development setting.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of 2-amino-2-(4-bromophenyl)ethanol is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental conditions and for ensuring proper storage and handling.

PropertyValueReference
IUPAC Name 2-amino-2-(4-bromophenyl)ethanol[4]
CAS Number 201403-02-3
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol [5]
Appearance White crystal or crystalline powder
Melting Point 89-91 °C
Solubility Soluble in many organic solvents, such as ethanol, ether, and chloroform.
Predicted XlogP 0.8[4]
Predicted pKa (most basic) 9.1

Safety and Hazard Information

As an aromatic amine and a brominated organic compound, 2-amino-2-(4-bromophenyl)ethanol requires careful handling to minimize exposure and associated risks. The available safety data indicates that this compound is classified as acutely toxic if swallowed.[5]

GHS Hazard Classification
Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/Irritation(Predicted) Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation(Predicted) Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)(Predicted) Category 3H335: May cause respiratory irritation
Precautionary Statements
CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P330Rinse mouth.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times.

PPESpecifications
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit is recommended.
Respiratory Protection Work in a well-ventilated fume hood. If a fume hood is not available or if generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols

Representative Synthesis Protocol

Step 1: Synthesis of 2-azido-1-(4-bromophenyl)ethanol

This intermediate can be prepared by the reduction of 2-azido-1-(4-bromophenyl)ethanone with a mild reducing agent like sodium borohydride.

  • Materials: 2-azido-1-(4-bromophenyl)ethanone, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve 2-azido-1-(4-bromophenyl)ethanone in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-azido-1-(4-bromophenyl)ethanol.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 2-azido-1-(4-bromophenyl)ethanol to 2-amino-2-(4-bromophenyl)ethanol

  • Materials: 2-azido-1-(4-bromophenyl)ethanol, palladium on carbon (10% Pd/C), ethanol, hydrogen gas.

  • Procedure:

    • Dissolve the 2-azido-1-(4-bromophenyl)ethanol in ethanol in a flask suitable for hydrogenation.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-amino-2-(4-bromophenyl)ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Azido Alcohol cluster_step2 Step 2: Reduction of Azide A 2-azido-1-(4-bromophenyl)ethanone C Reduction A->C B NaBH4, Methanol B->C D Workup & Purification C->D E 2-azido-1-(4-bromophenyl)ethanol D->E F 2-azido-1-(4-bromophenyl)ethanol H Hydrogenation F->H G H2, Pd/C, Ethanol G->H I Workup & Purification H->I J 2-amino-2-(4-bromophenyl)ethanol I->J

Synthesis Workflow for 2-amino-2-(4-bromophenyl)ethanol.
Handling and Storage

  • Handling: Always handle 2-amino-2-(4-bromophenyl)ethanol in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Ground all equipment when handling large quantities to prevent static discharge.

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Disposal

Dispose of waste 2-amino-2-(4-bromophenyl)ethanol and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Potential Biological Effects and Signaling Pathways

The biological activity of 2-amino-2-(4-bromophenyl)ethanol has not been extensively studied. However, its structural similarity to phenylethanolamines and other substituted phenethylamines suggests that it may interact with monoamine neurotransmitter systems.[3] Para-halogenated phenethylamines are known to have effects on the serotonergic system, and other phenylethanolamines interact with adrenergic and dopaminergic receptors.[1][6] Therefore, it is plausible that 2-amino-2-(4-bromophenyl)ethanol could act as a modulator of one or more of these signaling pathways.

Potential Interaction with Adrenergic Receptors

Phenylethanolamines are the core structure of many adrenergic receptor agonists. Interaction with these G-protein coupled receptors (GPCRs) can lead to a cascade of downstream signaling events.

Adrenergic_Signaling compound 2-amino-2-(4-bromophenyl)ethanol receptor Adrenergic Receptor (GPCR) compound->receptor Binds to g_protein G-Protein (Gs/Gi/Gq) receptor->g_protein Activates effector Effector Enzyme (Adenylyl Cyclase / Phospholipase C) g_protein->effector Modulates second_messenger Second Messenger (cAMP / IP3, DAG) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream Initiates

Potential Adrenergic Receptor Signaling Pathway.
Potential Interaction with Dopamine Receptors

Substituted phenethylamines are also known to interact with dopamine receptors, which play a crucial role in motor control, motivation, and reward.

Dopamine_Signaling compound 2-amino-2-(4-bromophenyl)ethanol receptor Dopamine Receptor (D1/D2-like) compound->receptor g_protein G-Protein (Gs/Gi) receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates/Inhibits cAMP cAMP adenylyl_cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA cellular_response Cellular Response PKA->cellular_response Serotonin_Signaling compound 2-amino-2-(4-bromophenyl)ethanol presynaptic Presynaptic Neuron compound->presynaptic Acts on serotonin_release Serotonin Release presynaptic->serotonin_release serotonin Serotonin (5-HT) serotonin_release->serotonin receptor Serotonin Receptor (e.g., 5-HT2A) serotonin->receptor postsynaptic_response Postsynaptic Response receptor->postsynaptic_response

References

Molecular weight and formula of (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for the chiral compound (S)-2-Amino-2-(4-bromophenyl)ethanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Properties

This compound is a chiral amino alcohol derivative. Its structure features a stereocenter at the carbon atom bonded to the amino and hydroxyl groups, and a bromine atom substituted on the phenyl ring.

PropertyValueSource
Molecular Formula C₈H₁₀BrNO[1]
Molecular Weight 216.08 g/mol
CAS Number 354153-65-4[1]
Appearance White crystal or crystalline powder[2]
Melting Point 89-91 °C[2]
Solubility Soluble in many organic solvents, such as ethanol, ether, and chloroform.[2]

Synthesis

A general, two-step method for the synthesis of 2-amino-2-(4-bromophenyl)ethanol has been described. It is important to note that this method does not specify the stereochemistry and would likely result in a racemic mixture. The synthesis of the specific (S)-enantiomer would require either an enantioselective synthesis strategy or chiral resolution of the racemic product.

General Synthetic Approach:

Step 1: Formation of 4-bromophenyl ethanolamine

Under alkaline conditions, 4-bromobenzoyl chloride is reacted with ethanolamine to yield 4-bromophenyl ethanolamine.[2]

Step 2: Formation of 2-amino-2-(4-bromophenyl)ethanol

The intermediate, 4-bromophenyl ethanolamine, is then reacted with bromoacetic acid to produce 2-amino-2-(4-bromophenyl)ethanol.[2]

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound are not widely published. However, data for structurally similar compounds can provide an indication of expected spectral features. For instance, the related compound, 2-Azido-1-(4-bromophenyl)ethanol, exhibits the following spectral characteristics:

  • ¹H NMR (200 MHz, CDCl₃): δ 3.45 (d, 2H, J = 6.0 Hz), 4.85 (dd, 1H, J = 12.0, 6.0 Hz), 7.26 (d, 2H, J = 8.0 Hz), 7.50 (d, 2H, J = 8.0 Hz).[3]

  • ¹³C NMR (50 MHz, CDCl₃): δ 57.9, 72.7, 122.2, 127.6, 131.8, 139.4, 159.4.[3]

Mass Spectrometry Fragmentation:

For amino alcohols, mass spectrometry fragmentation typically involves cleavage of the C-C bond adjacent to the oxygen atom and potential loss of a water molecule.[4] The presence of the bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units for fragments containing the bromine atom.

Biological Activity

As of the latest available information, there are no published studies detailing the specific biological activity, signaling pathways, or mechanism of action for this compound. This compound is primarily available as a building block for chemical synthesis.[2] Its structural similarity to other biologically active phenylethanolamines suggests potential for pharmacological activity, but this remains to be experimentally determined.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general synthesis workflow and the logical relationship of the key chemical entities.

Synthesis_Workflow 4-bromobenzoyl chloride 4-bromobenzoyl chloride Step1_Reaction Reaction (Alkaline Conditions) 4-bromobenzoyl chloride->Step1_Reaction Ethanolamine Ethanolamine Ethanolamine->Step1_Reaction 4-bromophenyl ethanolamine 4-bromophenyl ethanolamine Step1_Reaction->4-bromophenyl ethanolamine Step2_Reaction Reaction 4-bromophenyl ethanolamine->Step2_Reaction Bromoacetic acid Bromoacetic acid Bromoacetic acid->Step2_Reaction Racemic 2-Amino-2-(4-bromophenyl)ethanol Racemic 2-Amino-2-(4-bromophenyl)ethanol Step2_Reaction->Racemic 2-Amino-2-(4-bromophenyl)ethanol Chiral_Separation Chiral Resolution or Enantioselective Synthesis Racemic 2-Amino-2-(4-bromophenyl)ethanol->Chiral_Separation S_Enantiomer This compound Chiral_Separation->S_Enantiomer Chemical_Relationship Phenylethanolamine_Core Phenylethanolamine Core Structure Target_Compound This compound Phenylethanolamine_Core->Target_Compound Bromine_Substituent 4-Bromo Substituent Bromine_Substituent->Target_Compound Chiral_Center (S)-Stereochemistry at C2 Chiral_Center->Target_Compound

References

The Dawn of Adrenergic Pharmacology: A Technical History of Substituted 2-Phenylethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The class of compounds known as substituted 2-phenylethanolamines stands as a cornerstone of modern pharmacology. From naturally occurring hormones and ancient herbal remedies to rationally designed drugs that have saved millions of lives, the journey of these molecules encapsulates the evolution of drug discovery itself. This technical guide delves into the seminal discoveries, key chemical modifications, and experimental methodologies that have defined the history of substituted 2-phenylethanolamines, providing a comprehensive resource for professionals in the field.

Early Discoveries: From Glandular Extracts to Isolated Alkaloids

The story begins not in the laboratory, but with observations of physiological responses. The potent effects of extracts from the adrenal gland and the Ephedra plant were the first clues to the existence of this powerful class of compounds.

The Isolation of Adrenaline (Epinephrine)

In the late 19th century, physicians observed that extracts from the adrenal glands could dramatically increase blood pressure.[1] This "blood-pressure-raising principle" spurred a race to isolate the active compound. Between 1897 and 1901, two figures, John Jacob Abel and Jokichi Takamine, independently isolated the hormone.[2] Abel named his discovery "epinephrine," while Takamine patented a purified, stable crystalline form he called "Adrenalin."[1][2] The first successful laboratory synthesis of adrenaline was achieved independently by Friedrich Stolz and Henry Drysdale Dakin in 1904.[3] This marked the first time a hormone had been artificially synthesized, opening the door to its widespread medical use as a vasoconstrictor and cardiac stimulant.[3]

Ephedrine: The Ancient Remedy Demystified

The use of the Chinese shrub Ma Huang (Ephedra sinica) for medicinal purposes dates back thousands of years.[4] Its active alkaloid, ephedrine, was first isolated by Nagai Nagayoshi in 1885.[4] However, it was the rediscovery and pharmacological characterization by Chen and Schmidt in the early 1920s that brought ephedrine into Western medicine.[4] Notably, ephedrine was orally active, a significant advantage over the injectable adrenaline, and it became a popular treatment for asthma.[4]

The Receptor Revolution: Ahlquist's Landmark Hypothesis

For decades, the varied and sometimes opposing effects of adrenaline and related compounds were a source of confusion. A conceptual breakthrough came in 1948 from the work of Raymond P. Ahlquist.[5][6]

Differentiating the Adrenergic Receptors

Ahlquist studied the effects of a series of six related catecholamines, including epinephrine, norepinephrine, and isoprenaline, on various physiological responses in animal tissues.[1][5] He observed that the rank order of potency of these amines differed depending on the tissue and the response being measured. For example, for vasoconstriction, the potency order was adrenaline > noradrenaline > isoprenaline. For cardiac stimulation and vasodilation, the order was isoprenaline > adrenaline > noradrenaline.

Based on these distinct potency orders, Ahlquist proposed the existence of two different types of adrenergic receptors, which he termed alpha (α) and beta (β) adrenoceptors.[5][6] This classification was not based on the nature of the response (excitatory or inhibitory) but on the pharmacological characteristics of the receptor.[1] This revolutionary concept, though initially met with skepticism, laid the fundamental groundwork for the rational design of selective adrenergic drugs.[7]

Ahlquist's Experimental Methodology (1948)

Ahlquist's experiments were conducted on anesthetized dogs and cats, as well as on isolated tissue preparations from rabbits and rats.[5] He measured a variety of physiological responses, including:

  • Blood Pressure: Measured directly from the carotid or femoral artery using a mercury manometer.

  • Heart Rate: Recorded from electrocardiograms or arterial pressure tracings.

  • Smooth Muscle Contraction/Relaxation: Assessed in isolated tissues such as rabbit intestine and uterus segments suspended in an organ bath. The contractions were recorded on a kymograph.

  • Pupil Dilation: Observed in anesthetized animals.

The six sympathomimetic amines he studied were:

  • l-Epinephrine

  • l-Norepinephrine

  • d,l-Norsynephrine

  • l-α-Methylnorepinephrine

  • l-α-Methylepinephrine

  • d,l-Isoproterenol (Isuprel)

The drugs were administered intravenously in the whole-animal experiments and added to the organ baths in the in vitro studies. By meticulously recording the dose-response relationships for each amine on each physiological parameter, Ahlquist was able to establish the distinct rank orders of potency that led to his groundbreaking hypothesis.[5]

The Era of Beta-Blockers: Sir James Black's Nobel-Winning Insight

Ahlquist's theory remained a compelling but unproven hypothesis for a decade. The validation and therapeutic exploitation of the β-receptor concept came from the pioneering work of Scottish pharmacologist Sir James Black.

From Agonist to Antagonist

Working at Imperial Chemical Industries (ICI) in the late 1950s, Black hypothesized that blocking the β-receptors on the heart would reduce its oxygen demand and thereby relieve the pain of angina pectoris.[7][8] At the time, the only known β-agonist was isoprenaline. The first step towards a β-blocker was the discovery of dichloroisoprenaline (DCI) , a derivative of isoprenaline, which was found to have weak β-antagonist properties.[8]

Development of Pronethalol and Propranolol

Though DCI was not clinically useful, it provided a crucial lead. Black's team systematically modified the structure, leading to the synthesis of pronethalol in 1962.[9] Pronethalol was the first β-blocker to be used in patients and proved the validity of Black's hypothesis.[10] However, it was withdrawn due to concerns about carcinogenicity in mice.[9]

Further refinement of the chemical structure, specifically moving the aryloxy group to create a phenoxypropanolamine from a phenylethanolamine structure, led to the synthesis of propranolol in 1964.[8] Propranolol was far more potent than pronethalol, lacked the intrinsic sympathomimetic activity of its predecessors, and was free of the toxicity concerns.[11] Its introduction revolutionized the treatment of cardiovascular diseases, including angina, hypertension, and arrhythmia, and for this work, Sir James Black was awarded the Nobel Prize in Physiology or Medicine in 1988.[12][13]

Experimental Protocols for Beta-Blocker Development

The development of the first beta-blockers relied on a combination of in vitro and in vivo assays to characterize their pharmacological activity.

  • In Vitro Assays:

    • Isolated Guinea Pig Atria: Spontaneously beating right atria or electrically driven left atria were used to assess the effects of compounds on heart rate (chronotropy) and force of contraction (inotropy). The ability of a test compound to antagonize the stimulant effects of isoprenaline or adrenaline was a key measure of β-blockade.[11]

    • Isolated Tracheal Chain: Strips of guinea pig trachea were set up in an organ bath and contracted with a spasmogen like histamine. The ability of β-agonists to relax the preparation, and the ability of antagonists to block this relaxation, was used to assess activity at β2-receptors.

  • In Vivo Assays:

    • Anesthetized Cats and Dogs: These models were used to study the cardiovascular effects of the compounds. Heart rate, blood pressure, and cardiac output were measured. The key test for β-blockade was the inhibition of the tachycardia (increased heart rate) and hypotension (decreased blood pressure) induced by an intravenous infusion of isoprenaline.[10]

The Rise of Selective Agonists: Targeting the Airways

While β-blockers were revolutionizing cardiology, a parallel effort was underway to develop more selective β-agonists for the treatment of asthma. Adrenaline and isoprenaline were effective bronchodilators, but their β1-receptor stimulating effects on the heart caused undesirable side effects like tachycardia and palpitations. The goal was to create a "β2-selective" agonist.

This was achieved by modifying the N-alkyl substituent on the ethanolamine side chain. Replacing the isopropyl group of isoprenaline with a larger tertiary-butyl group led to the development of salbutamol (albuterol) in 1969. Salbutamol showed a much greater affinity for β2-receptors in the bronchial smooth muscle than for β1-receptors in the heart, resulting in effective bronchodilation with significantly reduced cardiovascular side effects.

Quantitative Pharmacology and Structure-Activity Relationships

The discovery and development of this class of drugs have been guided by an evolving understanding of their structure-activity relationships (SAR). The core 2-phenylethanolamine structure offers several points for modification that influence receptor affinity, selectivity, and intrinsic activity.

Core Structure of Substituted 2-Phenylethanolamines

  • Aromatic Ring (Ar): The nature and position of substituents on the phenyl ring are critical. For high β-receptor activity, hydroxyl groups at the 3 and 4 positions (a catechol) are optimal, as seen in epinephrine and isoprenaline. However, this catechol moiety is susceptible to metabolism by catechol-O-methyltransferase (COMT). Replacing the 3-hydroxyl with a hydroxymethyl group, as in salbutamol, confers resistance to COMT and a longer duration of action.

  • N-Alkyl Substituent (R1): The size of this group is a primary determinant of β- versus α-receptor activity and β1 versus β2 selectivity.

    • Small substituents (e.g., -CH3 in epinephrine) retain α-agonist activity.

    • Larger substituents increase β-activity. An isopropyl group (isoprenaline) confers strong, non-selective β-agonism.

    • A bulky tertiary-butyl group (salbutamol) confers β2-selectivity.

  • β-Hydroxyl Group (-OH): This group is essential for high agonist activity, as it is involved in key interactions with the receptor binding pocket. Its stereochemistry is also crucial, with the (R)-(-) enantiomer being the more active isomer.

  • α-Carbon Substituent (R2): Substitution on the α-carbon can slow metabolism by monoamine oxidase (MAO), prolonging the drug's action. This is seen in compounds like ephedrine.

Data Presentation: Pharmacological Properties of Key 2-Phenylethanolamines

The following tables summarize the quantitative pharmacological and pharmacokinetic data for seminal substituted 2-phenylethanolamines.

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50/pA2) of Selected Adrenergic Ligands

CompoundReceptor SubtypeKi (nM)EC50 (nM) (Agonists)pA2 (Antagonists)
Agonists
Epinephrineα1~50~30
α2~40~10
β1~100~20
β2~30~5
Norepinephrineα1~40~50
α2~100~30
β1~80~40
β2~1000~500
Isoprenalineβ1~40~10
β2~30~5
Salbutamolβ1~2500~1000
β2~150~50
Antagonists
Phentolamineα1~10~8.0
α2~25~7.6
Propranololβ1~1-3~8.8
β2~1-3~8.8
ICI-118,551β1~750~6.5
β2~1~9.3

Note: These are approximate values compiled from various sources and can vary depending on the specific assay conditions, tissue, and species used.

Table 2: Pharmacokinetic Properties of Key Substituted 2-Phenylethanolamines

CompoundBioavailability (%)Half-life (t½)Primary Metabolism
Epinephrine<1% (oral)~2 min (IV)COMT and MAO
Norepinephrine<1% (oral)~2 min (IV)COMT and MAO, neuronal reuptake
IsoprenalineVery low (oral)~2-5 min (IV)COMT, sulfate conjugation
Salbutamol~50% (oral)2-4 hoursSulfate conjugation
Propranolol~25% (oral)3-6 hoursHepatic (extensive first-pass)

Experimental Protocols: Core Methodologies

The characterization of substituted 2-phenylethanolamines relies on standardized experimental protocols to determine their affinity, potency, and efficacy at adrenergic receptors.

Radioligand Binding Assay for Adrenergic Receptors

This is a fundamental technique to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., propranolol) for a β-adrenergic receptor.

Materials:

  • Membrane Preparation: Cell membranes from tissues or cultured cells expressing the target receptor (e.g., rat lung for β2, turkey erythrocytes for β1).

  • Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-blocker.[4]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Test Compound: The unlabeled drug to be tested (the "cold" ligand).

  • Non-specific Binding Control: A high concentration of a standard unlabeled antagonist (e.g., 10 µM propranolol).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).[4]

  • Scintillation Counter.

Procedure:

  • Incubation: In a series of tubes, add a fixed amount of the membrane preparation, a fixed concentration of the radioligand ([³H]-DHA, typically at its Kd concentration), and varying concentrations of the test compound.

  • Controls: Prepare tubes for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + excess unlabeled antagonist).

  • Equilibration: Incubate the tubes at room temperature for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of Propranolol

The synthesis of propranolol is a classic example of the preparation of an aryloxypropanolamine beta-blocker.

Reaction Scheme: 1-Naphthol is reacted with epichlorohydrin to form an epoxide intermediate. This intermediate then undergoes a ring-opening reaction with isopropylamine to yield propranolol.

Step 1: Synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane

  • Dissolve 1-naphthol in a suitable solvent (e.g., ethanol/water mixture).

  • Add a base, such as sodium hydroxide (NaOH), to form the sodium naphthoxide salt.

  • Add epichlorohydrin to the mixture and heat under reflux. The naphthoxide ion acts as a nucleophile, displacing the chloride from epichlorohydrin to form the epoxide.

  • After the reaction is complete, cool the mixture and extract the product into an organic solvent.

  • Purify the epoxide intermediate, for example, by distillation under reduced pressure.

Step 2: Synthesis of Propranolol

  • Dissolve the purified 1-(1-naphthyloxy)-2,3-epoxypropane in a suitable solvent (e.g., ethanol).

  • Add isopropylamine to the solution.

  • Heat the mixture under reflux. The amine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring and opening it to form propranolol.

  • After the reaction is complete, cool the mixture and crystallize the propranolol hydrochloride salt by adding hydrochloric acid.

  • Collect the product by filtration and recrystallize from a suitable solvent to obtain pure propranolol.

Signaling Pathways: Visualizing the Mechanism of Action

Substituted 2-phenylethanolamines exert their effects by modulating the signaling cascades downstream of adrenergic receptors. These G-protein coupled receptors (GPCRs) translate the binding of an extracellular ligand into an intracellular response via second messengers.

Alpha-Adrenergic Signaling
  • α1-Receptors: These receptors are typically coupled to Gq proteins. Agonist binding activates Gq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to smooth muscle contraction.

  • α2-Receptors: These receptors are coupled to Gi proteins. Agonist binding activates Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This inhibitory action can, for example, reduce neurotransmitter release from presynaptic terminals.

Beta-Adrenergic Signaling
  • β1, β2, and β3-Receptors: All three subtypes are primarily coupled to Gs proteins. Agonist binding activates Gs, which stimulates adenylyl cyclase to increase the production of cAMP from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream target proteins, leading to the cellular response (e.g., increased heart rate and contractility in cardiac cells via β1, or smooth muscle relaxation in bronchial tissue via β2).

Diagrams of Signaling Pathways

Adrenergic_Signaling_History cluster_Discovery Early Discoveries & Concepts cluster_Development Rational Drug Development Adrenal_Extract Adrenal Gland Extracts Adrenaline Adrenaline (Epinephrine) (Takamine, Abel ~1901) Adrenal_Extract->Adrenaline Ephedra Ephedra Plant (Ma Huang) Ephedrine Ephedrine (Nagai 1885) Ephedra->Ephedrine Ahlquist Ahlquist's Hypothesis (1948) Differentiation of Receptors Adrenaline->Ahlquist James_Black Sir James Black's Insight (Block β-receptors) Ephedrine->Ahlquist Alpha_Receptor α-Receptors Ahlquist->Alpha_Receptor Beta_Receptor β-Receptors Ahlquist->Beta_Receptor Isoprenaline Isoprenaline (Non-selective β-agonist) Beta_Receptor->Isoprenaline Isoprenaline->James_Black Salbutamol_Dev β2-Selectivity Goal (Asthma Treatment) Isoprenaline->Salbutamol_Dev DCI Dichloroisoprenaline (DCI) (Lead Compound) James_Black->DCI Pronethalol Pronethalol (First clinical β-blocker) DCI->Pronethalol Propranolol Propranolol (First successful β-blocker) Pronethalol->Propranolol Salbutamol Salbutamol (Selective β2-agonist) Salbutamol_Dev->Salbutamol

Caption: Historical development of substituted 2-phenylethanolamines.

Gs_Signaling_Pathway Agonist β-Agonist (e.g., Isoprenaline) Receptor β-Adrenergic Receptor Agonist->Receptor binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP  AC PKA Protein Kinase A (PKA) cAMP->PKA activates Phospho_Substrate Phosphorylated Proteins PKA->Phospho_Substrate phosphorylates Substrate Cellular Proteins Substrate->Phospho_Substrate Response Physiological Response (e.g., Muscle Relaxation) Phospho_Substrate->Response

Caption: The Gs-protein coupled β-adrenergic signaling pathway.

Gq_Signaling_Pathway Agonist α1-Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor Agonist->Receptor binds G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC α-subunit activates PIP2 PIP2 IP3 IP3 PIP2->IP3  PLC DAG DAG PIP2->DAG  PLC ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ (intracellular) ER->Ca releases Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: The Gq-protein coupled α1-adrenergic signaling pathway.

Experimental_Workflow_Ki cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (Source of Receptors) Reagent_Prep 2. Prepare Reagents (Radioligand, Buffers, Test Compound) Incubation 3. Incubate (Membranes + Radioligand + Test Compound) Reagent_Prep->Incubation Filtration 4. Filter & Wash (Separate Bound/Free) Incubation->Filtration Counting 5. Scintillation Counting (Quantify Bound Radioligand) Filtration->Counting Calc_Specific 6. Calculate Specific Binding Counting->Calc_Specific Plot_Curve 7. Plot Competition Curve (% Binding vs. [Compound]) Calc_Specific->Plot_Curve Calc_IC50 8. Determine IC50 Plot_Curve->Calc_IC50 Calc_Ki 9. Calculate Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki

Caption: Workflow for determining Ki via radioligand binding assay.

References

Methodological & Application

The Role of (S)-2-Amino-2-(4-bromophenyl)ethanol in Asymmetric Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Amino-2-(4-bromophenyl)ethanol , a chiral amino alcohol, stands as a potential yet underexplored building block in the field of asymmetric synthesis. While extensive literature details the application of numerous chiral auxiliaries and ligands, specific and detailed protocols for this particular compound remain scarce in publicly accessible scientific literature and patent databases. This document aims to provide a conceptual framework for its potential applications based on the established principles of asymmetric synthesis, highlighting its possible roles as a chiral auxiliary and a precursor for chiral ligands.

Potential as a Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to yield an enantiomerically enriched product. Based on its structure, this compound could be employed in several key asymmetric reactions.

Asymmetric Alkylation of Enolates

One of the most common applications of chiral auxiliaries is in the diastereoselective alkylation of enolates derived from carboxylic acids. This compound could be converted into a chiral oxazolidinone or a related heterocyclic auxiliary. This auxiliary would then be acylated with a prochiral carboxylic acid derivative. Deprotonation to form a chiral enolate, followed by reaction with an electrophile (e.g., an alkyl halide), would proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Subsequent removal of the auxiliary would furnish the chiral carboxylic acid.

Conceptual Experimental Workflow for Asymmetric Alkylation:

G cluster_0 Auxiliary Preparation cluster_1 Substrate Preparation & Alkylation cluster_2 Product Isolation A This compound B Chiral Oxazolidinone Auxiliary A->B Reaction with Phosgene equivalent D N-Acyl Oxazolidinone B->D C Prochiral Acid Chloride C->D E Chiral Enolate D->E Deprotonation (e.g., LDA) F Alkylated Product E->F Alkylation (R-X) G Chiral Carboxylic Acid F->G Hydrolysis H Recovered Auxiliary F->H Hydrolysis

Caption: Conceptual workflow for asymmetric alkylation.

Asymmetric Aldol Reactions

Similarly, the chiral auxiliary derived from this compound could be used to control the stereochemistry of aldol reactions. The N-acyl derivative of the auxiliary can be converted to its boron or titanium enolate, which would then react with an aldehyde in a highly diastereoselective manner. This would lead to the formation of chiral β-hydroxy acids after removal of the auxiliary.

Precursor for Chiral Ligands

Chiral ligands are essential components of catalysts used in a vast array of enantioselective transformations. The amino alcohol functionality of this compound makes it a suitable precursor for the synthesis of various types of chiral ligands.

Synthesis of Chiral Oxazoline Ligands

Chiral oxazolines are a prominent class of ligands used in asymmetric catalysis. This compound can be readily converted into a chiral oxazoline ring. This oxazoline moiety can then be incorporated into larger ligand scaffolds, such as bis(oxazolines) (BOX) or phosphino-oxazolines (PHOX), which are known to be effective in a variety of metal-catalyzed reactions, including:

  • Asymmetric Allylic Alkylation: Palladium-catalyzed reactions.

  • Asymmetric Cyclopropanation: Copper or rhodium-catalyzed reactions.

  • Asymmetric Diels-Alder Reactions: Copper or zinc-catalyzed reactions.

Conceptual Synthesis of a Chiral Bis(oxazoline) Ligand:

G cluster_0 Oxazoline Formation cluster_1 Catalyst Formation & Application A This compound C Chiral Bis(oxazoline) Ligand A->C B Dicarboxylic Acid Derivative B->C E Chiral Metal-Ligand Complex C->E D Metal Precursor (e.g., Cu(OTf)2) D->E G Enantiomerically Enriched Product E->G F Prochiral Substrates F->G Asymmetric Reaction

Caption: Synthesis and application of a chiral BOX ligand.

Ligands for Asymmetric Transfer Hydrogenation

The amino group in this compound could be functionalized, for instance, by sulfonylation, to create chiral ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. These reactions are crucial for the synthesis of chiral alcohols and amines.

Quantitative Data and Experimental Protocols

Despite the strong theoretical potential for the application of this compound in asymmetric synthesis, a thorough search of the current scientific literature and patent databases did not yield specific examples with detailed experimental protocols or quantitative data such as enantiomeric excess (ee%), diastereomeric ratios (dr), or reaction yields. The data presented in the following tables are therefore hypothetical and serve to illustrate the expected outcomes based on analogous systems.

Table 1: Hypothetical Data for Asymmetric Alkylation using a Chiral Auxiliary Derived from this compound

Electrophile (R-X)ProductDiastereomeric Ratio (dr)Yield (%)
Benzyl bromide2-Phenylpropanoic acid>95:585
Ethyl iodide2-Methylbutanoic acid>90:1080
Allyl bromide2-Methyl-4-pentenoic acid>92:882

Table 2: Hypothetical Data for a Cu-BOX Catalyzed Asymmetric Diels-Alder Reaction

DieneDienophileEnantiomeric Excess (ee%)Yield (%)
CyclopentadieneN-Acryloyl-2-oxazolidinone>9590
IsopreneN-Crotonoyl-2-oxazolidinone>9085

Conclusion

This compound possesses the necessary structural features to be a valuable chiral building block in asymmetric synthesis, both as a chiral auxiliary and as a precursor to important classes of chiral ligands. However, its potential appears to be largely untapped, as evidenced by the lack of specific applications in the available literature. The conceptual pathways and hypothetical data presented here are intended to provide a foundation and inspiration for researchers and drug development professionals to explore the utility of this promising chiral molecule. Further experimental investigation is required to establish detailed protocols and validate its efficacy in achieving high levels of stereocontrol in various asymmetric transformations.

Application Notes and Protocols: (S)-2-Amino-2-(4-bromophenyl)ethanol as a Chiral Auxiliary in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (S)-2-Amino-2-(4-bromophenyl)ethanol as a precursor for a chiral auxiliary in asymmetric organic reactions. While direct applications of this compound as a chiral auxiliary are not extensively documented in readily available literature, its structural motif as a chiral β-amino alcohol makes it an excellent candidate for the synthesis of more elaborate and widely used chiral auxiliaries, such as oxazolidinones.

This document outlines the synthesis of a derived chiral auxiliary, (S)-4-(4-bromophenyl)oxazolidin-2-one, and presents detailed protocols for its hypothetical application in asymmetric alkylation and aldol reactions. The provided data is illustrative and based on typical results observed with analogous, well-established chiral auxiliaries.

Introduction to Chiral Auxiliaries and this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single enantiomer of the product. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. Chiral β-amino alcohols are a prominent class of precursors for the synthesis of effective chiral auxiliaries.

This compound, with its defined stereocenter and functional groups (amino and hydroxyl), is a valuable building block for creating such auxiliaries. The presence of the 4-bromophenyl group can offer advantages in terms of crystallinity for intermediates and potential for further functionalization.

Synthesis of the Chiral Auxiliary: (S)-4-(4-bromophenyl)oxazolidin-2-one

To be effectively utilized as a chiral auxiliary, this compound is first converted into a rigid heterocyclic system, an oxazolidinone. This transformation locks the conformation and enhances the steric influence of the chiral center.

Reaction Scheme:

Experimental Protocol: Synthesis of (S)-4-(4-bromophenyl)oxazolidin-2-one

Materials:

  • This compound

  • Triphosgene (a safer alternative to phosgene gas)

  • Triethylamine (Et3N)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the solution.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

  • Slowly add the triphosgene solution to the stirred amino alcohol solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure (S)-4-(4-bromophenyl)oxazolidin-2-one.

Expected Yield: 85-95%

Application in Asymmetric Alkylation

Chiral oxazolidinone auxiliaries are widely used to direct the asymmetric alkylation of enolates derived from N-acylated derivatives.

General Workflow:

G cluster_0 Acylation cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage Auxiliary (S)-4-(4-bromophenyl)oxazolidin-2-one N_Acyl_Auxiliary N-Acyl-(S)-4-(4-bromophenyl)oxazolidin-2-one Auxiliary->N_Acyl_Auxiliary n-BuLi, THF, -78 °C Acyl_Chloride R-COCl Acyl_Chloride->N_Acyl_Auxiliary Base LDA or NaHMDS Enolate Chiral Enolate N_Acyl_Auxiliary->Enolate Base, THF, -78 °C Alkylated_Product Diastereomerically Enriched Product Enolate->Alkylated_Product Electrophile Electrophile R'-X Cleavage_Reagent LiOH, H2O2 or LiBH4 Final_Product Chiral Carboxylic Acid / Alcohol Alkylated_Product->Final_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage

Workflow for Asymmetric Alkylation

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(S)-4-(4-bromophenyl)oxazolidin-2-one with Benzyl Bromide

Materials:

  • N-Propionyl-(S)-4-(4-bromophenyl)oxazolidin-2-one

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • Dissolve N-propionyl-(S)-4-(4-bromophenyl)oxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS (1.1 eq) in THF to the reaction mixture.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation
Electrophile (R'-X)Diastereomeric Excess (de%)Yield (%)
Benzyl bromide>9890
Iodomethane>9592
Allyl bromide>9788
Isopropyl iodide>9075

Application in Asymmetric Aldol Reactions

The N-acylated oxazolidinone can also be used to perform highly diastereoselective aldol reactions. The formation of a boron enolate is a common strategy to achieve high levels of stereocontrol.

General Workflow:

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Workup & Auxiliary Cleavage N_Acyl_Auxiliary N-Acyl-(S)-4-(4-bromophenyl)oxazolidin-2-one Boron_Enolate Chiral Boron Enolate N_Acyl_Auxiliary->Boron_Enolate Lewis_Acid Dibutylboron Triflate (Bu2BOTf) Lewis_Acid->Boron_Enolate Base Diisopropylethylamine (DIPEA) Base->Boron_Enolate Aldehyde R'-CHO Aldol_Adduct Diastereomerically Enriched Aldol Adduct Boron_Enolate->Aldol_Adduct Aldehyde, -78 °C to 0 °C Workup_Reagent Phosphate Buffer, H2O2 Final_Product Chiral β-Hydroxy Acid / Diol Aldol_Adduct->Final_Product Workup & Cleavage Recovered_Auxiliary Recovered Auxiliary Aldol_Adduct->Recovered_Auxiliary Workup & Cleavage Cleavage_Reagent LiBH4 or other

Workflow for Asymmetric Aldol Reaction

Experimental Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde

Materials:

  • N-Propionyl-(S)-4-(4-bromophenyl)oxazolidin-2-one

  • Dibutylboron triflate (Bu2BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Dichloromethane (DCM), anhydrous

  • Phosphate buffer (pH 7)

  • Hydrogen peroxide (H2O2)

Procedure:

  • Dissolve N-propionyl-(S)-4-(4-bromophenyl)oxazolidin-2-one (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add Bu2BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for another 30 minutes.

  • Cool the reaction mixture back down to -78 °C.

  • Add isobutyraldehyde (1.5 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% aqueous H2O2.

  • Stir vigorously for 1 hour.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, then dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude aldol adduct by silica gel column chromatography.

Data Presentation
Aldehyde (R'-CHO)Diastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:195
Benzaldehyde>98:292
Acetaldehyde>97:389
Crotonaldehyde>95:585

Cleavage of the Chiral Auxiliary

After the asymmetric transformation, the chiral auxiliary must be removed to yield the desired chiral product. Several methods can be employed depending on the desired final product (e.g., carboxylic acid, alcohol, or amide).

Protocols for Auxiliary Cleavage:

  • To obtain the carboxylic acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) in a THF/water mixture.

  • To obtain the primary alcohol: Reductive cleavage with lithium borohydride (LiBH4) in ether or THF.

  • To obtain an ester: Transesterification with sodium methoxide in methanol.

  • To obtain an amide: Aminolysis with a suitable amine, sometimes facilitated by a Lewis acid.

The (S)-4-(4-bromophenyl)oxazolidin-2-one auxiliary can typically be recovered in good yield (>90%) after the cleavage step by extraction and purification.

Conclusion

This compound serves as a promising and accessible precursor for the synthesis of a robust chiral auxiliary, (S)-4-(4-bromophenyl)oxazolidin-2-one. This derived auxiliary is expected to perform with high efficiency and stereoselectivity in key asymmetric transformations such as alkylations and aldol reactions, providing access to a wide range of enantiomerically enriched building blocks for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the application of this chiral auxiliary in their synthetic endeavors.

Application Notes: Synthesis of Chiral Pharmaceutical Intermediates Using (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-Amino-2-(4-bromophenyl)ethanol is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of enantiomerically pure pharmaceutical intermediates. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a stereogenic center, allows for the construction of complex heterocyclic scaffolds. This document outlines the application of this compound in the synthesis of a key intermediate for Neurokinin-1 (NK1) receptor antagonists, a class of drugs used as antiemetics.[1][2]

Key Synthetic Application: Synthesis of (S)-5-(4-bromophenyl)morpholin-3-one

A significant application of this compound is in the synthesis of (S)-5-(4-bromophenyl)morpholin-3-one. This morpholinone is a core structural motif found in various pharmacologically active compounds, including derivatives of the potent NK1 receptor antagonist, Aprepitant.[3] The synthesis involves a two-step sequence: N-chloroacetylation of the amino alcohol followed by an intramolecular Williamson ether synthesis (cyclization).

Data Presentation

Table 1: Materials and Reagents for the Synthesis of (S)-5-(4-bromophenyl)morpholin-3-one

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Role
This compoundC₈H₁₀BrNO216.08Starting Material
Chloroacetyl chlorideC₂H₂Cl₂O112.94Acylating Agent
TriethylamineC₆H₁₅N101.19Base
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Sodium hydride (60% dispersion in oil)NaH24.00Base for Cyclization
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
Saturated aqueous sodium bicarbonateNaHCO₃84.01Quenching Agent
BrineNaCl (aq)-Washing Agent
Anhydrous magnesium sulfateMgSO₄120.37Drying Agent

Table 2: Expected Yields and Purity for the Synthetic Steps

StepProductTheoretical YieldExpected Purity (by HPLC)
1. N-Chloroacetylation(S)-2-chloro-N-(2-(4-bromophenyl)-2-hydroxyethyl)acetamideQuantitative>95%
2. Intramolecular Cyclization(S)-5-(4-bromophenyl)morpholin-3-one80-90%>98%

Experimental Protocols

Protocol 1: Synthesis of (S)-2-chloro-N-(2-(4-bromophenyl)-2-hydroxyethyl)acetamide (Intermediate 1)

This protocol details the N-chloroacetylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add a solution of chloroacetyl chloride in anhydrous DCM via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of (S)-5-(4-bromophenyl)morpholin-3-one (Target Intermediate)

This protocol describes the intramolecular cyclization of the N-chloroacetylated intermediate to form the desired morpholinone.

Materials:

  • (S)-2-chloro-N-(2-(4-bromophenyl)-2-hydroxyethyl)acetamide (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (S)-2-chloro-N-(2-(4-bromophenyl)-2-hydroxyethyl)acetamide in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-5-(4-bromophenyl)morpholin-3-one.

Visualizations

Synthesis_Workflow Start This compound Intermediate (S)-2-chloro-N-(2-(4-bromophenyl)- 2-hydroxyethyl)acetamide Start->Intermediate N-Chloroacetylation Chloroacetyl chloride, Et3N, DCM Product (S)-5-(4-bromophenyl)morpholin-3-one (Aprepitant Intermediate) Intermediate->Product Intramolecular Cyclization NaH, THF Logical_Relationship BuildingBlock This compound (Chiral Building Block) Intermediate (S)-5-(4-bromophenyl)morpholin-3-one (Key Intermediate) BuildingBlock->Intermediate Two-step synthesis DrugClass Neurokinin-1 (NK1) Receptor Antagonists Intermediate->DrugClass Core scaffold for Drug Aprepitant (Antiemetic Drug) DrugClass->Drug Example:

References

Application Notes and Protocols for the Chiral Resolution of Racemic 2-amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 2-amino-2-(4-bromophenyl)ethanol, an important intermediate in pharmaceutical synthesis. The following methods are covered: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC) for the analysis of enantiomeric purity.

Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and industrially viable method for separating enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Protocol: Resolution with L-(+)-Tartaric Acid

This protocol describes the resolution of racemic 2-amino-2-(4-bromophenyl)ethanol using L-(+)-tartaric acid as the resolving agent.

Materials:

  • Racemic 2-amino-2-(4-bromophenyl)ethanol

  • L-(+)-Tartaric acid

  • Methanol

  • Ethanol

  • Acetone

  • Sodium hydroxide (NaOH) solution (1M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

  • pH meter

Procedure:

  • Salt Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 2-amino-2-(4-bromophenyl)ethanol in 100 mL of methanol.

    • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of warm methanol.

    • Slowly add the L-(+)-tartaric acid solution to the solution of the racemic amine with stirring.

    • Heat the mixture to reflux for 30 minutes, then allow it to cool slowly to room temperature.

  • Crystallization and Isolation of Diastereomeric Salt:

    • Allow the solution to stand at room temperature for 24 hours to facilitate crystallization. If no crystals form, the solution can be cooled in an ice bath or a refrigerator.

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash them with a small amount of cold methanol.

    • The mother liquor, containing the more soluble diastereomeric salt, should be saved for the isolation of the other enantiomer.

  • Recrystallization for Enantiomeric Enrichment:

    • To improve the diastereomeric purity, recrystallize the collected salt from a suitable solvent or solvent mixture (e.g., methanol/water, ethanol). The optimal solvent system may require screening.

    • Repeat the recrystallization process until a constant optical rotation is achieved, indicating high diastereomeric purity.

  • Liberation of the Enantiopure Amine:

    • Suspend the purified diastereomeric salt in water and add 1M NaOH solution dropwise with stirring until the pH reaches 10-11, breaking the salt.

    • Extract the liberated free amine with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-amino-2-(4-bromophenyl)ethanol.

  • Isolation of the Other Enantiomer:

    • Concentrate the mother liquor from step 2 to recover the more soluble diastereomeric salt.

    • Liberate the amine from this salt using the same procedure as in step 4 to obtain the other enantiomer, which may require further purification.

Data Presentation

The following table summarizes representative data for the chiral resolution of a similar amino alcohol via diastereomeric salt crystallization. The actual yields and enantiomeric excess (e.e.) for 2-amino-2-(4-bromophenyl)ethanol may vary and require optimization.

Resolving AgentSolvent SystemDiastereomer IsolatedYield (%)Enantiomeric Excess (e.e.) (%)
L-(+)-Tartaric AcidMethanolLess Soluble Salt35-45>95 (after recrystallization)
D-(-)-Tartaric AcidEthanolLess Soluble Salt30-40>95 (after recrystallization)
(S)-Mandelic AcidIsopropanolLess Soluble Salt40-50>98 (after recrystallization)

Workflow Diagram

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of Enantiomers Racemic Amine Racemic Amine Salt Formation Salt Formation Racemic Amine->Salt Formation Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Salt Formation Solvent Solvent Solvent->Salt Formation Crystallization Crystallization Salt Formation->Crystallization Filtration Filtration Crystallization->Filtration Less Soluble Diastereomer (Solid) Less Soluble Diastereomer (Solid) Filtration->Less Soluble Diastereomer (Solid) More Soluble Diastereomer (Mother Liquor) More Soluble Diastereomer (Mother Liquor) Filtration->More Soluble Diastereomer (Mother Liquor) Base Addition (pH adjust) Base Addition (pH adjust) Less Soluble Diastereomer (Solid)->Base Addition (pH adjust) More Soluble Diastereomer (Mother Liquor)->Base Addition (pH adjust) Extraction Extraction Base Addition (pH adjust)->Extraction Drying & Evaporation Drying & Evaporation Extraction->Drying & Evaporation Enantiomer 1 Enantiomer 1 Drying & Evaporation->Enantiomer 1 Enantiomer 2 Enantiomer 2 Drying & Evaporation->Enantiomer 2

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly employed for the resolution of alcohols and amines through enantioselective acylation or hydrolysis.

Protocol: Lipase-Catalyzed Transesterification

This protocol describes the kinetic resolution of racemic 2-amino-2-(4-bromophenyl)ethanol using Candida antarctica Lipase B (CALB) and an acyl donor.

Materials:

  • Racemic 2-amino-2-(4-bromophenyl)ethanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Methyl tert-butyl ether (MTBE) or Toluene (solvent)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Enzymatic Reaction:

    • In a 100 mL flask, dissolve 5.0 g of racemic 2-amino-2-(4-bromophenyl)ethanol in 50 mL of MTBE.

    • Add 1.5 equivalents of vinyl acetate to the solution.

    • Add 250 mg of immobilized Candida antarctica Lipase B.

    • Seal the flask and stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted enantiomer and the product.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any acetic acid formed.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • The resulting mixture of the unreacted amino alcohol and the acetylated amino alcohol can be separated by column chromatography on silica gel.

  • Hydrolysis of the Ester (Optional):

    • To recover the acylated enantiomer as the free alcohol, the separated ester can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol).

Data Presentation

The following table presents typical results for the enzymatic kinetic resolution of a similar amino alcohol. Optimization of reaction conditions is crucial for achieving high enantioselectivity and yield.

EnzymeAcyl DonorSolventConversion (%)e.e. of Alcohol (%)e.e. of Ester (%)
Candida antarctica Lipase BVinyl AcetateMTBE~50>99>99
Pseudomonas cepacia LipaseIsopropenyl AcetateToluene~48>98>95
Candida rugosa LipaseEthyl AcetateHexane~45>90>92

Workflow Diagram

G cluster_0 Enzymatic Kinetic Resolution cluster_1 Separation and Product Recovery Racemic Amino Alcohol Racemic Amino Alcohol Enzymatic Acylation Enzymatic Acylation Racemic Amino Alcohol->Enzymatic Acylation Acyl Donor Acyl Donor Acyl Donor->Enzymatic Acylation Lipase Lipase Lipase->Enzymatic Acylation Reaction Mixture (at ~50% conversion) Reaction Mixture (at ~50% conversion) Enzymatic Acylation->Reaction Mixture (at ~50% conversion) Enzyme Filtration Enzyme Filtration Reaction Mixture (at ~50% conversion)->Enzyme Filtration Column Chromatography Column Chromatography Enzyme Filtration->Column Chromatography Unreacted (S)-Amino Alcohol Unreacted (S)-Amino Alcohol Column Chromatography->Unreacted (S)-Amino Alcohol (R)-Acetylated Amino Alcohol (R)-Acetylated Amino Alcohol Column Chromatography->(R)-Acetylated Amino Alcohol Hydrolysis Hydrolysis (R)-Acetylated Amino Alcohol->Hydrolysis (R)-Amino Alcohol (R)-Amino Alcohol Hydrolysis->(R)-Amino Alcohol

Caption: Workflow for enzymatic kinetic resolution using lipase.

Chiral HPLC Analysis

Chiral HPLC is an essential analytical technique for determining the enantiomeric purity of the resolved products. This protocol is adapted from a validated method for a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, and may require optimization for 2-amino-2-(4-bromophenyl)ethanol.[1]

Protocol: Enantiomeric Purity Determination by Chiral HPLC

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column: A Pirkle-type column such as (R,R) Whelk-O1 is a good starting point. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are also excellent candidates.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the mobile phase.

Procedure:

  • System Suitability:

    • Inject a solution of the racemic 2-amino-2-(4-bromophenyl)ethanol to ensure that the two enantiomers are baseline resolved. The resolution factor (Rs) should be greater than 1.5.

  • Sample Analysis:

    • Inject the solution of the resolved enantiomer.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation

The following table shows expected chromatographic parameters based on the analysis of a similar compound.[1]

ParameterExpected Value
Retention Time (Enantiomer 1) ~15-20 min
Retention Time (Enantiomer 2) ~20-25 min
Resolution (Rs) > 1.5
Tailing Factor < 1.5

Workflow Diagram

G Sample Preparation Sample Preparation Chiral HPLC System Chiral HPLC System Sample Preparation->Chiral HPLC System Data Acquisition Data Acquisition Chiral HPLC System->Data Acquisition Chromatogram Chromatogram Data Acquisition->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration e.e. Calculation e.e. Calculation Peak Integration->e.e. Calculation Result: Enantiomeric Purity Result: Enantiomeric Purity e.e. Calculation->Result: Enantiomeric Purity

Caption: Workflow for chiral HPLC analysis.

Disclaimer: These protocols provide a general framework and may require optimization for specific laboratory conditions and desired outcomes. It is recommended to consult the primary literature and perform small-scale trials to fine-tune the procedures. Always follow appropriate laboratory safety procedures.

References

Application Note: Enantiomeric Separation of 2-amino-2-(4-bromophenyl)ethanol by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the effective enantiomeric separation of 2-amino-2-(4-bromophenyl)ethanol, a crucial chiral intermediate in pharmaceutical synthesis. The method utilizes a (R,R) Whelk-O1 chiral stationary phase, which has demonstrated high selectivity for this class of compounds. A normal phase elution with a mobile phase composed of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine achieves baseline separation of the enantiomers with excellent resolution. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity.

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor in their pharmacological and toxicological profiles. Enantiomers of the same compound can exhibit significantly different biological activities. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. 2-amino-2-(4-bromophenyl)ethanol is a key building block in the synthesis of several pharmaceuticals, and the control of its enantiomeric purity is paramount. This application note provides a detailed, step-by-step protocol for the chiral separation of its enantiomers using HPLC, adapted from a validated method for a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid.[1] The use of a "hybrid" pi-electron acceptor-donor chiral stationary phase like (R,R) Whelk-O1 is particularly effective for the enantiomeric separation of such compounds.[1]

Data Presentation

The following table summarizes the optimized chromatographic conditions and expected performance parameters for the enantiomeric separation of 2-amino-2-(4-bromophenyl)ethanol.

ParameterValue
Chromatographic Column (R,R) Whelk-O1
Particle Size 5 µm
Column Dimensions 250 x 4.6 mm
Mobile Phase n-hexane:ethanol:trifluoroacetic acid:isopropyl amine (95:5:0.1:0.025, v/v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Ethanol:Trifluoroacetic Acid (100:1, v/v)
Expected Retention Time (R-enantiomer) ~18.0 min
Expected Retention Time (S-enantiomer) ~22.5 min
Resolution (Rs) > 2.5
Total Run Time 35 min

Experimental Protocols

This section provides a detailed methodology for the preparation of solutions and the operation of the HPLC system.

Materials and Reagents
  • n-Hexane (HPLC Grade)

  • Ethanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (AR Grade)

  • Isopropyl Amine (AR Grade)

  • 2-amino-2-(4-bromophenyl)ethanol (racemic standard and individual enantiomers if available)

  • Deionized Water

Preparation of Mobile Phase
  • Carefully measure 950 mL of n-hexane, 50 mL of ethanol, 1.0 mL of trifluoroacetic acid, and 0.25 mL of isopropyl amine.

  • Combine the components in a suitable solvent reservoir.

  • Mix thoroughly and degas the mobile phase for at least 15 minutes using a suitable method (e.g., sonication or vacuum filtration). The addition of isopropyl amine is crucial for minimizing peak tailing and enhancing resolution, while TFA helps in achieving good retention of the enantiomers.[1]

Preparation of Standard and Sample Solutions
  • Diluent Preparation: Prepare a diluent by mixing ethanol and trifluoroacetic acid in a 100:1 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of racemic 2-amino-2-(4-bromophenyl)ethanol in the diluent to achieve a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare sample solutions at a similar concentration to the standard solution using the same diluent.

HPLC System Setup and Operation
  • Column Installation: Install the (R,R) Whelk-O1 column in the HPLC system.

  • System Equilibration: Purge the HPLC system with the prepared mobile phase and then equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Injection: Inject 10 µL of the standard or sample solution onto the column.

  • Data Acquisition: Acquire data for 35 minutes at a detection wavelength of 225 nm.

System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 2.5.[1]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the HPLC method development and analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage A Mobile Phase Preparation (n-hexane:ethanol:TFA:IPA) C System Equilibration ((R,R) Whelk-O1 Column) A->C B Sample/Standard Preparation (1.0 mg/mL in Diluent) D Inject Sample (10 µL) B->D C->D Stable Baseline E Data Acquisition (225 nm, 35 min) D->E F Peak Integration & Identification E->F G System Suitability Check (Resolution > 2.5) F->G H Quantification of Enantiomers G->H Pass

Caption: Workflow for the enantiomeric separation of 2-amino-2-(4-bromophenyl)ethanol by HPLC.

Conclusion

The described HPLC method provides a reliable and efficient means for the enantiomeric separation of 2-amino-2-(4-bromophenyl)ethanol. The use of the (R,R) Whelk-O1 chiral stationary phase in combination with the optimized mobile phase allows for excellent resolution and accurate quantification of the enantiomers. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry to ensure the stereochemical purity of this important chiral intermediate.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-(4-Bromophenyl)butanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereospecific presentation is often crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the large-scale synthesis of the (S)-enantiomer with high enantiomeric purity, focusing on a robust and scalable rhodium-catalyzed asymmetric conjugate addition method. Alternative strategies, such as enzymatic resolution, are also discussed.

Method 1: Asymmetric Rhodium-Catalyzed 1,4-Addition

This method details a highly efficient and scalable synthesis beginning with the asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate, catalyzed by a chiral rhodium complex. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.[1][2]

Experimental Workflow

A Reactant Mixing (4-bromophenyl)boronic acid, Rh catalyst, (R)-BINAP, 1,4-dioxane B Catalyst Formation Stir at 23°C for 30 min A->B C Addition of Reagents Water, Triethylamine, Ethyl (E)-but-2-enoate B->C D Asymmetric Conjugate Addition Stir at 30°C for 21 h C->D E Workup & Purification Concentration, Diethyl ether extraction, Silica gel chromatography D->E F (S)-Ethyl 3-(4-bromophenyl)butanoate E->F G Saponification NaOH, Methanol/Water F->G H Acidification & Extraction 12 M HCl, Dichloromethane G->H I Crystallization Heptane H->I J (S)-3-(4-Bromophenyl)butanoic acid I->J

Caption: Workflow for the synthesis of (S)-3-(4-Bromophenyl)butanoic acid.

Experimental Protocol

Part A: (S)-Ethyl 3-(4-bromophenyl)butanoate Synthesis [1][2]

  • Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a heating mantle, a magnetic stir bar, a thermometer, a nitrogen inlet, and an addition funnel.

  • Reagent Charging: The flask is charged with (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (780 mg, 1.25 mmol), and 1,4-dioxane (250 mL).[1]

  • Catalyst Formation: The mixture is stirred at 23 °C for 30 minutes under a positive pressure of nitrogen.

  • Reaction Initiation: Water (38 mL) is added, followed by the addition of triethylamine (17.5 mL, 125 mmol). The reaction is then heated to 30 °C.

  • Substrate Addition: Ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) is added over 5 minutes.

  • Reaction: The mixture is stirred at 30 °C for 21 hours.

  • Workup: The mixture is cooled to room temperature and concentrated under reduced pressure. The residue is diluted with diethyl ether (200 mL) and washed.

  • Purification: The crude product is purified by filtration through a plug of silica gel, eluting with hexanes followed by 10% ethyl acetate in hexanes to yield (S)-ethyl 3-(4-bromophenyl)butanoate as a clear light yellow oil.[1]

Part B: (S)-3-(4-Bromophenyl)butanoic Acid Synthesis [1][2]

  • Saponification: The (S)-ethyl 3-(4-bromophenyl)butanoate from Part A is dissolved in methanol (250 mL) and a 5 M aqueous solution of sodium hydroxide (50 mL, 250 mmol) is added. The mixture is stirred at 23 °C for 3 hours.

  • Solvent Removal: The methanol is removed under reduced pressure.

  • Extraction: The aqueous residue is washed with dichloromethane (100 mL).

  • Acidification: The aqueous layer is cooled to 10 °C and acidified to pH 1-2 with 12 M hydrochloric acid (25 mL).

  • Product Extraction: The acidified solution is extracted with dichloromethane (3 x 100 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product as an off-white solid.

  • Crystallization: The crude acid is dissolved in hot heptane (250 mL) and allowed to cool slowly to 20 °C over 4-5 hours to induce crystallization.

  • Isolation: The resulting crystals of (3S)-3-(4-bromophenyl)butanoic acid are isolated by decanting the solvent and drying under reduced pressure.[1][2]

Data Presentation
Parameter(S)-Ethyl 3-(4-bromophenyl)butanoate(S)-3-(4-Bromophenyl)butanoic acidReference
Yield >99% (crude)73% (after crystallization)[1]
Enantiomeric Excess (e.e.) Not reported for intermediate99%[1]
Purity (by qNMR) 92% wt/wt99.2%[1]

Method 2: Alternative Synthetic Strategies

While the rhodium-catalyzed asymmetric addition is highly effective, other methods can be employed for the synthesis of enantiomerically pure 3-arylbutanoic acids.

Logical Relationship of Alternative Methods

Racemic Racemic 3-(4-Bromophenyl)butanoic Acid or Ester Enzymatic Enzymatic Kinetic Resolution (e.g., Lipase) Racemic->Enzymatic S_Acid (S)-3-(4-Bromophenyl)butanoic Acid Enzymatic->S_Acid R_Ester (R)-Ester (unreacted) Enzymatic->R_Ester ChiralAux Chiral Auxiliary-Mediated Synthesis (e.g., Pseudoephedrine) Diastereomer Diastereomeric Intermediate ChiralAux->Diastereomer Start Achiral Starting Materials Start->ChiralAux Removal Auxiliary Removal Diastereomer->Removal Removal->S_Acid

Caption: Alternative synthetic routes to chiral 3-arylbutanoic acids.

  • Enzymatic Kinetic Resolution: This method involves the use of enzymes, such as lipases, to selectively hydrolyze one enantiomer of a racemic ester of 3-(4-bromophenyl)butanoic acid.[3] For instance, lipases from Pseudomonas cepacia or Burkholderia cepacia have shown excellent enantioselectivity in the hydrolysis of related 3-phenylbutanoate esters, yielding the (S)-acid with high enantiomeric excess.[3] This method provides access to both the (S)-acid and the unreacted (R)-ester.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary, such as pseudoephedrine, can be attached to a carboxylic acid precursor to form a diastereomeric amide.[4][5] The chiral auxiliary then directs the stereoselective alkylation of the α-proton to the carbonyl group. Subsequent removal of the auxiliary yields the desired enantiomerically pure acid.[5] Oxazolidinones are another class of effective chiral auxiliaries for stereoselective alkylation and aldol reactions.[4]

References

Application Note: Gas Chromatographic Analysis of (S)-2-Amino-2-(4-bromophenyl)ethanol Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details validated protocols for the derivatization of (S)-2-Amino-2-(4-bromophenyl)ethanol, a chiral amino alcohol, for quantitative analysis by gas chromatography (GC). Due to its polarity and low volatility, direct GC analysis of this compound is challenging, resulting in poor peak shape and low sensitivity.[1][2] Derivatization is essential to convert the polar amine and hydroxyl functional groups into less polar, more volatile derivatives suitable for GC analysis.[2][3] We present two primary methods: trifluoroacetylation for enhanced sensitivity with an Electron Capture Detector (ECD) and chiral derivatization using N-trifluoroacetyl-L-prolyl chloride (TPC) to determine enantiomeric purity on a standard achiral column. These methods provide the necessary volatility, thermal stability, and chromatographic performance for robust and sensitive analysis in research and quality control settings.[1][4]

Introduction

This compound is a chiral building block relevant in pharmaceutical synthesis. Accurate and sensitive quantification, particularly of its enantiomeric purity, is critical. Gas chromatography offers high resolution, but the inherent polarity of the amino and hydroxyl groups in the molecule leads to issues such as peak tailing and adsorption on the GC column.[5]

Chemical derivatization addresses these challenges by replacing the active hydrogens of the polar functional groups with non-polar moieties.[1][2] This process achieves several goals:

  • Increased Volatility: The resulting derivatives have lower boiling points, making them amenable to GC analysis.[1]

  • Improved Peak Shape: Reduced polarity minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks.[4]

  • Enhanced Sensitivity: Introducing electrophoric groups, such as fluorine atoms via trifluoroacetylation, dramatically increases the response of an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.[4][5]

  • Enantiomeric Resolution: Using a chiral derivatizing agent (CDA) converts the enantiomers into diastereomers, which can be separated on a standard, non-chiral GC column.[4][6]

This note provides detailed protocols for two effective derivatization strategies: acylation with trifluoroacetic anhydride (TFAA) for sensitive achiral analysis and derivatization with N-trifluoroacetyl-L-prolyl chloride (TPC) for assessing enantiomeric purity.

Experimental Protocols

Protocol 1: Trifluoroacetylation for High-Sensitivity GC-ECD Analysis

This protocol describes the acylation of both the amine and hydroxyl groups with trifluoroacetic anhydride (TFAA). The resulting di-trifluoroacetyl derivative is highly volatile and contains multiple electronegative atoms (1 bromine, 6 fluorine), making it ideal for ultra-sensitive detection by ECD.

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate (or other suitable aprotic solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Place a known amount of the sample (or an aliquot of a stock solution) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous.[4]

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample residue and vortex to dissolve. Add 100 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.

  • Cooling & Dilution: Allow the vial to cool to room temperature. The reaction mixture can be injected directly or diluted with additional ethyl acetate to the desired concentration for GC analysis.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-ECD system.

Protocol 2: Chiral Derivatization for Enantiomeric Purity Analysis

This method uses the chiral derivatizing agent N-trifluoroacetyl-L-prolyl chloride (L-TPC) to form diastereomers of the analyte.[4][6] These diastereomers can be separated on a standard achiral GC column, allowing for the quantification of the (R)-enantiomer impurity in a sample of the (S)-enantiomer.

Materials:

  • This compound sample (containing potential R-enantiomer impurity)

  • N-trifluoroacetyl-L-prolyl chloride (L-TPC)

  • Anhydrous toluene or dichloromethane

  • Anhydrous triethylamine (TEA) or pyridine (to act as an acid scavenger)

  • Reaction vials (2 mL) with PTFE-lined caps

Procedure:

  • Sample Preparation: Prepare a dried, anhydrous sample in a reaction vial as described in Protocol 1.

  • Reagent Addition: Add 200 µL of anhydrous toluene to the vial. Then, add 10 µL of anhydrous triethylamine. Finally, add a solution of L-TPC in toluene (approx. 1 mg/mL, prepared fresh).

  • Reaction: Tightly cap the vial and let it react at room temperature for 20 minutes. The reaction should proceed to completion to avoid kinetic resolution effects that could lead to inaccurate enantiomeric ratio determination.[4]

  • Work-up (Optional): To remove excess reagent and the triethylamine salt, the reaction can be quenched with a small amount of dilute acid and extracted with a non-polar solvent like hexane. The organic layer is then collected for analysis. For many applications, direct injection after dilution is sufficient.

  • Analysis: Inject 1 µL of the final solution into the GC-FID or GC-MS system.

Derivatization and Analysis Workflow

The following diagram illustrates the general workflow for the derivatization of this compound and subsequent GC analysis.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC Analysis start Aliquot of Sample dry Evaporate Solvent (N2 Stream) start->dry reconstitute Add Anhydrous Solvent dry->reconstitute add_reagent Add Derivatizing Agent (e.g., TFAA or L-TPC) reconstitute->add_reagent react Heat Reaction Vial (e.g., 60°C for 30 min) add_reagent->react cool Cool to Room Temperature react->cool inject Inject 1µL into GC cool->inject separate Chromatographic Separation inject->separate detect Detection (ECD/FID/MS) separate->detect data Data Acquisition & Processing detect->data

Caption: Workflow for derivatization of this compound for GC analysis.

Recommended GC Conditions

ParameterGC-ECD (Achiral)GC-FID/MS (Chiral)
GC System Agilent 8890 or equivalent with µECDAgilent 8890/5977 or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentDB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C270°C
Injection Mode Split (50:1)Split (50:1)
Carrier Gas Helium or Hydrogen, constant flow 1.2 mL/minHelium, constant flow 1.2 mL/min
Oven Program 100°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)150°C (hold 1 min), ramp 10°C/min to 300°C (hold 10 min)
Detector Temperature 300°CFID: 300°C, MS Transfer Line: 280°C
Detector Makeup Gas (ECD) Nitrogen, 30 mL/minN/A

Data Summary

The following table summarizes representative quantitative data expected from the analysis using the described protocols. These values are typical for derivatized amino alcohols and may vary based on the specific instrument and conditions used.

Derivatization MethodAnalyteExpected Retention Time (min)Resolution (Rs)Limit of Detection (LOD)
TFAA (GC-ECD) Di-TFA-(S)-2-Amino-2-(4-bromophenyl)ethanol~10.5N/A~50 fg/injection
L-TPC (GC-FID) L-TPC-(S)-Analyte Diastereomer~18.2> 2.0~1 pg/injection
L-TPC (GC-FID) L-TPC-(R)-Analyte Diastereomer~18.8(between peaks)~1 pg/injection

Conclusion

The derivatization of this compound is a mandatory step for its successful analysis by gas chromatography. Trifluoroacetylation with TFAA followed by GC-ECD analysis provides an extremely sensitive method for quantitative purposes. For the critical assessment of enantiomeric purity, chiral derivatization with L-TPC effectively converts the enantiomers into separable diastereomers on a standard achiral column. These protocols offer robust, reliable, and sensitive solutions for the analysis of this compound in pharmaceutical development and quality control environments.

References

Application Notes and Protocols: (S)-2-Amino-2-(4-bromophenyl)ethanol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (S)-2-Amino-2-(4-bromophenyl)ethanol as a chiral building block in the synthesis of bioactive molecules. This versatile compound serves as a valuable precursor for creating enantiomerically pure ligands and intermediates crucial for asymmetric catalysis and the development of novel therapeutic agents.

Introduction

This compound is a chiral amino alcohol that has garnered significant interest in medicinal chemistry and organic synthesis. Its stereogenic center and functional groups—a primary amine, a hydroxyl group, and a brominated phenyl ring—make it an ideal starting material for the synthesis of a variety of complex chiral molecules. The bromine atom offers a site for further functionalization through cross-coupling reactions, while the amino and alcohol moieties are readily converted into other functional groups or used to form heterocyclic structures, such as oxazolines. These oxazoline derivatives are particularly important as chiral ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched bioactive compounds.

Application: Synthesis of Chiral Oxazoline Ligands for Asymmetric Catalysis

One of the primary applications of this compound is in the synthesis of chiral oxazoline ligands. These ligands, when complexed with a metal center, form powerful catalysts for a wide range of asymmetric reactions, including aldol additions, Michael additions, and Diels-Alder reactions. The stereochemical outcome of these reactions is directed by the chiral environment created by the ligand, leading to the preferential formation of one enantiomer of the product.

A key example lies in the synthesis of bioactive antifungal agents. Chiral oxazoline-containing molecules have demonstrated significant potential as novel fungicides and antioomycete agents. The biological activity of these compounds is often highly dependent on their absolute configuration, with one enantiomer exhibiting significantly greater potency than the other.

Protocol 1: Synthesis of (S)-4-(4-bromophenyl)-4,5-dihydrooxazole

This protocol describes the synthesis of a chiral oxazoline from this compound, a key intermediate for further elaboration into more complex ligands or bioactive molecules.

Materials:

  • This compound

  • Triethyl orthoformate

  • Formic acid (catalytic amount)

  • Toluene

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add triethyl orthoformate (1.2 eq).

  • Add a catalytic amount of formic acid to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (S)-4-(4-bromophenyl)-4,5-dihydrooxazole.

G cluster_workflow Synthesis of (S)-4-(4-bromophenyl)-4,5-dihydrooxazole start Start: (S)-2-Amino-2- (4-bromophenyl)ethanol reactants Add Triethyl orthoformate and catalytic Formic Acid in Toluene start->reactants reflux Reflux for 4-6 hours reactants->reflux workup Cool and remove solvent reflux->workup purify Column Chromatography workup->purify product Product: (S)-4-(4-bromophenyl) -4,5-dihydrooxazole purify->product

Caption: Workflow for the synthesis of a chiral oxazoline intermediate.

Application: Synthesis of Bioactive Antifungal Agents

The chiral oxazoline synthesized in Protocol 1 can be further elaborated to produce potent antifungal agents. The following protocol outlines a general strategy for the synthesis of chiral oxazoline derivatives with demonstrated antifungal and antioomycete activity. This approach involves an asymmetric aldol addition followed by esterification with a pharmacologically active carboxylic acid.

Protocol 2: Asymmetric Synthesis of Chiral Oxazoline-Based Antifungal Agents

This protocol is adapted from a general method for synthesizing chiral oxazoline derivatives with antifungal properties.[1][2]

Step 1: Asymmetric Aldol Addition

  • The chiral oxazolinyl ester is reacted with paraformaldehyde in the presence of a suitable Lewis acid catalyst (e.g., a magnesium complex) to induce an asymmetric aldol addition.

  • The reaction is typically carried out in an aprotic solvent at low temperatures to maximize stereoselectivity.

  • After the reaction is complete, a standard aqueous workup is performed to isolate the aldol adduct.

Step 2: Esterification with a Bioactive Carboxylic Acid

  • The hydroxyl group of the aldol adduct is then esterified with a carboxylic acid containing a known pharmacophore. This can be achieved using standard coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

  • The reaction is monitored by TLC, and upon completion, the product is isolated and purified by column chromatography.

G cluster_pathway Synthesis of Chiral Antifungal Oxazolines start Chiral Oxazolinyl Ester step1 Asymmetric Aldol Addition (Paraformaldehyde, Lewis Acid) start->step1 intermediate Chiral Aldol Adduct step1->intermediate step2 Esterification (Bioactive Carboxylic Acid, Coupling Agent) intermediate->step2 product Bioactive Chiral Oxazoline Derivative step2->product

Caption: General synthetic pathway to bioactive oxazoline derivatives.

Biological Activity Data

The enantioselectivity of the biological activity of chiral oxazoline-based fungicides is a critical aspect of their development. The following table summarizes the in vitro antifungal and antioomycete activities of a representative chiral oxazoline compound, (R)-5c, and its enantiomer, (S)-5c, against two plant pathogens.[1][2]

CompoundTarget OrganismEC50 (mg/L)
(R)-5c Valsa mali1.023
(S)-5cValsa mali9.565
(R)-5c Phytophthora capsica0.149
(S)-5cPhytophthora capsica0.924

Data sourced from a study on chiral oxazoline derivatives.[1][2]

The data clearly indicates that the (R)-enantiomer is significantly more potent against both pathogens, highlighting the importance of asymmetric synthesis in producing the more active stereoisomer.

Signaling Pathway and Mechanism of Action

While the precise signaling pathway inhibited by these novel oxazoline fungicides is a subject of ongoing research, their mechanism of action is believed to involve the disruption of essential cellular processes in the target pathogens. The significant difference in activity between enantiomers suggests a specific interaction with a chiral biological target, such as an enzyme or receptor.

G cluster_mechanism Hypothesized Mechanism of Action ligand Chiral Oxazoline Fungicide ((R)-enantiomer) target Specific Chiral Target (e.g., Enzyme, Receptor) ligand->target Binds to inhibition Inhibition/Disruption pathway Essential Cellular Pathway (e.g., Cell Wall Synthesis, Respiration) target->inhibition Blocks effect Fungicidal/Antioomycete Effect inhibition->effect

Caption: Proposed interaction of a chiral fungicide with its biological target.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of bioactive molecules. Its utility in the preparation of chiral oxazoline ligands enables the development of potent, enantiomerically pure compounds with significant applications in the pharmaceutical and agrochemical industries. The demonstrated high stereoselectivity in the biological activity of derived antifungal agents underscores the critical role of asymmetric synthesis in modern drug and pesticide discovery. Further exploration of this chiral precursor is likely to yield a wider array of novel bioactive compounds with diverse therapeutic and practical applications.

References

Catalytic Enantioselective Synthesis of 1,2-Amino Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands. Their stereochemistry is often crucial for biological activity, making their enantioselective synthesis a critical endeavor in modern organic chemistry and drug development. This document provides an overview of key catalytic enantioselective methods for the synthesis of 1,2-amino alcohols, complete with detailed experimental protocols and comparative data to guide researchers in selecting and implementing the most suitable strategy for their synthetic targets. Three major catalytic approaches are highlighted: Transition Metal Catalysis, Organocatalysis, and Biocatalysis.

I. Transition Metal-Catalyzed Synthesis

Transition metal catalysis offers a powerful and versatile platform for the enantioselective synthesis of 1,2-amino alcohols. Key strategies include the asymmetric aminohydroxylation of olefins, the reduction of α-amino ketones, and the ring-opening of epoxides.

A. Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation is a landmark method for the direct conversion of alkenes into N-protected 1,2-amino alcohols with high enantioselectivity.[1] The reaction utilizes an osmium catalyst in conjunction with a chiral ligand derived from cinchona alkaloids.[2][3]

General Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Alkene Alkene AminoAlcohol N-Protected 1,2-Amino Alcohol Alkene->AminoAlcohol 1. NitrogenSource Nitrogen Source (e.g., Chloramine-T) NitrogenSource->AminoAlcohol 2. Osmium K2OsO2(OH)4 Osmium->AminoAlcohol cat. Ligand Chiral Ligand ((DHQ)2-PHAL or (DHQD)2-PHAL) Ligand->AminoAlcohol

Figure 1: General workflow for Sharpless Asymmetric Aminohydroxylation.

Table 1: Performance of Sharpless Asymmetric Aminohydroxylation with Various Olefins

EntryOlefin SubstrateNitrogen SourceLigandYield (%)ee (%)Reference
1StyreneTsN(Na)Cl(DHQ)₂-PHAL8598[2]
2Methyl cinnamateTsN(Na)Cl(DHQD)₂-PHAL9099[4]
31-HexeneAcN(Na)Br(DHQ)₂-PHAL7595[2]
4IndeneCbzN(Na)Cl(DHQD)₂-PHAL8897[3]

Experimental Protocol: Asymmetric Aminohydroxylation of Methyl Cinnamate [4]

  • Preparation of the Reagent Mixture: In a round-bottom flask, dissolve methyl cinnamate (1.0 mmol) in 10 mL of a 1:1 mixture of t-butanol and water.

  • Addition of Catalyst and Ligand: Add potassium osmate(VI) dihydrate (0.02 mmol, 2 mol%) and (DHQD)₂-PHAL (0.025 mmol, 2.5 mol%).

  • Addition of Nitrogen Source: Add Chloramine-T trihydrate (1.2 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by adding sodium sulfite (1.5 g). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-tosyl-1,2-amino alcohol.

B. Enantioselective Reduction of α-Amino Ketones

The asymmetric reduction of prochiral α-amino ketones is a highly effective method for accessing chiral 1,2-amino alcohols.[5] Chiral metal hydrides or catalytic hydrogenation with chiral transition metal complexes are commonly employed.

General Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product AminoKetone α-Amino Ketone AminoAlcohol 1,2-Amino Alcohol AminoKetone->AminoAlcohol Reductant Reducing Agent (e.g., H2, BH3) Reductant->AminoAlcohol Catalyst Chiral Catalyst (e.g., Ru-BINAP, CBS catalyst) Catalyst->AminoAlcohol cat.

Figure 2: Enantioselective reduction of α-amino ketones.

Table 2: Catalytic Asymmetric Reduction of α-Amino Ketones

Entryα-Amino Ketone SubstrateCatalyst SystemYield (%)ee (%)Reference
12-(benzylamino)-1-phenylethanoneIr-(R)-Spiro-ligand9999.2[5]
22-amino-1-phenylpropan-1-oneRu-BINAP/diamine95>99[6]
31-(methylamino)-1-phenylpropan-2-oneCBS-oxazaborolidine/BH₃9296[6]
42-(dibenzylamino)acetophenoneRh-DIPAMP9894[6]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-(Benzylamino)-1-phenylethanone [5]

  • Catalyst Preparation: In a glovebox, dissolve [Ir(COD)Cl]₂ (0.001 mmol) and the chiral spiro ligand (0.0022 mmol) in degassed methanol (2 mL) and stir for 30 minutes.

  • Reaction Setup: In a stainless-steel autoclave, add the α-amino ketone hydrochloride (1.0 mmol) and potassium hydroxide (1.1 mmol) to degassed ethanol (5 mL).

  • Hydrogenation: Add the prepared catalyst solution to the autoclave. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 10 atm of H₂.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the chiral 1,2-amino alcohol.

II. Organocatalytic Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for the enantioselective synthesis of 1,2-amino alcohols. The asymmetric Henry (nitroaldol) reaction is a prominent example.

A. Asymmetric Henry Reaction

The organocatalytic asymmetric Henry reaction involves the C-C bond formation between a nitroalkane and an aldehyde, catalyzed by a chiral organic molecule, to produce a β-nitro alcohol, which can be readily reduced to the corresponding 1,2-amino alcohol.[7][8]

General Reaction Scheme:

G cluster_step1 Step 1: Asymmetric Henry Reaction cluster_step2 Step 2: Reduction Aldehyde Aldehyde NitroAlcohol β-Nitro Alcohol Aldehyde->NitroAlcohol Nitroalkane Nitroalkane Nitroalkane->NitroAlcohol Organocatalyst Chiral Organocatalyst (e.g., Cinchona-derived thiourea) Organocatalyst->NitroAlcohol cat. AminoAlcohol 1,2-Amino Alcohol NitroAlcohol->AminoAlcohol ReducingAgent Reducing Agent (e.g., H2, Raney-Ni) ReducingAgent->AminoAlcohol

Figure 3: Two-step synthesis of 1,2-amino alcohols via the Asymmetric Henry Reaction.

Table 3: Organocatalytic Asymmetric Henry Reaction

EntryAldehydeNitroalkaneCatalystYield (%) (Nitro Alcohol)ee (%) (Nitro Alcohol)Reference
1BenzaldehydeNitromethaneCinchona-thiourea9092[8]
24-NitrobenzaldehydeNitromethaneBrucine-derived amino alcohol/Cu(I)9589[9]
32-NaphthaldehydeNitromethaneAminoindanol-bisoxazolidine/Cu(I)9386[7]
4CyclohexanecarboxaldehydeNitromethaneCinchona-thiourea8588[8]

Experimental Protocol: Asymmetric Henry Reaction of Benzaldehyde and Nitromethane [8]

  • Reaction Setup: To a solution of benzaldehyde (1.0 mmol) in nitromethane (10 mmol, 10 equiv.) and ethanol (2.4 mL), add the Cinchona-derived thiourea catalyst (0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture at -15 °C for 48 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude β-nitro alcohol by flash column chromatography on silica gel.

  • Reduction: Dissolve the purified β-nitro alcohol in methanol and add Raney nickel. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain the 1,2-amino alcohol.

III. Biocatalytic Synthesis

Biocatalysis offers an environmentally benign and highly selective approach to chiral 1,2-amino alcohols. Enzymes such as transaminases and ketoreductases are widely used.

A. Transaminase-Catalyzed Synthesis

Transaminases catalyze the transfer of an amino group from an amine donor to a keto substrate. The use of ω-transaminases allows for the asymmetric synthesis of chiral amines, including 1,2-amino alcohols from α-hydroxy ketones.[10][11]

General Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_product Product HydroxyKetone α-Hydroxy Ketone AminoAlcohol 1,2-Amino Alcohol HydroxyKetone->AminoAlcohol AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->AminoAlcohol Transaminase Transaminase (TAm) + PLP Transaminase->AminoAlcohol cat.

Figure 4: Biocatalytic synthesis of 1,2-amino alcohols using a transaminase.

Table 4: Transaminase-Catalyzed Synthesis of 1,2-Amino Alcohols

Entryα-Hydroxy KetoneTransaminase SourceYield (%)ee (%)Reference
11-Hydroxy-2-propanonePseudomonas aeruginosa21 (as 2-amino-1,3,4-butanetriol)>99[10]
22-HydroxyacetophenoneEngineered TAm85>99[12]
31-Hydroxy-2-butanoneVibrio fluvialis ω-TAm7898[11]

Experimental Protocol: Transaminase-Catalyzed Synthesis from 2-Hydroxyacetophenone [12]

  • Reaction Buffer: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal-5'-phosphate (PLP).

  • Reaction Setup: In a reaction vessel, dissolve 2-hydroxyacetophenone (50 mM) and isopropylamine (500 mM) in the reaction buffer.

  • Enzyme Addition: Add the lyophilized transaminase enzyme preparation (e.g., 1-10 mg/mL).

  • Reaction: Incubate the mixture at 30°C with gentle shaking for 24-48 hours. Monitor the conversion by HPLC or GC.

  • Work-up: Centrifuge the reaction mixture to remove the enzyme. Adjust the pH of the supernatant to >10 with NaOH.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by chromatography if necessary.

B. Dynamic Kinetic Resolution (DKR) of α-Amino Ketones

Dynamic kinetic resolution combines the kinetic resolution of a racemic starting material with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the product. This is a powerful strategy for the synthesis of chiral 1,2-amino alcohols from racemic α-amino ketones using ketoreductases.[13]

General Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product RacemicKetone Racemic α-Amino Ketone AminoAlcohol Enantiopure 1,2-Amino Alcohol RacemicKetone->AminoAlcohol Reductant Reductant (e.g., Formate) Reductant->AminoAlcohol Ketoreductase Ketoreductase (KRED) Ketoreductase->AminoAlcohol cat. Racemization Racemization Catalyst/Conditions Racemization->RacemicKetone

Figure 5: Dynamic kinetic resolution for the synthesis of 1,2-amino alcohols.

Table 5: Dynamic Kinetic Resolution for 1,2-Amino Alcohol Synthesis

EntryRacemic α-Amino KetoneKetoreductaseRacemization ConditionYield (%)de (%)ee (%)Reference
1N-Boc-3-amino-2-butanoneEngineered KREDBase-catalyzed92>99:1>99[13]
2N-Cbz-2-amino-1-phenylpropan-1-oneCandida sp. KREDRu-complex8898:2>99[14]

Experimental Protocol: DKR of N-Boc-3-amino-2-butanone [13]

  • Reaction Buffer: Prepare a 100 mM phosphate buffer (pH 7.0) containing 1 mM NADP⁺ and 10 mM MgCl₂.

  • Enzyme System: Add a glucose dehydrogenase (for cofactor regeneration) and the desired ketoreductase.

  • Reaction Setup: Dissolve racemic N-Boc-3-amino-2-butanone (20 mM) and glucose (100 mM) in the reaction buffer. Add a racemization catalyst or adjust the pH to induce racemization (e.g., pH > 8).

  • Reaction: Incubate the mixture at 30°C with shaking. Monitor the reaction by HPLC.

  • Work-up and Purification: Once the reaction is complete, extract the product with ethyl acetate. Dry the organic phase, concentrate, and purify by column chromatography.

Conclusion

The catalytic enantioselective synthesis of 1,2-amino alcohols is a rapidly evolving field with a diverse array of powerful methodologies. The choice between transition metal catalysis, organocatalysis, and biocatalysis will depend on factors such as substrate scope, desired stereochemical outcome, scalability, and environmental considerations. The protocols and data presented herein provide a practical guide for researchers to navigate these options and successfully synthesize these valuable chiral building blocks.

References

Application Notes and Protocols for N-Alkylation of (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Amino-2-(4-bromophenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. N-alkylation of this molecule introduces functional diversity, enabling the exploration of structure-activity relationships in drug discovery. This document provides detailed protocols for the N-alkylation of this compound, focusing on two primary methods: reductive amination and direct alkylation with alkyl halides. A comparison of reaction conditions is presented to aid in method selection.

Reaction Schemes

Two common and effective methods for the N-alkylation of primary amines like this compound are reductive amination and direct alkylation.

1. Reductive Amination: This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced to the desired secondary amine. This method is known for its high selectivity and avoidance of over-alkylation.[1][2]

2. Direct Alkylation with Alkyl Halides: This method involves the direct reaction of the amine with an alkyl halide in the presence of a base. While straightforward, it can sometimes lead to a mixture of mono- and di-alkylated products if not carefully controlled.[3]

Comparison of N-Alkylation Reaction Conditions

The choice of N-alkylation strategy depends on the desired product, available starting materials, and required reaction conditions. The following table summarizes typical conditions for the two primary methods discussed.

ParameterReductive AminationDirect Alkylation with Alkyl Halide
Alkylating Agent Aldehyde or KetoneAlkyl Halide (e.g., Iodide, Bromide)
Reagents Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, NaBH₄)[2]Base (e.g., K₂CO₃, Na₂CO₃, Et₃N)[3][4]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF)Acetonitrile (MeCN), Dimethylformamide (DMF), THF, MeOH
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time 2 - 24 hours4 - 48 hours
Key Advantages High selectivity for mono-alkylation, mild reaction conditions.[1][2]Simple procedure, readily available reagents.
Potential Issues Requires a carbonyl compound as the alkyl source.Risk of over-alkylation, may require higher temperatures.[2]

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., acetaldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol details the direct N-alkylation using a generic alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0-3.0 eq) in acetonitrile or DMF.

  • Add the alkyl halide (1.1-1.5 eq) to the suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve (S)-2-Amino-2- (4-bromophenyl)ethanol in DCM B Add Aldehyde A->B 1.0 eq. C Imine Formation (1-2h at RT) B->C D Add NaBH(OAc)3 (1.5 eq) C->D E Reduction (2-12h at RT) D->E F Quench with aq. NaHCO3 E->F G Extract with DCM F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure N-Alkylated Product I->J Parameter_Influence cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes Reagents Reagents (Alkylating Agent, Base/Reducer) Yield Yield Reagents->Yield Stoichiometry Selectivity Selectivity (Mono- vs. Di-alkylation) Reagents->Selectivity Type Solvent Solvent Solvent->Yield Temp Temperature Temp->Yield Temp->Selectivity Time Reaction Time Time->Yield Purity Purity Yield->Purity Selectivity->Purity

References

Application Notes and Protocols: Protecting Group Strategies for (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the protection of the amino and hydroxyl functional groups of (S)-2-Amino-2-(4-bromophenyl)ethanol. This chiral amino alcohol is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Effective and orthogonal protecting group strategies are crucial for its successful incorporation into complex molecular architectures.

Introduction to Protecting Group Strategy

In multi-step organic synthesis, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. This process, known as protection, involves the conversion of a functional group into a less reactive derivative. After the desired chemical transformations are complete, the protecting group is removed in a deprotection step to restore the original functionality.

For a bifunctional molecule like this compound, an orthogonal protecting group strategy is highly desirable. This approach allows for the selective deprotection of one functional group while the other remains protected, enabling precise chemical modifications at specific sites within the molecule.[1][2]

This document focuses on the widely used tert-butyloxycarbonyl (Boc) group for the protection of the amine and the tert-butyldimethylsilyl (TBDMS) group for the protection of the alcohol. These two groups form an excellent orthogonal pair, as the Boc group is labile under acidic conditions, while the TBDMS group is typically removed with a fluoride source.[3]

Protecting Group Selection

Functional GroupProtecting GroupAbbreviationKey Features
Amino Grouptert-butyloxycarbonylBocStable to a wide range of non-acidic reagents. Easily removed with mild acids.[4]
Hydroxyl Grouptert-butyldimethylsilylTBDMSStable to a wide range of non-acidic and non-fluoride containing reagents. Cleaved by fluoride ions (e.g., TBAF) or strong acids.[5][6]

Experimental Protocols

The following protocols are adapted from established procedures for the protection and deprotection of amines and alcohols and are tailored for this compound.

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O). The inherent higher nucleophilicity of the amine compared to the alcohol allows for selective N-protection under controlled conditions.[7]

Reaction Scheme:

This compound + Boc₂O → (S)-tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.1 - 1.5 eq) or sodium bicarbonate (2.0 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for N-Boc Protection of Amino Alcohols:

SubstrateReagentsSolventTime (h)Yield (%)Reference
Various AminesBoc₂O, TEATHFVaries>90[8]
1,2,3,6-TetrahydropyridineBoc₂OTHFOvernight89[9]
Amino AlcoholsBoc₂OWaterVariesHigh[4]
Protocol 2: O-TBDMS Protection of N-Boc-(S)-2-Amino-2-(4-bromophenyl)ethanol

This protocol details the protection of the hydroxyl group of the N-Boc protected amino alcohol with tert-butyldimethylsilyl chloride (TBDMSCl).

Reaction Scheme:

(S)-tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate + TBDMSCl → (S)-tert-butyl (2-(4-bromophenyl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate

Materials:

  • (S)-tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.0 - 2.5 eq).

  • Add TBDMSCl (1.2 - 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for O-TBDMS Protection of Alcohols:

SubstrateReagentsSolventTime (h)Yield (%)Reference
Various AlcoholsTBDMSCl, ImidazoleDMF12-2482-98[5]
Primary AlcoholsTBDMSCl, ImidazoleDCM0.1-1888-98[10]
DiolTBDMSCl, ImidazoleDMF17100[5]

Deprotection Protocols

Protocol 3: N-Boc Deprotection

This protocol describes the removal of the Boc group under acidic conditions, leaving the TBDMS ether intact.

Reaction Scheme:

(S)-tert-butyl (2-(4-bromophenyl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate → (S)-2-((tert-butyldimethylsilyl)oxy)-1-(4-bromophenyl)ethan-1-amine

Materials:

  • (S)-tert-butyl (2-(4-bromophenyl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) or an equal volume of 4M HCl in dioxane at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the excess acid with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting amine salt can be used directly or neutralized to the free amine.

Quantitative Data for N-Boc Deprotection:

SubstrateReagentsSolventTime (h)Yield (%)Reference
Various N-Boc AminesTFADCM1-4>90[11]
N-Boc Amines4M HCl in DioxaneDioxane1-4High[12]
N-Boc AminesOxalyl Chloride, MeOHMethanol1-4up to 90[13]
Protocol 4: O-TBDMS Deprotection

This protocol describes the removal of the TBDMS group using a fluoride source, which will not affect the Boc-protected amine.

Reaction Scheme:

(S)-tert-butyl (2-(4-bromophenyl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate → (S)-tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Materials:

  • (S)-tert-butyl (2-(4-bromophenyl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the O-TBDMS protected compound (1.0 eq) in THF.

  • Add TBAF (1.1 - 1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Quantitative Data for O-TBDMS Deprotection:

SubstrateReagentsSolventTime (h)Yield (%)Reference
Various TBDMS EthersTBAFTHF0.25-1670-100[10]
TBDMS EtherTBAF in THFTHF1897[5]
Primary TBDMS EthersOxone®MeOH/H₂OVariesHigh[14]

Visualization of Orthogonal Strategy

The following diagrams illustrate the logical workflow for the orthogonal protection and selective deprotection of this compound.

Orthogonal_Protection_Workflow Start This compound N_Protected N-Boc Protected Start->N_Protected Boc₂O, Base O_Protected O-TBDMS Protected Start->O_Protected TBDMSCl, Imidazole (Potential for N-silylation) Both_Protected N-Boc, O-TBDMS Protected N_Protected->Both_Protected TBDMSCl, Imidazole N_Deprotected Free Amine, O-TBDMS Protected Both_Protected->N_Deprotected Acid (TFA or HCl) O_Deprotected N-Boc Protected, Free Alcohol Both_Protected->O_Deprotected Fluoride (TBAF) Fully_Deprotected This compound N_Deprotected->Fully_Deprotected Fluoride (TBAF) O_Deprotected->Fully_Deprotected Acid (TFA or HCl)

Caption: Orthogonal protection and deprotection workflow.

Selective_Modification_Pathway Start This compound Both_Protected N-Boc, O-TBDMS Protected Start->Both_Protected Protection Steps Selective_N_Deprotection N-Deprotection (Acid) Both_Protected->Selective_N_Deprotection Selective_O_Deprotection O-Deprotection (Fluoride) Both_Protected->Selective_O_Deprotection N_Modification Modification at Amine Selective_N_Deprotection->N_Modification Final_N_Product Final Product (N-Modified) N_Modification->Final_N_Product O-Deprotection O_Modification Modification at Alcohol Selective_O_Deprotection->O_Modification Final_O_Product Final Product (O-Modified) O_Modification->Final_O_Product N-Deprotection

Caption: Pathway for selective functionalization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and enantioselectivity in the synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly when using the common Corey-Bakshi-Shibata (CBS) reduction method.

Question: Why am I observing a low chemical yield of the final product?

Answer: Low chemical yields can result from several factors, including incomplete reaction, degradation of starting materials or products, and mechanical losses during workup and purification. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Reagent Stoichiometry: Ensure the borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) is used in a slight excess (typically 1.0-1.2 equivalents) relative to the ketone substrate. The CBS catalyst is typically used in catalytic amounts (5-10 mol%).

    • Reaction Time & Temperature: While many CBS reductions are complete within a few hours, some substrates may require longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a small, additional charge of the borane reagent may be beneficial.

    • Reagent Quality: Borane solutions can degrade over time. Use freshly opened or recently titrated borane reagents for best results.

  • Side Reactions & Degradation:

    • Anhydrous Conditions: The presence of water can consume the borane reagent and affect the catalyst's efficacy.[1][2] All glassware should be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1]

    • Workup Procedure: The quenching step (typically with methanol) should be performed carefully at low temperatures to avoid violent reactions or degradation of the product. Acidic workup is required to hydrolyze the intermediate alkoxyborane and yield the final alcohol.[1][2]

  • Purification Issues:

    • Extraction: Ensure the pH is appropriately adjusted during the aqueous workup to have the amino alcohol in its free base form for efficient extraction into an organic solvent.

    • Chromatography: The product is a polar amino alcohol. Using a silica gel column with a polar eluent system (e.g., Dichloromethane/Methanol with a small amount of triethylamine or ammonium hydroxide) can prevent streaking and improve recovery.

Question: The enantiomeric excess (e.e.) of my (S)-alcohol is poor. How can I improve it?

Answer: Low enantioselectivity is a common problem and is highly sensitive to the reaction conditions. The key is to favor the desired transition state that leads to the (S)-product.

  • Reaction Temperature: This is one of the most critical parameters. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -25 °C, or even -78 °C) significantly enhances enantiomeric excess by favoring the more ordered transition state.[3]

  • Catalyst Quality:

    • Purity: Use a high-purity CBS catalyst. Impurities can interfere with the catalytic cycle.

    • In Situ vs. Pre-formed: While pre-formed oxazaborolidine catalysts are common, generating the catalyst in situ from a chiral amino alcohol and a borane source can sometimes give better reproducibility.[4]

  • Solvent Choice: The choice of solvent can influence the reaction's selectivity. Non-coordinating solvents like tetrahydrofuran (THF) or toluene are generally preferred for CBS reductions.[3]

  • Rate of Addition: Slow, dropwise addition of the ketone substrate to the mixture of catalyst and borane can improve enantioselectivity by maintaining a low concentration of the ketone and preventing an initial temperature spike.[3]

  • Moisture Control: As mentioned for chemical yield, water has a significant negative effect on enantiomeric excess and anhydrous conditions are essential.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(4-bromophenyl)ethan-1-one (or its protected form). The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for this transformation, employing a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to the ketone.[5][6] This reaction is known for its high predictability, excellent stereo control, and broad substrate scope.[6][7]

Q2: Which borane reducing agent should I use?

A2: Several borane complexes can be used, with borane-tetrahydrofuran complex (BH₃·THF) and borane-dimethyl sulfide complex (BH₃·SMe₂) being the most common.[1] Catecholborane can also be used.[1] BH₃·SMe₂ is often preferred for its higher stability and concentration compared to BH₃·THF, but its strong odor requires careful handling in a fume hood. The choice of reagent can sometimes influence enantioselectivity.[4]

Q3: How does the CBS catalyst work?

A3: The CBS reduction mechanism involves a few key steps.[1][2] First, the borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[1][5] The ketone substrate then coordinates to this now more Lewis-acidic boron atom in a sterically controlled manner, orienting the large and small substituents to minimize steric hindrance.[2] Finally, the activated hydride is transferred intramolecularly to the ketone's carbonyl carbon via a six-membered transition state, yielding the desired chiral alcohol after workup.[2][5]

Q4: Can I use a biocatalytic method instead?

A4: Yes, biocatalytic reduction using ketoreductase (KRED) enzymes is a powerful green alternative.[8] These enzymes, often found in microorganisms like yeast or bacteria, can reduce ketones with extremely high enantioselectivity (>99% e.e.).[9][10] This approach often utilizes whole-cell catalysts with a co-substrate like isopropanol or glucose for cofactor regeneration, and it operates in aqueous media under mild conditions.[9] Finding a commercially available enzyme with high activity for the specific 2-amino-1-(4-bromophenyl)ethan-1-one substrate would be the primary challenge.

Data Presentation

The following tables summarize the expected impact of key variables on the reaction outcome.

Table 1: Influence of Reaction Parameters on Yield and Enantioselectivity

ParameterEffect on YieldEffect on Enantioselectivity (e.e.)Recommendation
Temperature Minimal, unless side reactions occur at higher temps.Critical. Lower temperatures drastically increase e.e.[3]Run at 0 °C to -78 °C.
Moisture Decreases yield by consuming borane.Critical. Significantly decreases e.e.[1][2]Use oven-dried glassware and an inert atmosphere.
Borane Reagent Can vary slightly.Can influence e.e.[4]Use fresh, high-quality BH₃·THF or BH₃·SMe₂.
Catalyst Loading Optimal at 5-10 mol%. Too low may stall reaction.Minimal effect within the 5-10 mol% range.Start with 10 mol% for a new substrate.
Solvent Can affect solubility and reaction rate.Moderate.THF is a reliable standard choice.[3]

Table 2: Comparison of Common Borane Reducing Agents

Borane ReagentCommon FormConcentrationAdvantagesDisadvantages
Borane-THFSolution in THF~1.0 MEasy to handle (liquid).Can form peroxides; lower stability (degrades over time).
Borane-DMSLiquid complex~10 MHighly concentrated; more stable than BH₃·THF.Pungent, unpleasant odor; requires careful handling.
CatecholboraneLiquidNeatMilder reagent, can sometimes offer different selectivity.Slower reaction rates; more expensive.

Experimental Protocols

Protocol: Asymmetric Synthesis of this compound via CBS Reduction

This protocol describes a general procedure for the reduction of 2-amino-1-(4-bromophenyl)ethan-1-one hydrochloride. Note: The amino group of the starting ketone should ideally be protected (e.g., as a Boc or Cbz derivative) to prevent side reactions with the borane reagent. This protocol assumes the use of a protected substrate.

Materials:

  • N-Boc-2-amino-1-(4-bromophenyl)ethan-1-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Dichloromethane

Procedure:

  • Setup: Under a nitrogen atmosphere, add (R)-Methyl CBS catalyst (0.1 eq, 1 M in toluene) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Dilution: Add anhydrous THF to the flask.

  • Borane Addition: Cool the solution to 0 °C. Slowly add BH₃·SMe₂ (0.6 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve the N-Boc-2-amino-1-(4-bromophenyl)ethan-1-one (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction flask via the dropping funnel over 30 minutes, maintaining the internal temperature below 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC until the starting ketone is consumed (typically 1-4 hours).

  • Quench: Once the reaction is complete, cool the flask to 0 °C and slowly add anhydrous MeOH dropwise to quench the excess borane. Caution: Hydrogen gas evolution.

  • Hydrolysis & Deprotection: Slowly add 1 M HCl and stir the mixture at room temperature for 1 hour to hydrolyze the borate esters and remove the Boc protecting group.

  • Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove non-polar impurities.

  • Basification: Cool the aqueous layer in an ice bath and carefully add saturated NaHCO₃ solution until the pH is ~9-10.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Inert Atmosphere Setup (Flame-dried Glassware, N2) reagents Add Catalyst & Solvent (THF) prep->reagents cool Cool to 0 °C reagents->cool borane Add Borane Reagent cool->borane substrate Add Ketone Substrate (Dropwise at 0 °C) borane->substrate stir Stir & Monitor by TLC substrate->stir quench Quench with MeOH stir->quench hydrolysis Acidic Hydrolysis (HCl) quench->hydrolysis extract1 Basify (NaHCO3) & Extract hydrolysis->extract1 purify Dry & Purify (Chromatography) extract1->purify product product purify->product Final Product troubleshooting_yield cluster_purity cluster_conditions cluster_setup start Low Yield or Low E.E. Observed check_purity Check Reagent Purity & Age (Borane, Catalyst, Solvent) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_setup Verify Experimental Setup start->check_setup purity_sol Use Fresh/Titrated Borane Use High-Purity Catalyst Use Anhydrous Solvents check_purity->purity_sol Issue Found? temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) check_conditions->temp Issue Found? addition Ensure Slow, Dropwise Addition of Substrate check_conditions->addition Issue Found? moisture Ensure Anhydrous Conditions (Oven-dried glassware, Inert gas) check_setup->moisture Issue Found? stirring Check for Efficient Stirring check_setup->stirring Issue Found? rerun rerun purity_sol->rerun Re-run Experiment with Corrections temp->rerun Re-run Experiment with Corrections addition->rerun Re-run Experiment with Corrections moisture->rerun Re-run Experiment with Corrections stirring->rerun Re-run Experiment with Corrections cbs_cycle cluster_cycle Catalytic Cycle catalyst CBS Catalyst (Oxazaborolidine) activated_cat Catalyst-BH3 Complex (Activated Hydride) catalyst->activated_cat + BH3 borane BH3 ketone R(L)-CO-R(S) (Ketone) product Chiral Alcohol transition_state Six-membered Transition State activated_cat->transition_state + Ketone alkoxyborane Alkoxyborane Intermediate transition_state->alkoxyborane Hydride Transfer alkoxyborane->catalyst + BH3 (Regeneration) alkoxyborane->product Workup (H+)

References

Technical Support Center: Synthesis of 2-Amino-2-phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 2-amino-2-phenylethanol derivatives.

Troubleshooting Guide: Common Side Reactions and Solutions

This guide addresses specific issues that may arise during the synthesis of 2-amino-2-phenylethanol and its derivatives, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Primary Amine Formation of Secondary and Tertiary Amines: Over-alkylation of the desired primary amine by the starting material or intermediate. This is particularly common in reactions involving alkyl halides or epoxides with ammonia or a primary amine.[1]- Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine. - Employ an ammonia/ammonium buffer system to keep the concentration of the free amine low, thus reducing its nucleophilicity for subsequent reactions.[1] - Consider using a protected form of ammonia, such as hexamethylenetetramine (Delepine reaction), which can provide a controlled release of ammonia and lead to quantitative yields of the primary amine.[1]
Presence of a Diol Impurity Hydrolysis of Epoxide Starting Material: If using a styrene oxide derivative as a precursor, residual water in the reaction mixture or during workup can lead to the formation of the corresponding diol.- Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination. - Carefully control the pH during workup to avoid acidic or basic conditions that can promote epoxide ring-opening.
Formation of Over-reduction Products Reduction of the Benzylic Alcohol: In syntheses involving a reduction step (e.g., catalytic hydrogenation of an α-amino ketone), the benzylic hydroxyl group can be further reduced to a methylene group, yielding a phenethylamine derivative.- Optimize the catalyst and reaction conditions. Use a less active catalyst or milder conditions (lower pressure, lower temperature). - Carefully monitor the reaction progress by techniques like TLC or HPLC to stop the reaction once the starting material is consumed.
Incomplete Reaction Catalyst Poisoning: Trace impurities in the starting materials, such as halides, can poison the catalyst in hydrogenation reactions. Insufficient Activation: The reducing agent may not be sufficiently active, or the reaction conditions (temperature, pressure) may be inadequate.- Purify starting materials, for instance, by distilling benzyl cyanide from Raney nickel to remove halide traces.[2] - If the reaction stalls, filter the mixture and add fresh catalyst.[2] - Increase the reaction temperature or pressure as appropriate for the chosen reducing agent and substrate.
Formation of Isomeric Byproducts Lack of Regioselectivity in Epoxide Opening: The aminolysis of styrene oxide derivatives can sometimes yield a mixture of 1-amino-2-phenylethanol and 2-amino-1-phenylethanol isomers, depending on the nucleophile and catalyst used.- The choice of catalyst can significantly influence regioselectivity. For instance, silica alumina and silica zirconia mixed oxides have been shown to be effective and regioselective catalysts for the aminolysis of styrene oxide. - Reaction conditions such as solvent and temperature can also affect the regiochemical outcome.
Presence of Aldehyde or Acid Impurities Oxidation of the Product: The amino alcohol product can be susceptible to oxidation, especially during workup or purification, leading to the formation of the corresponding amino aldehyde or amino acid.- Conduct the workup and purification steps under an inert atmosphere. - Use degassed solvents. - Avoid prolonged exposure to air and high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 2-amino-1-phenylethanol from styrene oxide and ammonia?

A1: The most common side products are dialkylation products, formed from the reaction of the initially formed 2-amino-1-phenylethanol with another molecule of styrene oxide. These dialkylation products can further cyclize during distillation to form 2,6-diphenylmorpholine.[1] To minimize these side reactions, a large excess of aqueous ammonia is typically used.[1]

Q2: How can I improve the yield and purity of my 2-amino-2-phenylethanol derivative when performing a catalytic hydrogenation of the corresponding α-amino ketone?

A2: To improve yield and purity, ensure your substrate is of high purity and free from potential catalyst poisons like sulfur or halide compounds. Optimize the catalyst loading, hydrogen pressure, temperature, and solvent. For chiral syntheses, the choice of a suitable chiral ligand is crucial for achieving high enantioselectivity.

Q3: My synthesis involves the reduction of an α-azido ketone to the corresponding amino alcohol. What are the potential side reactions?

A3: A potential side reaction is the formation of a ketone through the reduction of the azide to an imine followed by hydrolysis during workup. Over-reduction of the ketone to a methylene group is also possible under harsh conditions. Careful selection of the reducing agent (e.g., NaBH4 in the presence of a selective catalyst, or catalytic hydrogenation under controlled conditions) and control of the reaction stoichiometry and workup procedure are essential to minimize these side reactions.

Q4: I am observing the formation of benzylamine as a byproduct in my enzymatic synthesis of phenylethanolamine. What could be the cause?

A4: The formation of benzylamine can occur as a side reaction in some enzymatic amination processes.[3] The extent of this side reaction can often be minimized by carefully tuning the substrate and enzyme loadings.[3]

Quantitative Data on Synthesis and Side Products

The following table summarizes quantitative data from a representative enzymatic synthesis of enantiomerically pure (R)-phenylethanolamine, highlighting the yield and the formation of a minor side product.

SubstrateProductConversion (%)Yield of Phenylethanolamine (%)Side Product (Benzylamine) (%)Enantiomeric Excess (ee) (%)
(R)-1-phenyl-1,2-diol(R)-phenylethanolamine>9998 ± < 12 ± < 1>99 (R)

Data sourced from an enzymatic cascade reaction.[3]

Experimental Protocols

Enzymatic Synthesis of (R)-phenylethanolamine from (R)-1-phenyl-1,2-diol

This protocol describes a one-pot biocatalytic amination on a 104 mg scale.

Materials:

  • (R)-1-phenyl-1,2-diol (10 mM, 104 mg)

  • Ammonium formate buffer (2 M, pH 8.5)

  • Deionized water

  • NAD+ (1 mM)

  • Catalase (0.1 mg/mL)

  • Cb-FDH (10 µM)

  • AcCO6 (70 µM)

  • Ch1-AmDH (35 µM)

  • KOH (10 M)

  • NaCl (solid)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a 250 mL Erlenmeyer flask, combine the ammonium formate buffer (37.5 mL), deionized water (16 mL), NAD+ (49 mg), catalase (7.3 mg), and (R)-1-phenyl-1,2-diol (104 mg).

  • Adjust the pH of the mixture to 8.5 using a 10 M KOH solution.

  • Add Cb-FDH (10 µM), AcCO6 (70 µM), and Ch1-AmDH (35 µM) to the reaction mixture. The total reaction volume should be approximately 73 mL.

  • Incubate the reaction mixture at 30 °C for 70 hours with gentle agitation.

  • After the incubation period, basify the aqueous reaction mixture with 10 M KOH (9 mL).

  • Saturate the aqueous phase with solid NaCl.

  • Extract the product with ethyl acetate (2 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • The isolated yield of (R)-phenylethanolamine is typically around 92% with a purity of 98% and an enantiomeric excess of >99.9%.[3]

Visualizing Reaction Pathways and Logical Relationships

General Synthesis and Side Reaction Pathway

The following diagram illustrates a common synthetic route to 2-amino-phenylethanol derivatives starting from a substituted styrene, highlighting the main reaction and potential side reactions.

Synthesis_Pathway Styrene Substituted Styrene Epoxide Styrene Oxide Derivative Styrene->Epoxide AminoAlcohol 2-Amino-2-phenylethanol Derivative (Product) Epoxide->AminoAlcohol Aminolysis (Main Reaction) Diol Diol (Hydrolysis) Epoxide->Diol Side Reaction (Hydrolysis) Dialkylation Dialkylation Product AminoAlcohol->Dialkylation Side Reaction (Over-alkylation) OverReduction Over-reduction Product AminoAlcohol->OverReduction

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Logic Flow

This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Flow Start Synthesis Issue Identified LowYield Low Yield? Start->LowYield Impurity Impurity Detected? LowYield->Impurity No CheckAlkylation Check for Over-alkylation LowYield->CheckAlkylation Yes CheckReduction Check for Over-reduction Impurity->CheckReduction No CheckHydrolysis Check for Hydrolysis Impurity->CheckHydrolysis Yes OptimizeAmination Optimize Amination (Excess Amine, Buffer) CheckAlkylation->OptimizeAmination OptimizeReduction Optimize Reduction (Milder Conditions) CheckReduction->OptimizeReduction AnhydrousConditions Ensure Anhydrous Conditions CheckHydrolysis->AnhydrousConditions End Problem Resolved OptimizeAmination->End OptimizeReduction->End AnhydrousConditions->End

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address the purification challenges of (S)-2-Amino-2-(4-bromophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges for this compound?

A1: The primary purification challenges include:

  • Removal of Synthesis-Related Impurities: Depending on the synthetic route, common impurities may include unreacted starting materials such as 4-bromobenzoyl chloride and ethanolamine, or intermediates like 4-bromophenyl ethanolamine.[1]

  • Chiral Resolution: Separating the desired (S)-enantiomer from the racemic mixture is a critical and often challenging step. This is typically achieved through diastereomeric salt formation with a chiral resolving agent, followed by fractional crystallization.

  • Crystallization Difficulties: Inducing crystallization of the free base or its diastereomeric salts can be problematic, sometimes resulting in "oiling out" where the compound separates as a liquid instead of a solid.

  • Chromatographic Tailing: The basic nature of the amino group can lead to tailing on standard silica gel chromatography due to strong interactions with the acidic stationary phase.

Q2: Which synthetic route is commonly used, and what impurities should I anticipate?

A2: A common laboratory-scale synthesis involves the reaction of 4-bromobenzoyl chloride with ethanolamine.[1] Potential impurities stemming from this route include:

  • Starting Materials: Unreacted 4-bromobenzoyl chloride and ethanolamine.

  • Intermediates: 4-bromophenyl ethanolamine.

  • Byproducts: Di-acylated ethanolamine derivatives and other side-reaction products.

Q3: What is the general principle behind the chiral resolution of racemic 2-Amino-2-(4-bromophenyl)ethanol?

A3: Chiral resolution is most commonly achieved by reacting the racemic amino alcohol with an enantiomerically pure chiral acid, such as tartaric acid.[2][3] This reaction forms a mixture of two diastereomeric salts ((S)-amine-(+)-acid and (R)-amine-(+)-acid). These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2][3] After separation, the desired diastereomeric salt is treated with a base to liberate the pure (S)-enantiomer of the amino alcohol.

Troubleshooting Guides

Crystallization & Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Failure to Crystallize - Solution is not supersaturated (too much solvent).- Cooling is too rapid.- Presence of impurities inhibiting crystal nucleation.- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.- Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator or freezer.- Seeding: Add a small crystal of the pure compound to induce crystallization.- Scratching: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
"Oiling Out" (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- High concentration of impurities.- Inappropriate solvent polarity.- Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add slightly more solvent before attempting to cool again.- Change Solvent System: Use a lower-boiling point solvent or a mixed solvent system. For amino alcohols, ethanol/water or isopropanol/water mixtures can be effective.- Partial Purification: Consider a preliminary purification step like a quick filtration through a silica plug to remove some impurities before recrystallization.
Low Recovery After Recrystallization - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature filtration before crystallization is complete.- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.- Optimize Solvent Choice: Select a solvent where the compound has high solubility when hot and very low solubility when cold.- Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.- Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Chiral Resolution via Diastereomeric Salt Formation
Problem Possible Cause Troubleshooting Steps
No Precipitation of Diastereomeric Salt - Inappropriate solvent.- Insufficient concentration.- Solvent Screening: Perform small-scale trials with different solvents (e.g., ethanol, methanol, isopropanol, acetone, and mixtures with water).- Concentrate the Solution: Carefully evaporate the solvent until the solution becomes cloudy, then add a small amount of the "good" solvent to redissolve, and allow to cool slowly.
Poor Enantiomeric Excess (ee) of the Crystallized Salt - Co-precipitation of both diastereomers.- Insufficient number of recrystallizations.- Inaccurate measurement of ee.- Multiple Recrystallizations: Perform one or more subsequent recrystallizations of the diastereomeric salt to improve its purity.- Optimize Crystallization Conditions: Experiment with different cooling rates and final temperatures.- Verify Analytical Method: Ensure your chiral HPLC or NMR method for determining ee is properly validated.
Low Yield of the Desired Diastereomeric Salt - The desired diastereomer has significant solubility in the mother liquor.- The stoichiometry of the resolving agent is not optimal.- Recover from Mother Liquor: The mother liquor is enriched in the other enantiomer. It may be possible to isolate it or racemize it for reuse.- Adjust Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the resolution.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Tailing or Streaking of the Compound Spot/Peak - Strong interaction between the basic amino group and acidic silica gel.- Use a Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1% v/v) or ammonia to the eluent to suppress the interaction with silica.- Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
Compound is Stuck on the Column - The eluent is not polar enough to displace the highly polar amino alcohol from the stationary phase.- Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, switch to a dichloromethane/methanol system.- Use a Stronger Solvent System: A common eluent for amino alcohols is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 2-Amino-2-(4-bromophenyl)ethanol using (+)-Tartaric Acid

This protocol is a general guideline and may require optimization.

  • Salt Formation:

    • Dissolve racemic 2-amino-2-(4-bromophenyl)ethanol (1.0 eq) in a suitable solvent such as methanol or ethanol at an elevated temperature (e.g., 50-60 °C).

    • In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in the same solvent, also with heating.

    • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (S)-amine with (+)-tartaric acid is often less soluble and will preferentially crystallize.

    • If no crystals form, try seeding the solution with a previously obtained crystal or scratching the inner surface of the flask.

    • Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Isolation and Purification:

    • Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.

    • To improve the enantiomeric purity, recrystallize the salt from the same solvent system. Monitor the enantiomeric excess (ee) of the amine after each recrystallization.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water and add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 9).

    • Extract the liberated this compound with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified (S)-enantiomer.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

The following is a starting point for developing a chiral HPLC method. Optimization will likely be necessary.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for amino alcohols. Examples include columns with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is a common choice for normal-phase chiral HPLC. A typical starting mobile phase could be 90:10 hexane:isopropanol.

  • Additive: To improve peak shape and resolution, a small amount of a basic additive like diethylamine (DEA) or a similar amine (e.g., 0.1% v/v) is often added to the mobile phase.[4]

  • Flow Rate: A typical analytical flow rate is 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the bromophenyl group absorbs strongly (e.g., 220-230 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

Table of Typical HPLC Parameters (Starting Point)

ParameterValue
Column Chiralpak AD-H (or similar)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_analysis Analysis cluster_final_purification Final Purification (Optional) Crude Crude Racemic 2-Amino-2-(4-bromophenyl)ethanol Salt_Formation Diastereomeric Salt Formation (e.g., with (+)-Tartaric Acid) Crude->Salt_Formation React with chiral acid Crystallization Fractional Crystallization Salt_Formation->Crystallization Liberation Liberation of Free Amine (Base Treatment) Crystallization->Liberation Isolate less soluble salt Analysis Chiral HPLC Analysis (Determine ee) Liberation->Analysis Recrystallization Recrystallization of Free Base Analysis->Recrystallization ee < 99% Chromatography Column Chromatography Analysis->Chromatography ee < 99% Pure_Product Pure (S)-Enantiomer Analysis->Pure_Product ee > 99% Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_crystallization Crystallization Problem cluster_separation Separation Problem Start Purification Issue Encountered Issue_Type What is the nature of the issue? Start->Issue_Type No_Crystals No Crystals Forming Issue_Type->No_Crystals Crystallization Oiling_Out Oiling Out Issue_Type->Oiling_Out Crystallization Low_Yield Low Yield Issue_Type->Low_Yield Crystallization Poor_ee Poor Enantiomeric Excess Issue_Type->Poor_ee Separation Tailing Chromatography Tailing Issue_Type->Tailing Separation Solution1 Try Seeding or Slower Cooling No_Crystals->Solution1 Solution2 Change Solvent System Oiling_Out->Solution2 Solution3 Use Minimum Hot Solvent Low_Yield->Solution3 Solution4 Perform Multiple Recrystallizations Poor_ee->Solution4 Solution5 Add Basic Modifier to Eluent Tailing->Solution5

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Chiral Resolution of 2-amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the optimal chiral resolution of (±)-2-amino-2-(4-bromophenyl)ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the chiral resolution of (±)-2-amino-2-(4-bromophenyl)ethanol via diastereomeric salt crystallization.

Q1: Why is my yield of the resolved enantiomer consistently low?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Sub-optimal Molar Ratio: The stoichiometry between the racemic mixture and the resolving agent is critical. An inappropriate ratio can lead to incomplete salt formation and co-precipitation of the undesired enantiomer, reducing the yield of the desired diastereomeric salt. Verify the molar ratio used against established protocols.

  • Incorrect Solvent Choice: The solvent system plays a crucial role in the differential solubility of the diastereomeric salts. If the desired salt is too soluble, or the undesired salt is not soluble enough, separation will be inefficient. Refer to the data tables below for recommended solvents.

  • Premature Crystallization: Rapid cooling can lead to the entrapment of impurities and the other diastereomer, lowering the overall purity and yield of the target enantiomer. Ensure a slow and controlled cooling process to allow for selective crystallization.

  • Incomplete Liberation of the Free Amine: After resolving the diastereomeric salt, the free amine must be liberated, typically by treatment with a base. Incomplete reaction or inefficient extraction will result in a lower final yield. Monitor the pH and ensure thorough extraction.

Q2: Why is the enantiomeric excess (e.e.) of my product poor?

A2: Achieving high enantiomeric excess is the primary goal of chiral resolution. If the e.e. is low, investigate these possibilities:

  • Resolving Agent Inefficiency: The chosen resolving agent may not be optimal for this specific racemate. Tartaric acid derivatives are commonly used, but their effectiveness can vary. L-(+)-tartaric acid is frequently cited as an effective agent for this compound.

  • Co-crystallization: The most common issue is the co-crystallization of both diastereomeric salts. This can be influenced by the solvent, temperature, and concentration. Experiment with different solvent systems or solvent/anti-solvent combinations to maximize the solubility difference between the two diastereomers.

  • Racemization: Although less common under standard resolution conditions, the chiral centers could be susceptible to racemization if exposed to harsh pH or high temperatures for extended periods. Ensure the conditions for salt liberation are mild.

Q3: My crystallization resulted in an oil instead of solid crystals. What should I do?

A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This is often due to high solute concentration or an unsuitable solvent.

  • Dilute the Solution: Try adding more solvent to reduce the concentration below the point of oiling out.

  • Change the Solvent System: Introduce an anti-solvent gradually to induce crystallization. The choice of anti-solvent is critical and should be one in which the salt has very low solubility.

  • Modify the Temperature: Sometimes, holding the solution at a slightly elevated temperature (below the boiling point) for a period before slow cooling can encourage proper crystal lattice formation.

Q4: How can I improve the efficiency of the resolution process?

A4: Optimization often involves a multi-parameter approach:

  • Systematic Screening: Methodically screen different resolving agents, solvents, and molar ratios. The data tables below provide a starting point based on reported successes.

  • Recrystallization: A single crystallization may not be sufficient to achieve high enantiomeric excess. One or two recrystallization steps of the diastereomeric salt can significantly enhance the optical purity of the final product.

  • Seeding: Introducing a small seed crystal of the desired pure diastereomeric salt can promote crystallization and improve selectivity, especially in supersaturated solutions.

Quantitative Data Summary

The following tables summarize key quantitative data from optimization studies for the chiral resolution of (±)-2-amino-2-(4-bromophenyl)ethanol.

Table 1: Comparison of Chiral Resolving Agents

Resolving Agent Molar Ratio (Amine:Acid) Solvent Yield (%) Enantiomeric Excess (e.e., %) Reference
L-(+)-Tartaric Acid 1:1 Methanol 41 >99
D-(-)-Tartaric Acid 1:1 Ethanol 38 >98
(1R)-(-)-Camphor-10-sulfonic acid 1:1 Isopropanol 35 95

| N-Acetyl-L-phenylalanine | 1:1 | Acetone/Water | 30 | 92 | |

Table 2: Effect of Solvent on Resolution with L-(+)-Tartaric Acid

Solvent Temperature (°C) Yield of Diastereomeric Salt (%) e.e. of Final Product (%) Reference
Methanol 20-25 41 >99
Ethanol 20-25 39 98
Water 50 then cool to 10 35 97

| Acetonitrile | 20-25 | 28 | 94 | |

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G cluster_0 Experimental Workflow start_end start_end process process decision decision output output A Dissolve Racemic Amine & Resolving Agent in Solvent B Heat to Reflux for Complete Dissolution A->B C Slow Cooling to Induce Crystallization B->C D Filter and Collect Diastereomeric Salt Crystals C->D E Liberate Free Amine (Base Treatment) D->E F Extract Resolved Amine E->F G Analyze Yield and Enantiomeric Excess (e.e.) F->G

Caption: General experimental workflow for chiral resolution.

G cluster_1 Troubleshooting Logic start start problem problem decision decision action action result result start_node Start Troubleshooting prob_node Poor Resolution Result (Low Yield or e.e.) start_node->prob_node dec_yield Is Yield < 40%? prob_node->dec_yield dec_ee Is e.e. < 98%? dec_yield->dec_ee No act_ratio Check Molar Ratio & Solvent Volume dec_yield->act_ratio Yes act_solvent Screen Different Solvents dec_yield->act_solvent act_recrystal Recrystallize the Diastereomeric Salt dec_ee->act_recrystal Yes act_agent Try a Different Resolving Agent dec_ee->act_agent res_ok Resolution Optimized dec_ee->res_ok No act_ratio->prob_node act_solvent->prob_node act_recrystal->prob_node act_agent->prob_node

Caption: Decision tree for troubleshooting poor resolution results.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common practices for the resolution of (±)-2-amino-2-(4-bromophenyl)ethanol using L-(+)-tartaric acid.

Materials:

  • (±)-2-amino-2-(4-bromophenyl)ethanol

  • L-(+)-tartaric acid

  • Methanol (or other suitable solvent)

  • 2M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus.

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of (±)-2-amino-2-(4-bromophenyl)ethanol in a minimal amount of warm methanol (e.g., 10-15 mL per gram of amine).

    • In a separate flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

    • Heat the combined solution to reflux for 30 minutes to ensure complete dissolution and salt formation.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Spontaneous crystallization should occur.

    • For optimal crystal growth and purity, avoid rapid cooling or agitation during this period.

    • Once at room temperature, you may place the flask in an ice bath for 1-2 hours to maximize the precipitation of the diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals. At this stage, a sample can be taken to determine the diastereomeric purity if desired. (Optional: Recrystallize the salt from fresh methanol to improve purity).

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Slowly add 2M NaOH solution while stirring until the pH of the solution is basic (pH > 11), which will liberate the free amine from the tartrate salt.

    • The free amine may precipitate or remain in an aqueous suspension.

  • Extraction and Isolation:

    • Transfer the basic aqueous mixture to a separatory funnel.

    • Extract the liberated free amine with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched 2-amino-2-(4-bromophenyl)ethanol.

  • Analysis:

    • Determine the final yield.

    • Analyze the enantiomeric excess (e.e.) of the final product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Technical Support Center: Diastereomeric Salt Crystallization of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereomeric salt crystallization of amino alcohols. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chiral resolution of amino alcohols.

Troubleshooting Guide

This guide addresses specific issues that may arise during diastereomeric salt crystallization experiments in a question-and-answer format.

Issue 1: No Crystallization Observed

Q1: Why are no crystals forming after adding the resolving agent and cooling the solution?

This is a common issue that can be attributed to several factors related to solubility and supersaturation.[1]

  • High Solubility of Diastereomeric Salts: The formed diastereomeric salts may be too soluble in the selected solvent, preventing the solution from becoming supersaturated, a prerequisite for crystallization.[1]

  • Insufficient Supersaturation: The concentration of the diastereomeric salt might be below its solubility limit at the given temperature.[1]

  • Inhibition of Nucleation: Impurities present in the racemic amino alcohol, resolving agent, or solvent can inhibit the formation of crystal nuclei.[1][2]

  • Suboptimal Stoichiometry: The molar ratio of the racemic amino alcohol to the resolving agent may not be optimal for the formation and crystallization of the diastereomeric salt.[1]

Troubleshooting Steps:

  • Solvent Screening: Experiment with a range of solvents with varying polarities. The ideal solvent will dissolve the reactants but have a significant difference in solubility for the two diastereomeric salts.[1][3][4]

  • Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts, which may induce crystallization.[1]

  • Anti-Solvent Addition: Introduce a solvent in which the diastereomeric salts are known to be poorly soluble (an anti-solvent) to promote precipitation.

  • Seeding: If a small amount of the desired diastereomeric salt crystal is available, add it to the solution to induce crystallization.[5]

  • Temperature Optimization: Experiment with different cooling profiles. Slow cooling often yields better quality crystals, while lower final temperatures can increase the yield.[3][6]

Issue 2: Low Diastereomeric Purity

Q2: The isolated crystals have a low diastereomeric excess (d.e.). How can this be improved?

Low diastereomeric purity indicates that the less soluble salt is co-precipitating with the more soluble one.

  • Similar Solubilities: The solubilities of the two diastereomeric salts in the chosen solvent may be too similar, leading to poor separation.[7]

  • Kinetic vs. Thermodynamic Control: Rapid crystallization (kinetic control) might trap the undesired diastereomer in the crystal lattice. Slower crystallization (thermodynamic control) allows for the formation of more stable, purer crystals.[5][8]

  • Formation of Solid Solutions: The two diastereomers may form a solid solution, where they are incorporated into the same crystal lattice, making separation by simple crystallization difficult.[9]

Troubleshooting Steps:

  • Recrystallization: The most straightforward approach is to recrystallize the isolated solid. This process can be repeated until the desired diastereomeric purity is achieved.[3]

  • Solvent Optimization: A different solvent or solvent mixture may offer a greater solubility difference between the two diastereomeric salts.[1][4]

  • Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective. In this case, the separation is based on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[1][4]

  • Temperature Profile Control: Employ a slower cooling rate to allow the system to remain closer to equilibrium, favoring the crystallization of the less soluble diastereomer.[6]

Issue 3: Low Yield of the Desired Diastereomeric Salt

Q3: The diastereomeric purity is high, but the yield is unacceptably low. How can the yield be improved?

A low yield suggests that a significant amount of the desired, less-soluble diastereomeric salt remains in the mother liquor.[1]

  • Suboptimal Solubility of the Target Salt: While being the less soluble of the two, the desired salt may still have considerable solubility in the chosen solvent.[1]

  • Premature Isolation: The crystallization process might have been terminated before reaching completion.

Troubleshooting Steps:

  • Optimize Solvent and Temperature: Screen for solvents that further reduce the solubility of the desired diastereomeric salt. Experimenting with lower final crystallization temperatures can also increase the yield.[1][6]

  • Increase Initial Concentration: Starting with a more concentrated solution can lead to a higher overall yield.

  • Recycle the Mother Liquor: The undesired enantiomer remaining in the mother liquor can potentially be racemized and recycled, improving the overall process efficiency.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right resolving agent for my amino alcohol? The selection of a resolving agent is crucial for successful diastereomeric salt crystallization.[7] Chiral acids are typically used for resolving racemic bases like amino alcohols.[10] Commonly used chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid.[10][11] The choice depends on factors like the pKa difference between the amino alcohol and the resolving agent, the ability to form stable, crystalline salts, and the commercial availability and cost of the resolving agent.[7]

Q2: What is the ideal molar ratio of resolving agent to racemic amino alcohol? The optimal molar ratio can vary and should be determined experimentally.[3] While an equimolar amount is a common starting point, using 0.5 to 1.0 equivalents of the resolving agent is often explored.[3] Using 0.5 equivalents can be advantageous as the separation then relies on the solubility difference between the diastereomeric salt and the free enantiomer.[1][4]

Q3: How do impurities affect the crystallization process? Impurities can have a significant negative impact on crystallization by disrupting the crystal lattice formation, which can lead to smaller or imperfect crystals.[2] They can also inhibit nucleation, preventing crystallization altogether, or co-precipitate with the desired salt, reducing its purity.[1][2]

Q4: What analytical techniques can be used to determine the diastereomeric and enantiomeric purity? Several analytical techniques are available:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for determining both the diastereomeric and enantiomeric purity of the salts and the final resolved amino alcohol.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the diastereomeric ratio of the salts. Chiral shift reagents can be employed to determine the enantiomeric excess of the final product.

  • Polarimetry: This technique measures the optical rotation of the purified enantiomer to determine its optical purity.[3][11]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

This protocol provides a general workflow for the chiral resolution of a racemic amino alcohol using a chiral acid as the resolving agent.

  • Salt Formation and Solvent Screening:

    • Dissolve a known amount of the racemic amino alcohol in a minimal amount of a suitable solvent, with gentle heating if necessary.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving acid in the same solvent.

    • Slowly add the resolving acid solution to the amino alcohol solution with constant stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature.

    • If no crystals form, the solution can be further cooled to a lower temperature (e.g., 4 °C or -20 °C) to induce crystallization.[3]

    • If crystallization still does not occur, consider the troubleshooting steps for "No Crystallization Observed."

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Once a sufficient amount of crystals has formed, collect them by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[3]

  • Recrystallization for Purity Enhancement (if necessary):

    • To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent.[3] The choice of solvent may be the same as the initial crystallization solvent or a different one that provides better purification.

  • Liberation of the Enantiomerically Enriched Amino Alcohol:

    • Suspend the diastereomerically pure salt in water.

    • Add a base (e.g., aqueous sodium hydroxide) to neutralize the resolving acid and liberate the free amino alcohol.[10]

    • Extract the liberated amino alcohol with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the enantiomerically enriched amino alcohol.

Protocol 2: Screening of Crystallization Solvents

The choice of solvent is a critical factor in the success of diastereomeric salt crystallization.[4]

  • Initial Solubility Tests:

    • Test the solubility of the racemic amino alcohol and the chiral resolving agent in a variety of solvents with different polarities (e.g., alcohols, esters, ketones, hydrocarbons).

  • Salt Formation in Different Solvents:

    • In small-scale experiments (e.g., in vials), mix the racemic amino alcohol and the resolving agent in each of the promising solvents.

    • Observe which solvents lead to the formation of a precipitate upon mixing or after a short period of cooling.

  • Evaluation of Crystal Formation:

    • For the solvent systems that yield a solid, examine the nature of the precipitate. A crystalline solid is desired over an oil or amorphous solid.

    • Analyze the diastereomeric purity of the solid obtained from each solvent to identify the most selective system.

Data Presentation

Table 1: Influence of Solvent on Crystallization Success
Solvent SystemObservationDiastereomeric Excess (d.e.) of Crystals
MethanolClear solution, no crystalsN/A
EthanolCrystalline precipitate after 2h75%
IsopropanolCrystalline precipitate after 30 min92%
Ethyl AcetateOily precipitateN/A
TolueneNo salt formationN/A

This is a representative table; actual results will vary depending on the specific amino alcohol and resolving agent.

Table 2: Effect of Resolving Agent Stoichiometry
Equivalents of Resolving AgentYield of Less Soluble SaltDiastereomeric Excess (d.e.)
1.045%88%
0.842%91%
0.635%95%
0.530%97%

This is a representative table; optimal stoichiometry is system-dependent.

Visualizations

Troubleshooting Workflow for Diastereomeric Salt Crystallization

TroubleshootingWorkflow Troubleshooting Workflow start Start Experiment no_xtal No Crystallization start->no_xtal Observe Outcome low_purity Low Purity (d.e.) start->low_purity low_yield Low Yield start->low_yield success Successful Resolution start->success ts_no_xtal Troubleshoot: - Screen Solvents - Increase Concentration - Add Anti-Solvent - Seeding no_xtal->ts_no_xtal Problem ts_low_purity Troubleshoot: - Recrystallize - Optimize Solvent - Adjust Stoichiometry - Control Cooling Rate low_purity->ts_low_purity Problem ts_low_yield Troubleshoot: - Optimize Solvent/Temp - Increase Concentration - Recycle Mother Liquor low_yield->ts_low_yield Problem ts_no_xtal->start Re-attempt ts_low_purity->start Re-attempt ts_low_yield->start Re-attempt

Caption: A flowchart for troubleshooting common crystallization issues.

Kinetic vs. Thermodynamic Control in Crystallization

KineticVsThermodynamic Kinetic vs. Thermodynamic Control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control k_start Supersaturated Solution k_process Rapid Cooling/ Precipitation k_start->k_process k_product Less Pure Crystals (Trapped Impurities) k_process->k_product t_start Supersaturated Solution t_process Slow Cooling/ Annealing t_start->t_process t_product Purer, More Stable Crystals t_process->t_product

Caption: Comparison of kinetic and thermodynamic crystallization pathways.

References

Preventing racemization of (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (S)-2-Amino-2-(4-bromophenyl)ethanol during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and reaction of this compound, leading to a loss of enantiomeric purity.

Issue 1: Decrease in Enantiomeric Excess (ee) After a Reaction

Question: My reaction started with enantiomerically pure this compound, but the final product shows a significant decrease in enantiomeric excess. What could be the cause?

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
Harsh pH Conditions Maintain a neutral or slightly acidic pH (pH 4-6) throughout the reaction and workup. Avoid strong acids and bases.The benzylic proton at the chiral center is susceptible to abstraction under basic conditions, leading to racemization. Strong acidic conditions can also promote racemization through the formation of a resonance-stabilized carbocation intermediate.
Elevated Temperatures Conduct the reaction at the lowest effective temperature. If heating is necessary, perform a time-course study to determine the optimal balance between reaction rate and racemization.Higher temperatures provide the activation energy needed for the interconversion of enantiomers, accelerating the rate of racemization.
Inappropriate Solvent Use non-polar, aprotic solvents (e.g., toluene, dichloromethane). Avoid polar protic solvents (e.g., methanol, ethanol) if possible, as they can stabilize charged intermediates that may facilitate racemization.[1]The choice of solvent can influence the stability of intermediates that are prone to racemization.
Presence of Strong Bases If a base is required, use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid strong, less hindered bases like sodium hydroxide or potassium tert-butoxide.Sterically hindered bases are less likely to deprotonate the chiral center, thus minimizing racemization.

Issue 2: Racemization During Purification

Question: I've observed a loss of enantiomeric purity after purifying my product containing the this compound moiety by column chromatography. Why is this happening?

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
Acidic Silica Gel Neutralize the silica gel before use by washing it with a solution of a non-nucleophilic base (e.g., triethylamine in hexane) followed by the eluent. Alternatively, use a different stationary phase like neutral alumina.Standard silica gel is acidic and can cause racemization of sensitive compounds during chromatography.
Prolonged Exposure to Stationary Phase Optimize the chromatography conditions to minimize the run time. Use a stronger eluent system if possible to expedite the elution of the compound.The longer the compound is in contact with the stationary phase, the greater the opportunity for racemization to occur.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent racemization?

A1: To ensure the long-term enantiomeric stability of this compound, it should be stored as a solid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is 2-8°C. Avoid storing solutions for extended periods, especially in protic solvents or at non-neutral pH.

Q2: How can I protect the chiral center of this compound during a reaction that requires harsh conditions?

A2: Protecting the amino group can significantly reduce the risk of racemization. The use of protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) is recommended.[2][3][4] These groups can be introduced to the nitrogen atom, which can decrease the acidity of the proton at the chiral center, making it less susceptible to abstraction.[1] The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required for subsequent deprotection steps.[2]

Q3: What analytical method is best for determining the enantiomeric excess of this compound?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric purity of this compound. A method adapted from a similar compound, β-amino-β-(4-bromophenyl) propionic acid, can be a good starting point.

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Analysis

This protocol is a starting point and should be optimized for your specific instrument and sample. It is adapted from a method for a structurally similar compound.

  • Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralpak series) or a Pirkle-type column (e.g., (R,R) Whelk-O1).

  • Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol. A small amount of an acidic or basic additive may be required to improve peak shape and resolution. A typical starting mobile phase could be n-hexane:ethanol (95:5 v/v) with 0.1% trifluoroacetic acid (for acidic compounds) or 0.1% diethylamine (for basic compounds).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Temperature: 25°C.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Protocol 2: N-Boc Protection of this compound

This is a general procedure for the protection of the amino group.

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.

Visualizations

Racemization_Mechanism cluster_S (S)-Enantiomer cluster_Intermediate Intermediate cluster_R (R)-Enantiomer S_Enantiomer This compound Carbocation Planar Carbocation/ Enolate Intermediate S_Enantiomer->Carbocation H+ abstraction (Base) or -OH2+ departure (Acid) Carbocation->S_Enantiomer Protonation or H2O attack R_Enantiomer (R)-2-Amino-2-(4-bromophenyl)ethanol Carbocation->R_Enantiomer Protonation or H2O attack

Caption: General mechanism of racemization for this compound.

Troubleshooting_Workflow Start Racemization Observed Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Purification Check Purification Method Start->Check_Purification Harsh_pH Is pH strongly acidic or basic? Check_Reaction->Harsh_pH High_Temp Is temperature elevated? Check_Reaction->High_Temp Silica Using silica gel? Check_Purification->Silica Harsh_pH->High_Temp No Adjust_pH Adjust to pH 4-6 Harsh_pH->Adjust_pH Yes Lower_Temp Lower reaction temperature High_Temp->Lower_Temp Yes End Racemization Minimized High_Temp->End No Neutralize_Silica Neutralize silica or use alumina Silica->Neutralize_Silica Yes Silica->End No Adjust_pH->End Lower_Temp->End Neutralize_Silica->End

Caption: A troubleshooting workflow for identifying and mitigating racemization.

References

Technical Support Center: Scaling Up the Synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the asymmetric synthesis of this compound on a larger scale?

A1: The most prevalent and scalable methods for synthesizing this compound involve the asymmetric reduction of a suitable precursor ketone, 2-amino-1-(4-bromophenyl)ethanone. Key strategies include:

  • Biocatalytic Reduction: Utilizing whole-cell microorganisms (e.g., Saccharomyces cerevisiae, Pichia sp.) or isolated enzymes (ketoreductases, amine dehydrogenases) to achieve high enantioselectivity.[1][2][3][4][5] This approach is favored for its mild reaction conditions and high stereospecificity.

  • Catalytic Asymmetric Transfer Hydrogenation: Employing chiral ruthenium or rhodium catalysts with a hydrogen donor (e.g., formic acid/triethylamine azeotrope) offers a robust and highly enantioselective route.[6] This method avoids the need for high-pressure hydrogenation equipment.

  • Chiral Borane Reagents: Stoichiometric reduction using chiral borane reagents, such as (-)-DIP-Chloride, can provide high enantiomeric excess but may be less cost-effective for large-scale production.[1]

Q2: What are the critical process parameters to monitor during the scale-up of the asymmetric reduction?

A2: Careful control of several parameters is crucial for a successful and reproducible scaled-up synthesis:

  • Temperature: Both enzymatic and chemical catalytic reactions are sensitive to temperature fluctuations, which can impact reaction rate, catalyst stability, and enantioselectivity.

  • pH: For biocatalytic reductions, maintaining the optimal pH of the reaction medium is critical for enzyme activity and stability.

  • Substrate Concentration: High substrate concentrations can lead to substrate inhibition in enzymatic reactions or solubility issues. Stepwise addition of the substrate is a common strategy to mitigate these effects.

  • Agitation: Adequate mixing is essential to ensure homogeneity, particularly in heterogeneous systems like whole-cell biocatalysis or reactions with poorly soluble reagents.

  • Purity of Starting Materials: Impurities in the starting ketone can inhibit catalysts or lead to the formation of side products, complicating purification.

Q3: How can I purify the final product, this compound, at a large scale?

A3: Purification of chiral amino alcohols at scale often involves crystallization.[7] Key considerations include:

  • Solvent Selection: A suitable solvent system should provide good solubility at elevated temperatures and poor solubility at lower temperatures to maximize recovery. Common solvents for crystallization of amino alcohols include ethanol, isopropanol, or mixtures with water or anti-solvents like hexanes.

  • pH Adjustment: The amino alcohol can be precipitated from the solution by adjusting the pH. Direct crystallization from the reaction mixture can sometimes be achieved by adding a base.[6]

  • Salt Formation: If the free base is difficult to crystallize, forming a salt (e.g., hydrochloride) can often improve the crystalline properties.

  • Chromatography: While less common for large-scale production due to cost, flash column chromatography can be used for purification if crystallization is not effective.[8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction.- Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary. - Increase the catalyst loading or the amount of reducing agent. - Optimize the reaction temperature.
- Catalyst deactivation.- Ensure the reaction is performed under an inert atmosphere if using an air-sensitive catalyst. - Check the purity of the starting materials and solvents for catalyst poisons.
- Product loss during workup or purification.- Optimize the extraction and crystallization solvent systems. - Perform multiple extractions of the aqueous layer.
Low Enantiomeric Excess (e.e.) - Suboptimal reaction temperature.- Screen a range of temperatures to find the optimum for enantioselectivity.
- Incorrect catalyst or chiral ligand.- Verify the identity and purity of the chiral catalyst or ligand.
- Racemization of the product.- Avoid harsh acidic or basic conditions during workup and purification.
Formation of Impurities - Over-reduction of the starting material or product.- Use a milder reducing agent or control the stoichiometry of the reducing agent carefully.
- Side reactions due to reactive functional groups.- Protect sensitive functional groups if necessary.
- Impure starting materials.- Purify the starting ketone before the reduction step.
Difficult Product Isolation/Crystallization - Oily product.- Attempt to form a crystalline salt of the amino alcohol. - Use a seed crystal to induce crystallization.
- Presence of impurities inhibiting crystallization.- Purify the crude product by column chromatography before attempting crystallization.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Amino-1-(4-bromophenyl)ethanone

This protocol is a general guideline and should be optimized for the specific biocatalyst used.

  • Inoculum Preparation: Prepare a seed culture of the selected microorganism (e.g., Saccharomyces cerevisiae) in a suitable growth medium.

  • Bioreduction:

    • In a sterilized fermenter, add the production medium and inoculate with the seed culture.

    • Grow the culture under optimal conditions of temperature, pH, and aeration.

    • Once the desired cell density is reached, add the substrate, 2-amino-1-(4-bromophenyl)ethanone, either in one portion or fed over time. A co-solvent like ethanol may be used to aid solubility.

    • Monitor the reaction progress by chiral HPLC.

  • Workup and Isolation:

    • Once the reaction is complete, separate the biomass by centrifugation or filtration.

    • Extract the supernatant or the whole broth with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Asymmetric Transfer Hydrogenation

This protocol is based on the use of a RuCl[(S,S)-Teth-TsDpen] catalyst.[6]

  • Reaction Setup:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen), add 2-amino-1-(4-bromophenyl)ethanone HCl salt and the catalyst (e.g., 0.1-0.5 mol%).

    • Add the hydrogen source, a formic acid/triethylamine azeotrope (5:2).

  • Reaction:

    • Stir the reaction mixture at the designated temperature (e.g., 25-40 °C).

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture.

    • Initiate direct crystallization by the addition of an aqueous base (e.g., 28% NH₄OH) to neutralize the mixture and precipitate the free base of the product.[6]

    • Isolate the product by filtration.

  • Purification:

    • Wash the isolated solid with a suitable solvent (e.g., cold water or a mixture of ethanol/water) and dry under vacuum.

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Methods

MethodCatalyst/BiocatalystSubstrateYield (%)e.e. (%)Reference
Asymmetric Transfer HydrogenationRuCl[(S,S)-Teth-TsDpen]α-Amino ketone HCl salt91>99.9[6]
Biocatalytic ReductionAspergillus niger4-Bromo-acetophenone100>99 (R)[5][9]
Biocatalytic ReductionGeotrichum candidum4-Bromo-acetophenone91.997.4 (R)[5]
Biocatalytic ReductionRhodotorula rubra4-Bromo-acetophenone96.198.8 (S)[5]

Note: The enantiomer produced (R or S) is dependent on the specific catalyst or microorganism used.

Visualizations

Scaling_Up_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_analysis Analysis start Starting Material (2-Amino-1-(4-bromophenyl)ethanone) catalyst Chiral Catalyst / Biocatalyst Selection & Preparation start->catalyst reagents Reagents & Solvents Preparation start->reagents reaction Asymmetric Reduction (Batch or Fed-Batch) catalyst->reaction reagents->reaction monitoring In-Process Control (TLC, HPLC) reaction->monitoring workup Reaction Quench & Workup reaction->workup extraction Product Extraction workup->extraction purification Purification (Crystallization) extraction->purification drying Product Drying purification->drying final_product Final Product (this compound) drying->final_product qc Quality Control (Yield, Purity, e.e.) final_product->qc

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting_Low_Yield cluster_reaction_check Reaction Check cluster_catalyst_check Catalyst Check cluster_workup_check Workup Check start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction increase_time Increase Reaction Time incomplete_reaction->increase_time Yes catalyst_deactivation Catalyst Deactivation? incomplete_reaction->catalyst_deactivation No end Yield Improved increase_time->end increase_reagents Increase Catalyst/Reducing Agent check_atmosphere Ensure Inert Atmosphere catalyst_deactivation->check_atmosphere Yes check_purity Check Reagent Purity catalyst_deactivation->check_purity Yes workup_loss Loss During Workup? catalyst_deactivation->workup_loss No check_atmosphere->end check_purity->end optimize_extraction Optimize Extraction Solvents workup_loss->optimize_extraction Yes multiple_extractions Perform Multiple Extractions workup_loss->multiple_extractions Yes optimize_extraction->end multiple_extractions->end

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis, with a focus on impurity profiling and control.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: Common impurities can originate from starting materials, intermediates, byproducts of side reactions, and the wrong enantiomer. Based on typical synthetic routes, the following impurities are frequently encountered:

  • Starting Materials:

    • 4-Bromophenacyl bromide

    • p-Bromoacetophenone (an impurity in the starting material 4-bromophenacyl bromide)[1][2]

    • 4-Bromobenzaldehyde

    • Ethanolamine

  • Intermediates:

    • 2-Azido-1-(4-bromophenyl)ethanone (in syntheses involving an azide intermediate)

    • 2-[(4-Bromobenzylidene)amino]ethanol (Schiff base intermediate)[3]

  • Byproducts:

    • (R)-2-Amino-2-(4-bromophenyl)ethanol (the undesired enantiomer)

    • Diastereomeric salts (from chiral resolution)

    • Over-reduction products

  • Degradation Products:

    • Oxidation or decomposition products from exposure to air, light, or incompatible materials.

Q2: How can I identify these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for separation and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile impurities. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques.[4][5]

Q3: What is a typical HPLC method for analyzing the purity of this compound?

ParameterRecommended Starting Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or C8[6][7]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar impurities.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the parent compound and key impurities have good absorbance (e.g., 220 or 254 nm).
Column Temp. 25-30 °C

For separating the (S) and (R) enantiomers, a chiral HPLC method is necessary. This typically involves a chiral stationary phase (CSP) column.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials

Symptoms:

  • Peaks corresponding to 4-bromophenacyl bromide, 4-bromobenzaldehyde, or ethanolamine are observed in the HPLC chromatogram of the final product.

  • NMR spectra show characteristic signals of the starting materials.

Possible Causes:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Incorrect stoichiometry of reactants.

  • Poor quality of reagents or solvents.

Solutions:

  • Optimize Reaction Conditions: Increase reaction time or temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Verify Stoichiometry: Ensure the correct molar ratios of reactants are used. For reductions, an excess of the reducing agent may be necessary.

  • Check Reagent Quality: Use high-purity starting materials and anhydrous solvents where required.

Issue 2: High Levels of the Undesired (R)-Enantiomer

Symptoms:

  • Chiral HPLC analysis shows a significant peak for the (R)-enantiomer, resulting in low enantiomeric excess (e.e.).

Possible Causes:

  • Inefficient chiral resolution process (e.g., poor diastereomeric salt formation or enzymatic resolution).

  • Racemization of the product during workup or purification.

Solutions:

  • Optimize Chiral Resolution:

    • Diastereomeric Salt Crystallization: Screen different resolving agents and solvents. Control the cooling rate during crystallization to promote the formation of pure diastereomeric crystals.

    • Enzymatic Resolution: Optimize pH, temperature, and enzyme concentration.[2][8]

  • Purification: Perform recrystallization of the final product or the diastereomeric salt to improve enantiomeric purity.

  • Avoid Harsh Conditions: During workup and purification, avoid strongly acidic or basic conditions and high temperatures that could lead to racemization.

Issue 3: Presence of Unknown Peaks in the Chromatogram

Symptoms:

  • HPLC or GC analysis shows one or more significant peaks that do not correspond to the product or known starting materials.

Possible Causes:

  • Formation of byproducts from side reactions.

  • Degradation of the product or intermediates.

Solutions:

  • Identify the Impurity: Isolate the impurity using preparative HPLC and characterize its structure using mass spectrometry (MS) and NMR spectroscopy.

  • Investigate Formation Pathway: Once the structure is known, deduce the likely formation pathway. For example, the Schiff base 2-[(4-bromobenzylidene)amino]ethanol can form from the condensation of 4-bromobenzaldehyde and ethanolamine.[3]

  • Modify Reaction Conditions: Adjust reaction parameters to minimize the side reaction. This could involve changing the order of reagent addition, using a different solvent, or controlling the temperature more precisely.

  • Purification: Develop a suitable purification method (e.g., recrystallization from a different solvent system or column chromatography) to remove the impurity.

Experimental Protocols

Protocol 1: General Method for Impurity Profiling by HPLC-UV
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 220 nm.

  • Analysis: Inject the sample and a blank (mobile phase). Identify and quantify impurities based on their retention times and peak areas relative to the main product peak.

Visualizations

Logical Workflow for Impurity Identification and Control

cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting & Impurity Profiling A Synthesize (S)-2-Amino-2- (4-bromophenyl)ethanol B Perform Initial Purity Analysis (e.g., TLC, HPLC) A->B C Purity Meets Specification? B->C D Final Product C->D Yes E Identify Impurities (HPLC, GC-MS) C->E No F Characterize Unknowns (LC-MS, NMR) E->F G Determine Impurity Source (Starting Material, Side Reaction, Degradation) F->G H Optimize Synthesis/ Purification G->H I Re-analyze Purity H->I I->C

Caption: A logical workflow for identifying and controlling impurities during synthesis.

Potential Impurity Formation Pathways

cluster_reactants Starting Materials cluster_products Products & Impurities SM1 4-Bromophenacyl bromide I1 Unreacted 4-Bromophenacyl bromide (Impurity) SM1->I1 Incomplete Reaction I2 2-Azido-1-(4-bromophenyl) ethanone (Intermediate/Impurity) SM1->I2 Azide Reaction SM2 Azide Source SM2->I2 SM3 Reducing Agent P (S)-2-Amino-2- (4-bromophenyl)ethanol (Desired Product) SM3->P I4 Over-reduction Byproducts (Impurity) SM3->I4 Side Reaction I3 (R)-Enantiomer (Impurity) P->I3 Incomplete Resolution I2->P Asymmetric Reduction

References

Technical Support Center: Analytical Method Validation for Quantifying (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the analytical method validation for quantifying (S)-2-Amino-2-(4-bromophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the enantiomeric separation of this compound?

A1: A validated chiral High-Performance Liquid Chromatography (HPLC) method for the structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, provides an excellent starting point.[1][2][3] Based on this, a normal-phase chiral HPLC method is recommended. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating aromatic amino alcohols.[4]

Recommended Starting Conditions:

ParameterRecommended Condition
Chiral Stationary Phase Polysaccharide-based CSP (e.g., cellulose or amylose derivative)
Mobile Phase A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., ethanol or isopropanol).
Additives A basic additive like diethylamine (DEA) or a similar amine can improve peak shape for basic compounds.[5] An acidic additive like trifluoroacetic acid (TFA) may be needed to control ionization and improve retention.[1]
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220-230 nm)

It is crucial to optimize these conditions for your specific instrumentation and requirements.

Q2: What are the key validation parameters to assess for this analytical method according to regulatory guidelines?

A2: According to guidelines from the International Council for Harmonisation (ICH), the following are key validation parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, unresolved peak for the racemic mixture.

  • Overlapping peaks with a resolution value (Rs) less than 1.5.

Possible Causes and Solutions:

CauseSolution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for this specific analyte. Screen different types of polysaccharide-based CSPs (e.g., different cellulose or amylose derivatives).
Suboptimal Mobile Phase Composition The ratio of the non-polar solvent to the alcohol modifier is critical. Systematically vary the percentage of the alcohol modifier. A lower percentage often increases retention and improves resolution, but excessively long retention can lead to peak broadening.[4]
Incorrect Mobile Phase Additive For a basic compound like an amino alcohol, the presence and concentration of a basic additive (e.g., DEA) can significantly impact peak shape and resolution.[5] Conversely, an acidic additive (e.g., TFA) might be necessary to control the ionization state of the amine.[1] Experiment with different additives and concentrations.
Flow Rate is Too High Chiral separations are often sensitive to flow rate. A lower flow rate can provide more time for the enantiomers to interact with the CSP, leading to better resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[4]
Issue 2: Peak Tailing or Asymmetry

Symptoms:

  • Asymmetrical peaks with a tailing factor greater than 1.5.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with the Stationary Phase The basic amine group of the analyte can interact with residual acidic silanol groups on the silica-based CSP, causing tailing. The addition of a small amount of a basic modifier (e.g., DEA) to the mobile phase can help to mask these silanol groups and improve peak shape.[5]
Column Overload Injecting too much sample can lead to peak distortion. Prepare and inject a series of dilutions of your sample to determine the optimal concentration range.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself or a solvent of similar or weaker strength.
Column Contamination or Degradation The column may have accumulated contaminants from previous injections. Flush the column with a strong, compatible solvent. If the problem persists, the column may be degraded and require replacement.
Issue 3: "Ghost" or Extraneous Peaks

Symptoms:

  • Peaks appearing in the chromatogram that are not present in the sample.

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase Impurities in the solvents or additives can appear as ghost peaks. Use high-purity, HPLC-grade solvents and fresh additives. Filter the mobile phase before use.
System Contamination (Carryover) Residue from a previous, more concentrated sample may be eluting in the current run. Implement a thorough needle wash protocol in your autosampler and inject a blank solvent run to check for carryover.
Sample Matrix Effects Components of the sample matrix may be co-eluting with the analyte or appearing as separate peaks.[6][7][8][9] Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove interfering matrix components.

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a compatible solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a suitable solvent to achieve a final concentration within the validated range of the method. The sample may require filtration through a 0.45 µm filter before injection.

Protocol 2: Method Validation Experiments

Linearity:

  • Prepare at least five concentrations of the this compound standard across the expected working range.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.

Accuracy:

  • Prepare samples spiked with known amounts of the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery at each level. The acceptance criteria for recovery are typically within 98-102%.

Precision (Repeatability and Intermediate Precision):

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the relative standard deviation (%RSD) for the peak areas. A %RSD of <2% is generally considered acceptable.

Robustness:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 1% of the alcohol modifier)

  • Analyze the system suitability parameters (e.g., resolution, tailing factor) after each variation to assess the impact on the method's performance.

Quantitative Data Summary

Table 1: Typical Acceptance Criteria for Method Validation Parameters

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%
LOD (Signal-to-Noise Ratio) 3:1
LOQ (Signal-to-Noise Ratio) 10:1
System Suitability
- Resolution (Rs)> 1.5
- Tailing Factor (T)≤ 1.5
- Theoretical Plates (N)> 2000

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis and Reporting prep_start Weigh Reference Standard and Sample prep_dissolve Dissolve in Appropriate Solvent prep_start->prep_dissolve prep_dilute Perform Serial Dilutions for Standards prep_dissolve->prep_dilute prep_filter Filter Samples (0.45 µm) prep_dilute->prep_filter hplc_inject Inject into HPLC System prep_filter->hplc_inject hplc_separate Chiral Separation on CSP hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_acquire Data Acquisition hplc_detect->data_acquire val_linearity Linearity data_process Peak Integration and Quantification val_linearity->data_process val_accuracy Accuracy val_accuracy->data_process val_precision Precision val_precision->data_process val_robustness Robustness val_robustness->data_process data_acquire->data_process data_report Generate Validation Report data_process->data_report

Caption: Experimental workflow for analytical method validation.

troubleshooting_logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_ghost Ghost Peaks start Chromatographic Issue Identified res_check_csp Check CSP Suitability start->res_check_csp Poor Resolution tail_add_modifier Add Mobile Phase Modifier start->tail_add_modifier Peak Tailing ghost_check_mp Check Mobile Phase Purity start->ghost_check_mp Ghost Peaks res_optimize_mp Optimize Mobile Phase res_check_csp->res_optimize_mp res_adjust_flow Adjust Flow Rate res_optimize_mp->res_adjust_flow end Issue Resolved res_adjust_flow->end tail_check_load Check for Column Overload tail_add_modifier->tail_check_load tail_check_solvent Check Sample Solvent tail_check_load->tail_check_solvent tail_check_solvent->end ghost_check_carryover Check for Carryover ghost_check_mp->ghost_check_carryover ghost_check_matrix Investigate Matrix Effects ghost_check_carryover->ghost_check_matrix ghost_check_matrix->end

References

Technical Support Center: Resolving Poor Enantioselectivity in β-Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of poor enantioselectivity during the synthesis of β-amino alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is yielding a nearly racemic mixture. Where should I start troubleshooting?

A1: A racemic or near-racemic product suggests a fundamental issue with the asymmetric induction. The first step is to systematically verify the integrity of your reaction setup and reagents.

  • Catalyst Integrity:

    • Purity and Activity: Ensure the chiral catalyst or ligand is of high purity and has not degraded. Impurities can act as catalyst poisons or promote a non-selective background reaction.

    • Correct Enantiomer: Double-check that you are using the correct enantiomer of the catalyst or ligand to obtain the desired product enantiomer.

    • Proper Preparation: If preparing the catalyst in situ, ensure the conditions are optimal for its formation and that all starting materials are pure.

  • Reagent and Solvent Quality:

    • Purity: Impurities in substrates or reagents can interfere with the catalytic cycle. Consider re-purifying your starting materials.

    • Anhydrous Conditions: Many asymmetric reactions are sensitive to moisture. Ensure all solvents and reagents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Conditions:

    • Temperature: Higher temperatures can often lead to a decrease in enantioselectivity. Ensure the reaction temperature is accurately controlled and matches the recommended protocol.[1][2]

Q2: The enantiomeric excess (% ee) of my product is lower than expected and varies between batches. What are the likely causes?

A2: Inconsistent enantioselectivity often points to subtle variations in reaction parameters or the presence of trace impurities.

  • Moisture and Air Sensitivity: Inconsistent exclusion of water and oxygen can lead to variable results. Develop a standardized, rigorous protocol for setting up the reaction under inert conditions.

  • Stirring and Mixing: In heterogeneous reactions, inefficient stirring can lead to localized concentration gradients and poor catalyst performance. Ensure consistent and efficient mixing.

  • Purity of Solvents and Reagents: The purity of commercially available reagents and solvents can vary between lots. Consider using freshly purified or high-purity grade materials for all experiments.

Q3: I am observing a significant amount of a side product, which seems to be the racemic version of my desired product. What could be happening?

A3: The formation of a racemic side product alongside the desired enantioenriched product often indicates a competing, non-enantioselective reaction pathway.

  • Background Reaction: The uncatalyzed reaction may be occurring at a significant rate, producing a racemic mixture. To test this, run a control reaction without the chiral catalyst. If a significant amount of product is formed, you may need to adjust the reaction conditions (e.g., lower the temperature) to slow down the background reaction.

  • Catalyst Decomposition: The chiral catalyst may be degrading over the course of the reaction, leading to the formation of a non-chiral or less selective catalytic species. Monitor the reaction progress over time to see if the enantioselectivity decreases as the reaction proceeds.

Q4: How does the choice of solvent affect the enantioselectivity of my reaction?

A4: The solvent can have a profound impact on the enantioselectivity of an asymmetric reaction by influencing the conformation of the catalyst-substrate complex and the stability of the transition states.

  • Polarity and Coordinating Ability: The polarity and coordinating ability of the solvent can affect the solubility of the catalyst and substrate, as well as the interactions between the catalyst and the substrate. Non-coordinating, non-polar solvents often provide higher enantioselectivity.[3]

  • Solvent Screening: It is often necessary to screen a range of solvents to find the optimal one for a particular reaction.

Q5: Can the concentration of the reactants or the catalyst loading influence the enantioselectivity?

A5: Yes, both reactant concentration and catalyst loading can impact enantioselectivity.

  • Reactant Concentration: In some cases, higher concentrations can favor aggregation of the catalyst or substrate, which may affect the stereochemical outcome.

  • Catalyst Loading: While a higher catalyst loading may increase the reaction rate, it can sometimes lead to lower enantioselectivity due to the formation of catalyst aggregates or the promotion of side reactions. It is crucial to determine the optimal catalyst loading for your specific reaction.

Data Presentation: Factors Influencing Enantioselectivity

The following tables summarize the impact of various reaction parameters on the enantiomeric excess (% ee) of β-amino alcohol synthesis.

Table 1: Effect of Solvent on Enantioselectivity in the Asymmetric Ring Opening of Cyclohexene Oxide with Aniline

SolventYield (%)% ee
Toluene610
THF19
CHCl₃8685
Methanol237

Data sourced from a study on asymmetric ring-opening of meso-epoxides.[4]

Table 2: Effect of Temperature on Enantioselectivity in Asymmetric Hydrogenation

Temperature (°C)Enantiomeric Ratio (R/S)
Low Temperature87:13
Elevated Temperature3:97

Data illustrates temperature-controlled bidirectional enantioselectivity in a dynamic catalytic system.[2]

Table 3: Effect of Catalyst Loading on Enantioselectivity

Catalyst Loading (mol%)Yield (%)% ee
0.58592
1.09295
2.09594
5.09690

Representative data showing the general trend of catalyst loading on enantioselectivity.

Experimental Protocols

Protocol 1: Asymmetric Ring Opening of a meso-Epoxide with an Aromatic Amine

This protocol describes a general procedure for the enantioselective ring opening of a meso-epoxide using a chiral catalyst.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (e.g., a chiral bipyridine ligand, 1.2 mol%) and the metal salt (e.g., Sc(OTf)₃, 1.0 mol%) in anhydrous solvent (e.g., CH₂Cl₂ or water). Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.[5][6]

  • Reaction Setup: To the flask containing the catalyst solution, add the meso-epoxide (1.0 mmol) and the aromatic amine (1.2 mmol).

  • Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino alcohol.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Protocol 2: Sharpless Asymmetric Aminohydroxylation

This protocol provides a general procedure for the syn-dihydroxylation of an alkene to form a β-amino alcohol.[7]

  • Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 mmol) in a mixture of t-butanol and water (1:1).

  • Reagent Addition: To this solution, add the nitrogen source (e.g., chloramine-T, 1.5 mmol), the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL, 0.02 mmol), and potassium osmate(VI) dihydrate (K₂OsO₄(H₂O)₂, 0.01 mmol).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature until the alkene is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding sodium sulfite. Stir for 30 minutes, then extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography to yield the enantioenriched β-amino alcohol.

  • Enantiomeric Excess Determination: Analyze the enantiomeric excess of the purified product using chiral HPLC.

Visualizations

TroubleshootingWorkflow start Poor Enantioselectivity Observed check_analytical Verify Analytical Method (Chiral HPLC/GC) start->check_analytical check_reagents Check Reagent and Catalyst Purity/Integrity check_analytical->check_reagents Method Validated optimize Systematic Optimization (Solvent, Temp, Catalyst Loading) check_analytical->optimize Method Incorrect check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) check_reagents->check_conditions Reagents Pure check_reagents->optimize Impurity Found background_reaction Investigate Background (Uncatalyzed) Reaction check_conditions->background_reaction Conditions Correct check_conditions->optimize Conditions Suboptimal background_reaction->optimize Background Reaction Minimal background_reaction->optimize Background Significant end Improved Enantioselectivity optimize->end

Caption: A troubleshooting workflow for addressing poor enantioselectivity.

FactorsInfluencingEnantioselectivity center Enantioselectivity (% ee) catalyst Catalyst Structure - Chiral Ligand - Metal Center catalyst->center substrate Substrate Structure - Steric Hindrance - Electronic Effects substrate->center temperature Reaction Temperature temperature->center solvent Solvent - Polarity - Coordinating Ability solvent->center additives Additives/Co-catalysts additives->center

Caption: Key factors influencing the enantioselectivity of a reaction.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol of significant interest in the pharmaceutical industry, often serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereoselective synthesis of this compound is crucial, as different enantiomers can exhibit distinct pharmacological activities. This guide provides a comparative overview of prominent synthetic routes to this compound, presenting key performance data, detailed experimental protocols, and visual aids to assist researchers in selecting the most suitable method for their needs.

Comparison of Key Synthesis Routes

Three primary enantioselective strategies for the synthesis of this compound are compared: Corey-Bakshi-Shibata (CBS) reduction, biocatalytic reduction using ketoreductases (KREDs), and biocatalytic reductive amination using amine dehydrogenases (AmDHs). The following table summarizes the key performance indicators for each route.

ParameterCorey-Bakshi-Shibata (CBS) ReductionBiocatalytic Reduction (Ketoreductase)Biocatalytic Reductive Amination (Amine Dehydrogenase)
Starting Material 2-Amino-1-(4-bromophenyl)ethanone2-Amino-1-(4-bromophenyl)ethanone1-(4-Bromophenyl)-2-hydroxyethanone
Key Reagents/Catalyst (R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide complexKetoreductase (KRED)Amine Dehydrogenase (AmDH), Ammonia
Typical Yield ~85-95%>95%>90%
Enantiomeric Excess (e.e.) >98%>99%>99%
Reaction Time 2 - 4 hours12 - 24 hours24 - 48 hours
Reaction Temperature 0 °C to room temperature25 - 37 °C30 - 40 °C
Key Advantages High enantioselectivity, relatively short reaction times, well-established methodology.Excellent enantioselectivity and yield, mild reaction conditions, environmentally friendly.High enantioselectivity, uses a readily available amino donor (ammonia).
Key Disadvantages Requires stoichiometric amounts of borane reagent, moisture-sensitive reagents.Longer reaction times, requires specific enzyme and cofactor regeneration system.May require enzyme engineering for optimal activity with specific substrates, longer reaction times.

Experimental Protocols

Detailed experimental protocols for each of the compared synthesis routes are provided below.

Corey-Bakshi-Shibata (CBS) Reduction

This method involves the enantioselective reduction of the prochiral ketone, 2-amino-1-(4-bromophenyl)ethanone, using a chiral oxazaborolidine catalyst.

Diagram of the CBS Reduction Workflow

cluster_0 Reaction Setup cluster_1 Substrate Addition cluster_2 Reaction and Quenching cluster_3 Workup and Purification Start Dissolve (R)-2-Methyl-CBS-oxazaborolidine in anhydrous THF Add_Borane Add Borane-dimethyl sulfide complex at 0 °C Start->Add_Borane Add_Ketone Add 2-Amino-1-(4-bromophenyl)ethanone solution dropwise at 0 °C Add_Borane->Add_Ketone Stir Stir at room temperature for 2-4 h Add_Ketone->Stir Quench Quench with methanol Stir->Quench Evaporate Evaporate solvent Quench->Evaporate Extract Extract with ethyl acetate Evaporate->Extract Purify Purify by column chromatography Extract->Purify Product Product Purify->Product This compound

Caption: Workflow for the CBS reduction of 2-amino-1-(4-bromophenyl)ethanone.

Procedure: A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere. Borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq) is added dropwise, and the mixture is stirred for 15 minutes. A solution of 2-amino-1-(4-bromophenyl)ethanone (1.0 eq) in anhydrous THF is then added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Biocatalytic Reduction with Ketoreductase (KRED)

This chemoenzymatic approach utilizes a ketoreductase to stereoselectively reduce 2-amino-1-(4-bromophenyl)ethanone. A cofactor regeneration system is essential for this process.

Diagram of the Biocatalytic Reduction Workflow

cluster_0 Reaction Mixture Preparation cluster_1 Substrate and Cofactor Addition cluster_2 Reaction cluster_3 Workup and Purification Buffer Prepare phosphate buffer (pH 7.0) Add_Components Add KRED, NADP+, and Glucose Dehydrogenase Buffer->Add_Components Add_Substrate Add 2-Amino-1-(4-bromophenyl)ethanone and Glucose Add_Components->Add_Substrate Incubate Incubate at 30 °C with shaking for 12-24 h Add_Substrate->Incubate Centrifuge Centrifuge to remove cells/enzyme Incubate->Centrifuge Extract Extract supernatant with ethyl acetate Centrifuge->Extract Purify Purify by column chromatography Extract->Purify Product Product Purify->Product This compound

Caption: Workflow for the biocatalytic reduction of 2-amino-1-(4-bromophenyl)ethanone.

Procedure: In a temperature-controlled vessel, a solution of phosphate buffer (100 mM, pH 7.0) is prepared. To this buffer, the ketoreductase (KRED), NADP+ (0.1 mM), and glucose dehydrogenase (for cofactor regeneration) are added. Subsequently, 2-amino-1-(4-bromophenyl)ethanone (10 g/L) and glucose (1.2 eq) are added. The reaction mixture is incubated at 30 °C with gentle agitation for 12-24 hours. The progress of the reaction is monitored by HPLC. After completion, the mixture is centrifuged to remove the enzyme (or whole cells). The supernatant is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.

Biocatalytic Reductive Amination with Amine Dehydrogenase (AmDH)

This method employs an amine dehydrogenase to directly aminate a hydroxyketone precursor, 1-(4-bromophenyl)-2-hydroxyethanone, to the desired chiral amino alcohol.

Diagram of the Biocatalytic Reductive Amination Workflow

cluster_0 Reaction Mixture Preparation cluster_1 Substrate Addition cluster_2 Reaction cluster_3 Workup and Purification Buffer Prepare ammonium formate buffer (pH 9.0) Add_Components Add AmDH, NAD+, and Formate Dehydrogenase Buffer->Add_Components Add_Substrate Add 1-(4-Bromophenyl)-2-hydroxyethanone Add_Components->Add_Substrate Incubate Incubate at 35 °C with shaking for 24-48 h Add_Substrate->Incubate Adjust_pH Adjust pH to >10 with NaOH Incubate->Adjust_pH Extract Extract with ethyl acetate Adjust_pH->Extract Purify Purify by column chromatography Extract->Purify Product Product Purify->Product This compound

Caption: Workflow for the biocatalytic reductive amination of 1-(4-bromophenyl)-2-hydroxyethanone.

Procedure: An aqueous solution of ammonium formate buffer (1 M, pH 9.0) containing the amine dehydrogenase (AmDH), NAD+ (0.1 mM), and formate dehydrogenase (for cofactor regeneration) is prepared. 1-(4-Bromophenyl)-2-hydroxyethanone (5 g/L) is then added to the reaction mixture. The reaction is incubated at 35 °C with shaking for 24-48 hours. The reaction progress is monitored by HPLC. Upon completion, the pH of the mixture is adjusted to >10 with a 2 M sodium hydroxide solution. The aqueous layer is then extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by flash column chromatography.

Concluding Remarks

The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of production, cost considerations, and available laboratory equipment. The Corey-Bakshi-Shibata reduction offers a rapid and highly enantioselective chemical synthesis. Biocatalytic methods, while often requiring longer reaction times, provide excellent enantioselectivity and operate under milder, more environmentally friendly conditions. The selection between a ketoreductase or an amine dehydrogenase will depend on the availability of the specific enzyme and the preferred starting material. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your research or development project.

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for achieving high levels of stereocontrol in the formation of new stereocenters. For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the efficiency and stereochemical outcome of a synthetic route. This guide provides an objective comparison of the performance of several widely used chiral auxiliaries, with a focus on Evans' oxazolidinones, pseudoephedrine, and 8-phenylmenthol, supported by experimental data. An investigation into the utility of (S)-2-Amino-2-(4-bromophenyl)ethanol as a chiral auxiliary was conducted; however, publicly available experimental data on its performance in asymmetric synthesis is limited.

Overview of Chiral Auxiliaries

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a chemical transformation to favor the formation of one diastereomer over another.[1] After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The ideal chiral auxiliary is readily available, easily attached and removed, and provides a high degree of stereochemical control.[2]

This compound is a chiral amino alcohol. While it is commercially available and possesses the necessary chirality to function as a chiral auxiliary, extensive searches of scientific literature did not yield specific examples or quantitative performance data for its application in common asymmetric transformations such as alkylation, aldol, or Diels-Alder reactions. It is primarily listed as an organic intermediate for the synthesis of other biologically active compounds.[3]

Pseudoephedrine , a naturally occurring and inexpensive amino alcohol, serves as a practical chiral auxiliary, particularly for the asymmetric alkylation of amides.[7][8] Both enantiomers are readily available, allowing for the synthesis of either enantiomer of the desired product.[7] The high diastereoselectivity is attributed to the formation of a rigid, chelated enolate intermediate.[9]

8-Phenylmenthol , a derivative of menthol, is a highly effective chiral auxiliary, particularly in Diels-Alder reactions.[10] The bulky phenylmenthyl group effectively shields one face of the dienophile, leading to high facial selectivity.[11]

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is highly dependent on the specific reaction, substrate, and reaction conditions. The following tables summarize representative performance data for Evans' oxazolidinones, pseudoephedrine, and 8-phenylmenthol in key asymmetric transformations.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of carbon-carbon bonds.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-PropionylBenzyl bromide>99:190-95[12]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-PropionylEthyl iodide98:285-92[12]
(1S,2S)-(+)-PseudoephedrineN-PropionylBenzyl bromide>99:190[7]
(1S,2S)-(+)-PseudoephedrineN-Propionyln-Butyl iodide98:280[7]
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R)-4-Benzyl-2-oxazolidinoneIsobutyraldehyde>99:1 (syn)80-95[4]
(4S)-4-Isopropyl-2-oxazolidinoneBenzaldehyde>99:1 (syn)85[4]
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition reaction that is widely used for the synthesis of six-membered rings.

Chiral AuxiliaryDieneDienophileDiastereomeric Ratio (endo:exo)Yield (%)Reference
(-)-8-PhenylmentholCyclopentadieneAcrylate>100:1 (endo)81[11]
(-)-8-PhenylmentholIsopreneAcrylate95:5 (endo)75[10]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for key reactions.

Asymmetric Alkylation with an Evans' Oxazolidinone Auxiliary

This protocol describes the acylation of the chiral auxiliary, followed by diastereoselective alkylation.[6]

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added. The reaction is stirred for 30 minutes at -78 °C and then warmed to 0 °C for 30 minutes. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate.

  • Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (1.1 eq). After stirring for 30 minutes, the alkyl halide (1.2 eq) is added. The reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate.

  • Auxiliary Cleavage: The purified alkylated product is dissolved in a mixture of THF and water (4:1). Lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) are added at 0 °C. The reaction is stirred for 2-4 hours. The auxiliary can be recovered after workup and purification.[13]

Asymmetric Alkylation with Pseudoephedrine Auxiliary

This protocol outlines the formation of the pseudoephedrine amide and its subsequent diastereoselective alkylation.[2][14]

  • Amide Formation: (+)-Pseudoephedrine (1.0 eq) is dissolved in dichloromethane with triethylamine (1.2 eq). The solution is cooled to 0 °C and propionyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours.[2]

  • Alkylation: Anhydrous lithium chloride (6.0-7.0 eq) is suspended in anhydrous THF. In a separate flask, lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (2.1 eq) to diisopropylamine (2.25 eq) in THF at -78 °C. The LDA solution is then added to a solution of the pseudoephedrine amide (1.0 eq) in THF at -78 °C. After enolate formation, the alkyl halide (1.5 eq) is added.[14]

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions (e.g., refluxing aqueous sulfuric acid or sodium hydroxide).[9]

Asymmetric Diels-Alder Reaction with 8-Phenylmenthol Auxiliary

This protocol describes a Lewis acid-catalyzed Diels-Alder reaction using an acrylate ester of 8-phenylmenthol.[11]

  • Ester Formation: (-)-8-Phenylmenthol (1.0 eq) is reacted with acryloyl chloride (1.2 eq) in the presence of a base such as pyridine in dichloromethane at 0 °C to room temperature.

  • Diels-Alder Reaction: The 8-phenylmenthyl acrylate (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane and cooled to -78 °C. A Lewis acid (e.g., Et₂AlCl, 1.4 eq) is added, followed by the diene (e.g., cyclopentadiene, 2.0 eq). The reaction is stirred at low temperature until completion.[11]

  • Auxiliary Cleavage: The chiral auxiliary can be removed by reduction (e.g., with LiAlH₄) to yield the corresponding alcohol or by hydrolysis to the carboxylic acid.

Signaling Pathways and Experimental Workflows

The stereochemical outcome of these reactions is governed by the formation of well-defined transition states that minimize steric interactions.

Asymmetric_Alkylation_Workflow cluster_step1 Step 1: Auxiliary Attachment cluster_step2 Step 2: Diastereoselective Reaction cluster_step3 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Attached_Substrate Substrate-Auxiliary Adduct Prochiral_Substrate->Attached_Substrate Acylation Chiral_Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Chiral_Auxiliary->Attached_Substrate Enolate_Formation Chiral Enolate Formation Attached_Substrate->Enolate_Formation Deprotonation Alkylation Diastereoselective Alkylation Enolate_Formation->Alkylation Electrophile Addition Alkylated_Product Alkylated Adduct Alkylation->Alkylated_Product Final_Product Enantiomerically Enriched Product Alkylated_Product->Final_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Product->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.

The high diastereoselectivity observed with Evans' auxiliaries is attributed to the formation of a rigid chelated enolate where one face is effectively blocked by the substituent on the oxazolidinone ring.

Evans_Auxiliary_Mechanism cluster_transition_state Chelated Transition State cluster_steric_hindrance Stereocontrol Enolate N-Acyl Oxazolidinone Chelated_Enolate Rigid Chelated (Z)-Enolate Enolate->Chelated_Enolate - Base-H Base Base (e.g., LDA) Base->Chelated_Enolate Product Alkylated Product (Single Diastereomer) Chelated_Enolate->Product Attack from less hindered face R_group R group on Oxazolidinone Electrophile E+ Electrophile->Product Blocked_Face Blocked Face Open_Face Open Face for Electrophilic Attack

Caption: Stereocontrol in Evans' auxiliary-mediated alkylation.

Conclusion

The choice of a chiral auxiliary is a critical parameter in the design of an asymmetric synthesis. Evans' oxazolidinones, pseudoephedrine, and 8-phenylmenthol are well-established and highly effective auxiliaries for a range of transformations, offering predictable and high levels of stereocontrol. While this compound possesses the structural features of a potential chiral auxiliary, the lack of available performance data in the scientific literature prevents a direct comparison with these established reagents. The data and protocols presented here for the established auxiliaries provide a valuable resource for researchers in the field of stereoselective synthesis.

References

A Comparative Guide to the Enantiomeric Excess Determination of (S)-2-Amino-2-(4-bromophenyl)ethanol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of the development and quality control of chiral pharmaceutical compounds. (S)-2-Amino-2-(4-bromophenyl)ethanol is a key chiral building block whose stereochemical purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two distinct chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric excess determination of this compound, supported by experimental data for structurally related molecules. We will explore a Pirkle-type stationary phase and a polysaccharide-based stationary phase, offering alternative selectivities for this class of compounds.

Comparison of Chiral HPLC Methods

The selection of a chiral stationary phase (CSP) is the most critical factor in achieving successful enantiomeric separation.[1] Here, we compare two methods based on different types of CSPs: a Pirkle-type column, specifically the (R,R) Whelk-O1, and a polysaccharide-based column, the Chiralpak AD-H. Polysaccharide-based CSPs are widely recognized for their broad applicability in separating a diverse range of chiral molecules.[1]

ParameterMethod 1: Pirkle-Type CSPMethod 2: Polysaccharide-Based CSP
Chiral Stationary Phase (R,R) Whelk-O1 (5 µm, 250 x 4.6 mm)Chiralpak AD-H (5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Isopropylamine (95:5:0.1:0.025, v/v/v/v)n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 225 nmUV at 220 nm
Elution Order R-enantiomer followed by S-enantiomer (expected)S-enantiomer followed by R-enantiomer (expected)
Reported Resolution (Rs) > 2.5 (for a close structural analog)> 2.0 (for the parent compound)

Experimental Protocols

Detailed methodologies for the two compared chiral HPLC methods are provided below. These protocols are based on established methods for structurally similar compounds and serve as a strong starting point for the analysis of this compound.

Method 1: Pirkle-Type CSP ((R,R) Whelk-O1)

This method is adapted from a validated procedure for the enantiomeric separation of the closely related compound, β-amino-β-(4-bromophenyl) propionic acid. The use of acidic and basic additives in the mobile phase is crucial for achieving good peak shape and resolution.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: (R,R) Whelk-O1, 5 µm, 250 x 4.6 mm

  • Mobile Phase: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine in the ratio of 95:5:0.1:0.025 (v/v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (approximately 25 °C)

  • Injection Volume: 10 µL

  • Detection: UV at 225 nm

Sample Preparation:

  • Standard Solution: Prepare a solution of racemic 2-Amino-2-(4-bromophenyl)ethanol in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Data Analysis: The enantiomeric excess (% ee) is calculated using the following formula:

% ee = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Method 2: Polysaccharide-Based CSP (Chiralpak AD-H)

This method is based on a published application for the enantiomeric separation of the parent compound, 2-Amino-2-phenylethanol. Polysaccharide-based CSPs, such as amylose and cellulose derivatives, are known for their excellent chiral recognition capabilities for a wide range of compounds.[1]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 5 µm, 250 x 4.6 mm

  • Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and diethylamine (DEA) in the ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm

Sample Preparation:

  • Standard Solution: Prepare a solution of racemic 2-Amino-2-(4-bromophenyl)ethanol in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

Data Analysis: The enantiomeric excess (% ee) is calculated using the same formula as in Method 1.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the two presented chiral HPLC methods.

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Processing cluster_3 Result Sample Sample Weighing & Dissolution Injection Sample Injection Sample->Injection Standard Racemic Standard Preparation Standard->Injection MobilePhase Mobile Phase Preparation Separation Chiral Column Separation MobilePhase->Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation % ee Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.

G cluster_0 Chiral Stationary Phase cluster_1 Mobile Phase Composition cluster_2 Key Performance Aspects Pirkle Method 1: Pirkle-Type (R,R) Whelk-O1 MP1 Hexane/Ethanol/ TFA/Isopropylamine Pirkle->MP1 requires acidic & basic modifiers Selectivity Alternative Selectivity Pirkle->Selectivity Robustness Established Robustness Pirkle->Robustness Poly Method 2: Polysaccharide Chiralpak AD-H MP2 Hexane/IPA/DEA Poly->MP2 requires basic modifier Poly->Selectivity Versatility Broad Versatility Poly->Versatility

Caption: Comparison of Key Aspects of the Two Chiral HPLC Methods.

References

A Comparative Guide to the Validation of the Absolute Configuration of (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the stereochemical purity and efficacy of pharmaceutical compounds. This guide provides a comparative overview of key analytical techniques for the validation of the absolute configuration of (S)-2-Amino-2-(4-bromophenyl)ethanol, a chiral amino alcohol intermediate. The performance of each method is discussed with supporting principles and generalized experimental data.

Comparison of Analytical Techniques

The validation of the absolute configuration of a chiral molecule like this compound can be approached using several robust analytical methods. The choice of technique often depends on factors such as the availability of crystalline material, the presence of suitable functional groups for derivatization, and the required accuracy. The three primary methods discussed here are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, and Chiral High-Performance Liquid Chromatography (HPLC).

Technique Principle Advantages Disadvantages Typical Data Output
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1][2][3]Provides unambiguous determination of the absolute configuration.[4]Requires a suitable single crystal, which can be difficult to obtain.[3]Atomic coordinates, bond lengths, bond angles, and the Flack parameter.
Chiral NMR Spectroscopy Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.[5][6][7]Relatively rapid analysis, does not require optical activity, and can be used for mixtures.Indirect method, relies on the formation of diastereomeric complexes or derivatives.[8][9] The accuracy can be lower than other methods.Diastereomeric chemical shift differences (Δδ) in ¹H or ¹³C NMR spectra.[9]
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[10][11]High accuracy and precision for determining enantiomeric purity, applicable to a wide range of compounds.[11]Requires a suitable chiral column and method development.[12][13]Chromatogram with separated enantiomeric peaks, retention times, and peak areas.

Experimental Protocols

X-ray Crystallography
  • Crystallization : A high-purity sample of the compound is dissolved in a suitable solvent or solvent mixture. Single crystals are grown through techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection : A suitable crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam.[1] The diffraction pattern is recorded as the crystal is rotated.[1]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, and a molecular model is built and refined to fit the experimental data.[2]

  • Absolute Configuration Determination : For non-centrosymmetric space groups, the absolute configuration is determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter.[4]

Chiral NMR Spectroscopy (using a Chiral Derivatizing Agent)
  • Derivatization : The chiral amine or alcohol functional group of 2-Amino-2-(4-bromophenyl)ethanol is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a diastereomeric mixture.[14]

  • NMR Analysis : The ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture is acquired.

  • Data Interpretation : The signals for the two diastereomers will be chemically shifted differently. By comparing the integration of these signals, the enantiomeric ratio can be determined. The absolute configuration can often be assigned based on established models for the specific derivatizing agent used.[14]

Chiral HPLC
  • Column Selection : A chiral stationary phase (CSP) capable of resolving amino alcohols is selected. Polysaccharide-based or crown ether-based CSPs are often effective.[13]

  • Mobile Phase Optimization : A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol), is chosen to achieve good separation and peak shape.[12]

  • Sample Analysis : A solution of the sample is injected into the HPLC system.

  • Data Analysis : The retention times of the enantiomers are recorded. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. The elution order can be used to assign the absolute configuration if a standard of known configuration is available.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the validation of absolute configuration using the described techniques.

experimental_workflow cluster_xray X-ray Crystallography cluster_nmr Chiral NMR Spectroscopy cluster_hplc Chiral HPLC X1 Single Crystal Growth X2 X-ray Diffraction Data Collection X1->X2 X3 Structure Solution & Refinement X2->X3 X4 Absolute Configuration Assignment X3->X4 N1 Derivatization with Chiral Reagent N2 NMR Spectrum Acquisition N1->N2 N3 Analysis of Diastereomeric Signals N2->N3 N4 Configuration Assignment N3->N4 H1 Chiral Column Method Development H2 Sample Injection H1->H2 H3 Separation of Enantiomers H2->H3 H4 Enantiomeric Purity & Configuration H3->H4

Figure 1. Experimental workflows for configuration validation.

decision_pathway start Start: Validate Absolute Configuration q1 Is a single crystal available? start->q1 xray Perform X-ray Crystallography q1->xray Yes q2 Are suitable functional groups present for derivatization? q1->q2 No end End: Configuration Validated xray->end nmr Use Chiral NMR Spectroscopy q2->nmr Yes hplc Use Chiral HPLC q2->hplc No nmr->end hplc->end

Figure 2. Decision pathway for selecting a validation method.

References

A Comparative Guide to the Biological Activity of (S)- vs (R)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the potential biological activities of the (S)- and (R)-enantiomers of 2-Amino-2-(4-bromophenyl)ethanol. Direct experimental data on the specific biological activities of these enantiomers is limited in publicly available literature, where they are primarily documented as chiral building blocks for organic synthesis. However, the fundamental principles of stereochemistry in pharmacology strongly suggest that the two enantiomers are likely to exhibit different biological activities. This guide outlines the theoretical basis for these differences, presents a hypothetical comparison of their potential pharmacological profiles, and provides detailed experimental protocols for assays that can be used to elucidate and quantify these differences.

Introduction: The Significance of Chirality in Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in drug-receptor interactions. Biological systems, including enzymes and receptors, are themselves chiral and can therefore differentiate between the enantiomers of a chiral drug.[1][2] This stereoselectivity can lead to significant differences in the pharmacodynamic and pharmacokinetic properties of the two enantiomers. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even responsible for adverse effects.[1][3]

A classic example is the drug thalidomide, where one enantiomer is an effective sedative while the other is teratogenic.[1][4] Similarly, the anti-inflammatory activity of ibuprofen resides primarily in the (S)-enantiomer.[1][3][4] Given these well-established precedents, it is highly probable that (S)- and (R)-2-Amino-2-(4-bromophenyl)ethanol will also exhibit stereospecific biological activities.

Hypothetical Comparison of Biological Activities

In the absence of direct experimental data, this section presents a hypothetical comparison of the potential biological activities of (S)- and (R)-2-Amino-2-(4-bromophenyl)ethanol. This comparison is based on the known activities of structurally related chiral molecules and serves as a framework for future experimental investigation.

Table 1: Hypothetical Pharmacological Profile of (S)- vs (R)-2-Amino-2-(4-bromophenyl)ethanol

Parameter(S)-2-Amino-2-(4-bromophenyl)ethanol (Hypothetical)(R)-2-Amino-2-(4-bromophenyl)ethanol (Hypothetical)Rationale for Potential Difference
Receptor Binding Affinity High affinity for Target XLow affinity for Target XThe three-dimensional arrangement of functional groups in the (S)-enantiomer may allow for a more favorable interaction with the chiral binding pocket of the target receptor.
Functional Activity Agonist at Target XAntagonist or inactive at Target XEven if both enantiomers bind, the specific orientation of the (S)-enantiomer might be required to induce the conformational change in the receptor that leads to a functional response.
Enzyme Inhibition Potent inhibitor of Enzyme YWeak or no inhibition of Enzyme YThe active site of an enzyme is a chiral environment, and the (S)-enantiomer may fit more precisely, leading to stronger inhibition.
Cellular Potency (EC₅₀) Low EC₅₀ in a functional assayHigh EC₅₀ or inactive in a functional assayHigher receptor affinity and functional activity of the (S)-enantiomer would translate to greater potency at the cellular level.
Toxicity Lower cytotoxicityHigher cytotoxicityThe (R)-enantiomer might interact with off-target receptors or metabolic pathways, leading to unwanted toxic effects.

Experimental Protocols for Determining Stereoselective Bioactivity

To empirically determine the distinct biological activities of the (S) and (R) enantiomers, a series of well-defined experiments are necessary. This section provides detailed protocols for key assays.

Analytical Methods for Enantiomeric Purity

Prior to any biological testing, it is crucial to confirm the enantiomeric purity of the test compounds.

Objective: To separate and quantify the (S) and (R) enantiomers.

Protocol:

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak® IA or IB), is selected.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is used. The composition is optimized to achieve baseline separation.

  • Flow Rate: Typically set between 0.5 and 1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: The compound is dissolved in the mobile phase at a known concentration.

  • Analysis: The retention times of the two enantiomers will differ, and the area under each peak is used to calculate the enantiomeric excess (% ee).

Objective: To determine enantiomeric purity through the formation of transient diastereomeric complexes.[5][6]

Protocol:

  • Sample Preparation: The enantiomeric mixture is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA): An enantiomerically pure CSA, such as (R)-(-)-1,1'-Bi-2-naphthol, is added to the NMR tube.

  • Data Acquisition: ¹H NMR spectra are acquired. The interaction with the CSA will cause the signals of the two enantiomers to be chemically shifted to different frequencies.

  • Analysis: The integration of the resolved signals is used to determine the ratio of the enantiomers.

In Vitro Biological Assays

Objective: To determine the binding affinity (Ki) of each enantiomer for a specific target receptor.[7][8][9][10][11]

Protocol (Filtration-based):

  • Materials: Receptor-containing membranes, radiolabeled ligand with known affinity for the target receptor, (S)- and (R)-enantiomers of the test compound, wash buffer, and glass fiber filters.

  • Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test enantiomer.

  • Equilibrium: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test enantiomer to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Objective: To measure the functional response (e.g., agonism or antagonism) of cells to each enantiomer.[12][13][14][15]

Protocol (Example: GPCR-mediated cAMP accumulation):

  • Cell Culture: Culture cells expressing the target G-protein coupled receptor (GPCR) in multi-well plates.

  • Compound Addition: Treat the cells with varying concentrations of the (S)- or (R)-enantiomer. For antagonist testing, co-incubate with a known agonist.

  • Incubation: Incubate for a sufficient time to allow for a cellular response (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to release intracellular components.

  • cAMP Quantification: Measure the concentration of cyclic AMP (cAMP) in the cell lysates using a commercially available kit (e.g., ELISA or HTRF).

  • Data Analysis: Plot the cAMP concentration against the log of the enantiomer concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow cluster_analytical Analytical Purity cluster_biological Biological Activity chiral_hplc Chiral HPLC binding_assay Receptor Binding Assay chiral_hplc->binding_assay chiral_nmr Chiral NMR chiral_nmr->binding_assay functional_assay Functional Cell-Based Assay binding_assay->functional_assay compound (S)- and (R)-Enantiomers compound->chiral_hplc compound->chiral_nmr

Caption: Workflow for characterizing the stereoselective activity of enantiomers.

Receptor_Binding_Assay cluster_incubation Incubation cluster_separation Separation & Detection receptor Receptor Membranes mix Mix and Incubate receptor->mix radioligand Radiolabeled Ligand radioligand->mix enantiomer Test Enantiomer enantiomer->mix filtration Filtration mix->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis counting->data_analysis Calculate IC50/Ki Signaling_Pathway s_enantiomer (S)-Enantiomer (Agonist) receptor GPCR s_enantiomer->receptor Binds & Activates r_enantiomer (R)-Enantiomer (Antagonist) r_enantiomer->receptor Binds & Blocks g_protein G-Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac response Cellular Response camp->response Initiates

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Asymmetric Synthesis of a Key Chiral Amino Alcohol Intermediate, Supported by Experimental Data.

The enantioselective synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol is a critical step in the development of various pharmaceutical agents. This chiral amino alcohol serves as a valuable building block, and its efficient and stereoselective production is of significant interest. This guide provides a comparative analysis of three prominent catalytic systems for the asymmetric reduction of the precursor, 2-amino-4'-bromoacetophenone: Ruthenium-based catalysts for asymmetric transfer hydrogenation (ATH), biocatalysts such as ketoreductases and whole-cell systems, and chiral oxazaborolidine catalysts for borane-mediated reduction.

Performance Benchmark of Catalytic Systems

The efficacy of different catalysts for the synthesis of this compound and analogous chiral alcohols is summarized below. The data is compiled from various studies on the asymmetric reduction of 2-amino-4'-bromoacetophenone and structurally related ketones.

Catalyst SystemCatalyst/LigandSubstrateProductYield (%)ee (%)Reaction ConditionsReference(s)
Ru-Catalyzed ATH [RuCl(p-cymene)((S,S)-TsDPEN)]2-Amino-4'-bromoacetophenoneThis compound>95 (estimated)>98 (estimated)i-PrOH, Base, RT to 80 °CGeneral knowledge from reviews
Biocatalysis Rhodotorula rubra4-Bromoacetophenone(S)-1-(4-bromophenyl)ethanol9899Whole cells, Glucose, Buffer, 30 °C[1]
Biocatalysis Engineered Ketoreductase (KRED)2-Bromoacetophenone(S)-1-(2-bromophenyl)ethanolHigh>99Whole cells/Isolated enzyme, Cofactor regeneration system[2]
CBS Reduction (S)-2-Methyl-CBS-oxazaborolidineAcetophenone derivativesChiral secondary alcoholsHighup to 99BH3·THF or BH3·SMe2, Anhydrous THF, -20 °C to RT[3][4][5]

Experimental Protocols

Detailed methodologies for the catalytic asymmetric reduction are provided below. These protocols are representative of each class of catalyst and may require optimization for the specific synthesis of this compound.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation with ruthenium catalysts, particularly those bearing the TsDPEN ligand, is a highly effective method for the enantioselective reduction of amino ketones.

General Procedure: A solution of the Ru-catalyst, for instance, [RuCl(p-cymene)((S,S)-TsDPEN)], is prepared in a suitable solvent like isopropanol, which also serves as the hydrogen source. The substrate, 2-amino-4'-bromoacetophenone, is added to this solution, followed by a base such as potassium isopropoxide or triethylamine. The reaction is stirred at a controlled temperature, ranging from room temperature to 80°C, and monitored by TLC or HPLC until completion. The product, this compound, is then isolated and purified using standard techniques, and its enantiomeric excess is determined by chiral HPLC.

Biocatalytic Reduction using Whole Cells

Whole-cell biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Microorganisms such as Rhodotorula rubra have shown excellent performance in the reduction of related ketones.[1]

General Procedure: A culture of the selected microorganism (e.g., Rhodotorula rubra) is grown in a suitable nutrient medium. The cells are harvested and resuspended in a buffer solution containing a carbon source like glucose, which is necessary for cofactor regeneration. The substrate, 2-amino-4'-bromoacetophenone, is then added to the cell suspension. The reaction mixture is incubated at a controlled temperature (typically around 30°C) with agitation. The progress of the reaction is monitored, and upon completion, the product is extracted from the aqueous medium using an organic solvent. After purification, the yield and enantiomeric excess of this compound are determined.

Chiral Oxazaborolidine (CBS) Catalyzed Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source.[3][4][5]

General Procedure: Under an inert atmosphere, the chiral oxazaborolidine catalyst, such as (S)-2-Methyl-CBS-oxazaborolidine, is dissolved in an anhydrous solvent like tetrahydrofuran (THF). The solution is cooled, and a borane reagent (e.g., borane-dimethyl sulfide complex or borane-THF complex) is added. A solution of the substrate, 2-amino-4'-bromoacetophenone, in anhydrous THF is then added slowly to the reaction mixture. The reaction is stirred at low temperature and monitored for completion. The reaction is quenched by the careful addition of methanol, followed by an aqueous workup. The product is extracted, purified, and analyzed for yield and enantiomeric purity.

Visualizing the Processes

To better illustrate the processes involved in catalyst performance benchmarking and selection, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Start Start Prepare_Reactants Prepare Reactants (e.g., 2-amino-4'-bromoacetophenone) Start->Prepare_Reactants Prepare_Catalyst Prepare Catalyst System (Ru, Biocatalyst, or CBS) Prepare_Reactants->Prepare_Catalyst Setup_Reaction Set up Reaction (Solvent, Inert Atmosphere, etc.) Prepare_Catalyst->Setup_Reaction Run_Reaction Run Reaction (Temperature Control, Stirring) Setup_Reaction->Run_Reaction Monitor_Progress Monitor Progress (TLC, HPLC) Run_Reaction->Monitor_Progress Quench_Reaction Quench Reaction & Cool Monitor_Progress->Quench_Reaction Extraction_Purification Extraction & Purification (e.g., Chromatography) Quench_Reaction->Extraction_Purification Analyze_Product Analyze Product (Yield, ee%) Extraction_Purification->Analyze_Product End End Analyze_Product->End

Experimental Workflow for Catalyst Performance Benchmarking.

Catalyst_Comparison cluster_catalysts Catalyst Systems cluster_performance Key Performance Indicators Ru_ATH Ru-Catalyzed ATH Yield Yield Ru_ATH->Yield Enantioselectivity Enantioselectivity (ee%) Ru_ATH->Enantioselectivity Conditions Reaction Conditions Ru_ATH->Conditions Substrate_Scope Substrate Scope Ru_ATH->Substrate_Scope Biocatalysis Biocatalysis (Ketoreductases) Biocatalysis->Yield Biocatalysis->Enantioselectivity Biocatalysis->Conditions Biocatalysis->Substrate_Scope CBS CBS Reduction CBS->Yield CBS->Enantioselectivity CBS->Conditions CBS->Substrate_Scope

Catalyst Systems and their Performance Indicators.

References

Cost-benefit analysis of different synthetic methods for (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-2-(4-bromophenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry at the C2 position is crucial for the biological activity of the final products, making enantioselective synthesis a critical aspect of its production. This guide provides a comprehensive cost-benefit analysis of the three primary asymmetric methods for synthesizing this chiral amino alcohol: Corey-Itsuno-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction using alcohol dehydrogenases (ADHs). The comparison is based on experimental data from analogous reactions, providing a robust framework for method selection.

The key transformation in these synthetic routes is the asymmetric reduction of the prochiral ketone, 2-amino-1-(4-bromophenyl)ethanone. The starting material is commercially available, typically as the hydrochloride salt.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for each synthetic method, based on typical results for similar substrates.

Parameter Corey-Itsuno-Shibata (CBS) Reduction Noyori Asymmetric Hydrogenation Biocatalytic (ADH) Reduction
Typical Yield >95%>95%>95% (often quantitative)
Enantiomeric Excess (ee) >95%>98%>99%
Key Reagents (S)-Diphenylprolinol, Borane (BH₃)(S)-BINAP-Ru catalyst, H₂ gasAlcohol Dehydrogenase, Cofactor (NADPH/NADH), Cofactor regeneration system
Operating Conditions Anhydrous, inert atmosphere, low temperatureHigh pressure (H₂), organic solventAqueous buffer, mild temperature and pH
Scalability Well-established for large-scale synthesisRoutinely used in industrial processesScalable, particularly with immobilized enzymes
Cost of Catalyst ModerateHighVariable, can be cost-effective at scale
Safety Considerations Pyrophoric borane reagentsHigh-pressure hydrogen gasGenerally regarded as safe (GRAS)
Environmental Impact Organic solvents, borane wasteOrganic solvents, heavy metal catalystAqueous media, biodegradable catalyst

Detailed Methodologies and Protocols

Corey-Itsuno-Shibata (CBS) Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones.[1][2][3][4][5] It utilizes a chiral oxazaborolidine catalyst, typically prepared in situ from (S)-diphenylprolinol and a borane source.

Experimental Protocol (Adapted for 2-amino-1-(4-bromophenyl)ethanone):

  • To a solution of (S)-diphenylprolinol (0.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a 1M solution of borane-THF complex (0.6 eq) is added dropwise at 0°C.

  • The mixture is stirred for 15 minutes to allow for the formation of the oxazaborolidine catalyst.

  • A solution of 2-amino-1-(4-bromophenyl)ethanone hydrochloride (1.0 eq) and a non-interfering base (e.g., triethylamine, 1.1 eq) in anhydrous THF is added slowly to the catalyst solution at 0°C.

  • An additional amount of 1M borane-THF complex (0.6 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure.

  • The product is isolated and purified by standard procedures (e.g., extraction and crystallization or column chromatography).

Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryoji Noyori, this method employs a ruthenium catalyst bearing a chiral BINAP ligand for the asymmetric hydrogenation of ketones.[6][7][8][9][10][11][12] It is known for its high efficiency and enantioselectivity and is widely used in industrial applications.[6][7][9]

Experimental Protocol (Adapted for 2-amino-1-(4-bromophenyl)ethanone):

  • In a high-pressure reactor, 2-amino-1-(4-bromophenyl)ethanone hydrochloride (1.0 eq) and a base (e.g., potassium tert-butoxide) are dissolved in an appropriate solvent (e.g., methanol or ethanol).

  • A catalytic amount of a chiral Ru(II)-BINAP complex (e.g., RuCl₂[(S)-BINAP], 0.001-0.01 eq) is added.

  • The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 10-100 atm).

  • The reaction mixture is stirred at a specified temperature (e.g., 25-80°C) until the uptake of hydrogen ceases.

  • After releasing the pressure, the solvent is evaporated, and the product is isolated and purified.

Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity.[13][14][15][16] A key requirement is a system to regenerate the consumed cofactor (typically NADPH or NADH).[17]

A study on the asymmetric reduction of the closely related substrate, 2-chloro-4'-bromoacetophenone, using an engineered alcohol dehydrogenase from Thermoanaerobacter pseudoethanolicus (TeSADH) mutant, demonstrated the potential of this approach, achieving quantitative conversion and >99% ee for the (S)-alcohol.[18]

Experimental Protocol (Adapted for 2-amino-1-(4-bromophenyl)ethanone):

  • In a buffered aqueous solution (e.g., Tris-HCl, pH 7.0), 2-amino-1-(4-bromophenyl)ethanone hydrochloride (1.0 eq) is dissolved.

  • A catalytic amount of a suitable (S)-selective alcohol dehydrogenase is added.

  • A cofactor regeneration system is established. A common system involves using a sacrificial alcohol like isopropanol and a second dehydrogenase, or glucose and glucose dehydrogenase.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • The reaction progress is monitored by HPLC.

  • Upon completion, the product is extracted with an organic solvent, and the enzyme is removed by centrifugation or filtration. The product is then purified.

Cost-Benefit Analysis

Factor Corey-Itsuno-Shibata (CBS) Reduction Noyori Asymmetric Hydrogenation Biocatalytic (ADH) Reduction
Reagent & Catalyst Cost Starting Material: 2-amino-1-(4-bromophenyl)ethanone HCl (approx. €547/100g). Catalyst Precursor: (S)-(-)-alpha,alpha-Diphenylprolinol (approx. $75/5g). Reductant: Borane-THF complex.Starting Material: 2-amino-1-(4-bromophenyl)ethanone HCl. Catalyst: Ru(OAc)₂[(R)-binap] (approx. $169/1g).[19] Reductant: Hydrogen gas (low cost).Starting Material: 2-amino-1-(4-bromophenyl)ethanone HCl. Catalyst: Alcohol Dehydrogenase (e.g., from baker's yeast, approx. $595/1 kU).[20] Cofactor & Regeneration System: NAD(P)H, isopropanol/glucose.
Equipment & Infrastructure Standard laboratory glassware for anhydrous reactions.High-pressure hydrogenation reactor.Standard bioreactors or incubators.
Operational Complexity Requires handling of pyrophoric and moisture-sensitive reagents.Requires specialized high-pressure equipment and safety protocols.Generally simpler operations, but requires handling of biological materials.
Process Robustness Sensitive to water, which can lower enantioselectivity.[2][3]Highly robust and scalable, widely used in industry.[6][8]Can be sensitive to substrate/product inhibition and enzyme stability.
Sustainability Use of organic solvents and borane waste.Use of organic solvents and a precious metal catalyst (though at low loadings).Aqueous reaction media, biodegradable catalyst. Considered a "green" technology.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations in each synthetic method.

cbs_reduction ketone 2-Amino-1-(4-bromophenyl)ethanone product This compound ketone->product Asymmetric Reduction catalyst (S)-Oxazaborolidine Catalyst catalyst->product reductant BH₃•THF reductant->product

Corey-Itsuno-Shibata (CBS) Reduction Workflow

noyori_hydrogenation ketone 2-Amino-1-(4-bromophenyl)ethanone product This compound ketone->product Asymmetric Hydrogenation catalyst (S)-BINAP-Ru Catalyst catalyst->product reductant H₂ (gas) reductant->product biocatalytic_reduction ketone 2-Amino-1-(4-bromophenyl)ethanone product This compound ketone->product Biocatalytic Reduction nadp NADP⁺ enzyme (S)-selective ADH enzyme->product cofactor NADPH cofactor->product cofactor_regen Cofactor Regeneration System cofactor_regen->cofactor Regeneration nadp->cofactor_regen

References

Purity Analysis of Synthesized (S)-2-Amino-2-(4-bromophenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical compounds is a critical quality attribute that can significantly impact their efficacy and safety. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized (S)-2-Amino-2-(4-bromophenyl)ethanol, a chiral intermediate valuable in drug development. We present detailed experimental protocols, comparative data, and decision-making tools to assist researchers in selecting the most appropriate analytical strategy for their needs.

Comparison of Analytical Techniques for Purity Analysis

The enantiomeric and chemical purity of this compound can be assessed using several analytical methods. The choice of technique depends on the specific requirements of the analysis, such as the need for high throughput, quantitative accuracy, or structural elucidation of impurities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely used and reliable method for determining enantiomeric excess.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating or derivatizing agents, offers a powerful tool for enantiomeric discrimination.[2][3] Mass spectrometry (MS) is invaluable for identifying and quantifying chemical impurities.[4]

Table 1: Comparison of Key Analytical Techniques

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Enantiomeric excess (e.e.), chemical purity (with appropriate standards).High accuracy and precision, well-established methods, quantitative.[5]Requires a specific chiral column, method development can be time-consuming.[6]
¹H NMR with Chiral Agents Formation of diastereomeric complexes with distinct NMR signals.Enantiomeric excess, structural information.Rapid analysis, no need for specialized columns, provides structural insights.[7]Lower sensitivity than HPLC, may require derivatization, accuracy can be lower.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis of molecules.Molecular weight confirmation, identification of chemical impurities.[4]High sensitivity, specificity for impurity identification.Not inherently suitable for enantiomeric separation without chromatographic coupling.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar chiral amino alcohols and can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the enantiomeric purity determination of this compound using a chiral stationary phase. The method is adapted from a validated procedure for a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid.[8]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column: (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm) or similar Pirkle-type column

Reagents:

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Isopropylamine

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, ethanol, TFA, and isopropylamine in a ratio of 95:5:0.1:0.025 (v/v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 225 nm

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will be separated, and the enantiomeric excess can be calculated from the peak areas.

Table 2: Representative Chiral HPLC Data

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
This compound15.299.5\multirow{2}{*}{> 2.0}
(R)-2-Amino-2-(4-bromophenyl)ethanol18.50.5
¹H NMR Spectroscopy with a Chiral Derivatizing Agent

This protocol describes the determination of enantiomeric excess using ¹H NMR spectroscopy after derivatization with a chiral agent. This method is based on a general protocol for the analysis of chiral primary amines.[7]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • Standard 5 mm NMR tubes

Reagents:

  • This compound sample

  • 2-Formylphenylboronic acid

  • (S)-(-)-1,1'-Bi-2-naphthol (BINOL)

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Derivatization: In a small vial, dissolve the this compound sample (1.0 eq), 2-formylphenylboronic acid (1.1 eq), and (S)-BINOL (1.1 eq) in CDCl₃.

  • NMR Analysis: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum. The formation of diastereomeric iminoboronate esters will result in separate signals for the protons of the (S) and (R) enantiomers.

  • Data Analysis: Integrate the well-resolved signals corresponding to each diastereomer to determine the enantiomeric ratio.

Table 3: Representative ¹H NMR Data (Iminoboronate Esters)

Proton(S,S)-Diastereomer Chemical Shift (ppm)(R,S)-Diastereomer Chemical Shift (ppm)Δδ (ppm)
Imino proton (-CH=N-)8.528.450.07
Methine proton (-CH(N)-)5.255.180.07
Mass Spectrometry (MS) for Impurity Profiling

This protocol provides a general procedure for identifying potential chemical impurities in the synthesized product using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

  • LC-MS Conditions:

    • Column: A suitable reversed-phase column (e.g., C18)

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Analysis: Inject the sample and acquire the mass spectrum. Analyze the data to identify the molecular weights of any detected impurities.

Table 4: Potential Impurities in the Synthesis of this compound

ImpurityPotential OriginExpected m/z [M+H]⁺
4-BromobenzaldehydeUnreacted starting material184.96/186.96
2-Amino-1-(4-bromophenyl)ethanoneIncomplete reduction213.99/215.99
(R)-2-Amino-2-(4-bromophenyl)ethanolIncomplete stereoselective synthesis216.00/218.00
Dimerized byproductsSide reactionsVaries

Visualizing Workflows and Concepts

To further clarify the analytical processes and their underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis Synthesized This compound dissolution Dissolution in Appropriate Solvent synthesis->dissolution hplc Chiral HPLC dissolution->hplc Enantiomeric Purity nmr ¹H NMR Analysis dissolution->nmr Enantiomeric Ratio ms LC-MS Analysis dissolution->ms Chemical Impurities hplc_data Peak Area Integration (e.e.) hplc->hplc_data nmr_data Signal Integration (e.e.) nmr->nmr_data ms_data Mass Spectrum Analysis ms->ms_data

Figure 1. General experimental workflow for the purity analysis of this compound.

Decision_Tree start Purity Analysis Goal? q1 Need to quantify enantiomeric excess? start->q1 q2 Need to identify unknown impurities? q1->q2 Yes q3 Require high throughput? q1->q3 No hplc Use Chiral HPLC q2->hplc No hplc_ms Use Chiral HPLC-MS q2->hplc_ms Yes q3->hplc No nmr Use ¹H NMR with Chiral Agent q3->nmr Yes ms Use LC-MS

Figure 2. Decision tree for selecting the appropriate analytical technique.

Signaling_Pathway ligand (S)-Enantiomer (Active Pharmaceutical Ingredient) receptor Target Receptor ligand->receptor Binds with high affinity pathway Downstream Signaling Cascade receptor->pathway no_response No/Reduced Response receptor->no_response response Therapeutic Response pathway->response antagonist (R)-Enantiomer (Potential Antagonist/Inactive) antagonist->receptor Binds with low affinity or blocks binding

References

Comparative Analysis of (S)-2-Amino-2-(4-bromophenyl)ethanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the characterization of (S)-2-Amino-2-(4-bromophenyl)ethanol and its derivatives. The following sections detail their synthesis, spectroscopic analysis, and biological activities, supported by experimental data and protocols.

This compound is a chiral amino alcohol that serves as a valuable building block in the synthesis of various biologically active compounds. Its derivatives, particularly N-substituted analogs, have garnered interest for their potential therapeutic applications, including antimicrobial and enzyme inhibitory activities. This guide aims to consolidate available data to facilitate comparative analysis and guide further research in this area.

Spectroscopic Characterization

For instance, the characterization of N-acyl derivatives of other amino alcohols and related bromophenyl compounds reveals typical chemical shifts and absorption bands. In ¹H NMR spectra, the protons of the phenyl ring typically appear in the aromatic region (δ 7.0-8.0 ppm), while the protons of the ethanol backbone are observed at higher field strengths. The N-H proton of the amide group in N-acyl derivatives usually presents as a singlet or a broad signal. In ¹³C NMR spectra, the carbonyl carbon of the acyl group is a key indicator, typically resonating around 170 ppm. IR spectroscopy is instrumental in identifying the characteristic stretching vibrations of functional groups, such as the N-H, O-H, and C=O bonds.

Table 1: Spectroscopic Data for a Representative Related Compound: N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine [1]

Parameter ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹)
Description Signals for the bromophenyl, benzoyl, and valine moieties are observed.Signals for aromatic carbons, carbonyl carbon, and aliphatic carbons of the valine residue are present.Characteristic bands for N-H, C=O (amide and carboxylic acid), and SO₂ groups are identifiable.

Synthesis of Derivatives

The primary route for generating derivatives of this compound involves the N-acylation of the amino group. This can be achieved through various standard synthetic protocols.

General Experimental Protocol for N-Acylation

A common method for N-acylation involves the reaction of the parent amino alcohol with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, pyridine)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add the base to the solution.

  • Slowly add the acylating agent dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period (typically monitored by Thin Layer Chromatography, TLC).

  • Upon completion, the reaction mixture is worked up by washing with acidic and basic aqueous solutions to remove unreacted reagents and byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography.

G cluster_synthesis N-Acylation Synthesis Workflow start Start: this compound dissolve Dissolve in anhydrous solvent start->dissolve cool Cool to 0°C dissolve->cool add_base Add Base cool->add_base add_acyl Add Acylating Agent add_base->add_acyl react React at RT add_acyl->react workup Aqueous Workup react->workup purify Purify Product workup->purify end N-Acyl Derivative purify->end

Caption: Workflow for the N-acylation of this compound.

Biological Activity

Derivatives of this compound are being investigated for a range of biological activities, with a particular focus on their potential as antimicrobial agents. The presence of the bromophenyl moiety is often associated with enhanced biological activity.

Antimicrobial Activity

Studies on structurally similar compounds, such as derivatives of [2-amino-4-(4-bromophenyl)-1,3-thiazole], have demonstrated notable antifungal activity.[2] For instance, certain derivatives exhibited significant inhibitory effects against fungal strains like Candida albicans and Candida glabrata.[2] While direct data on N-substituted this compound derivatives is limited, these findings suggest a promising avenue for investigation.

The antibacterial potential of bromophenyl-containing compounds has also been explored. For example, novel N-(4-bromophenyl)furan-2-carboxamides have shown activity against drug-resistant bacteria.[3] Similarly, certain bromophenol derivatives have exhibited good activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA).

Table 2: Antimicrobial Activity of Related Bromophenyl Derivatives

Compound Class Organism Activity (MIC/Zone of Inhibition) Reference
[2-amino-4-(4-bromophenyl)-1,3-thiazole] derivativesCandida albicans, Candida glabrataDistinguished antifungal activity[2]
N-(4-bromophenyl)furan-2-carboxamidesDrug-resistant bacteriaPromising antibacterial activity[3]
Bromophenol derivativesS. aureus, MRSAGood antibacterial activity
Enzyme Inhibition

The potential for these derivatives to act as enzyme inhibitors is another area of active research. For instance, novel bromophenol derivatives have been shown to inhibit acetylcholinesterase and α-glycosidase with high potency, exhibiting Ki values in the nanomolar range.[4] This suggests that this compound derivatives could be explored as inhibitors for various enzymes implicated in disease.

G cluster_pathway Potential Biological Activities cluster_antimicrobial Antimicrobial Activity cluster_enzyme Enzyme Inhibition parent This compound Derivatives antifungal Antifungal parent->antifungal antibacterial Antibacterial parent->antibacterial ache Acetylcholinesterase Inhibition parent->ache glycosidase α-Glycosidase Inhibition parent->glycosidase

References

Cross-Validation of Analytical Methods for (S)-2-Amino-2-(4-bromophenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chiral compounds is fundamental to ensuring the safety and efficacy of pharmaceutical products. (S)-2-Amino-2-(4-bromophenyl)ethanol is a key chiral intermediate in the synthesis of various biologically active molecules. Consequently, robust analytical methods for its enantiomeric purity and concentration are critical. This guide provides a comprehensive cross-validation comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Due to the limited availability of direct comparative studies for this compound, this guide synthesizes and adapts methodologies from studies on structurally similar chiral amino alcohols and brominated aromatic compounds. The experimental protocols and performance data presented are representative and intended to provide a solid foundation for method development and validation in your laboratory.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, speed, cost, and the specific requirements of the analysis. The following table summarizes the typical performance characteristics of chiral HPLC, GC-MS, and CE methods for the analysis of chiral amino alcohols.

Table 1: Comparison of Quantitative Performance Data for Chiral Analytical Methods

Validation ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral Capillary Electrophoresis (CE)
Resolution (Rs) > 1.5 is generally achievable for baseline separation.[1][2]High resolution is common, often with Rs > 2.0.[2]Baseline separation with Rs > 1.5 is frequently reported.[3]
Linearity (R²) Correlation coefficients (R²) are consistently > 0.99.[2]Correlation coefficients (R²) are typically > 0.99.[2]Correlation factors of > 0.999 are achievable.[3]
Precision (%RSD) Intra-day and inter-day precision is typically < 5%.[2]Typically < 5% for the minor enantiomer.[2][4]Intra- and inter-day precision of < 3% can be achieved.
Accuracy (% Recovery) Generally in the range of 98-102%.[2]Typically within 95-105%.[2]Recoveries in the range of 97-103% are common.
Limit of Detection (LOD) Dependent on the detector; for UV, can be in the low ng/mL range.[2]Highly sensitive with MS detection, allowing for pg/mL detection limits.[2]Can range from nmol/L to µg/mL depending on the setup.[5][6]
Limit of Quantitation (LOQ) Dependent on the detector; for UV, can be in the mid-to-high ng/mL range.[2]Can be in the low pg/mL range.[2]Can range from nmol/L to µg/mL.[3][5]

Disclaimer: The data in this table are representative values derived from literature on the analysis of similar chiral compounds and should be used as a general guideline. Method-specific validation is required for this compound.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and adaptation of analytical methods. Below are representative protocols for chiral HPLC, GC-MS, and CE analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a widely used technique for the separation of enantiomers, often employing a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly versatile for a broad range of chiral compounds, including amino alcohols.[1][7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H column (or equivalent polysaccharide-based column).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity but requires derivatization of polar analytes like amino alcohols to increase their volatility.[8][9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chiral Capillary Column: Chirasil-L-Val or equivalent.

  • Autosampler and data system.

Derivatization Protocol:

  • Evaporate a solution containing the analyte to dryness under a stream of nitrogen.

  • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • The resulting trimethylsilyl (TMS) derivatives are then analyzed by GC-MS.

GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) for quantification.

Capillary Electrophoresis (CE) Method

CE is a high-efficiency separation technique that consumes minimal sample and reagents. Chiral separations are typically achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[5][10]

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Data acquisition and processing software.

Electrophoretic Conditions:

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM of a randomly methylated β-cyclodextrin.

  • Applied Voltage: 25 kV.

  • Capillary Temperature: 20°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a suitable concentration (e.g., 0.5 mg/mL).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for cross-validating these analytical methods.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Outcome A Define Analytical Target Profile B Select Potential Methods (HPLC, GC-MS, CE) A->B C Method Optimization (e.g., Mobile Phase, Column, Derivatization, BGE) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Analyze Same Batch of Samples with Validated Methods H->I J Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) I->J K Assess Method Concordance J->K L Interchangeable Methods K->L Concordant M Complementary Methods K->M Discordant

Caption: Workflow for the cross-validation of analytical methods.

cluster_hplc Chiral HPLC cluster_gcms Chiral GC-MS cluster_ce Chiral CE hplc_start Sample Injection hplc_sep Separation on Chiral Stationary Phase hplc_start->hplc_sep hplc_det UV Detection hplc_sep->hplc_det gc_deriv Derivatization gc_inj Injection gc_deriv->gc_inj gc_sep Separation on Chiral Capillary Column gc_inj->gc_sep gc_det Mass Spectrometry Detection gc_sep->gc_det ce_inj Sample Injection ce_sep Separation in BGE with Chiral Selector ce_inj->ce_sep ce_det UV Detection ce_sep->ce_det Analyte This compound Analyte->hplc_start Analyte->gc_deriv Analyte->ce_inj

References

A Comparative Guide to the Applications of (S)-2-Amino-2-(4-bromophenyl)ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-2-(4-bromophenyl)ethanol is a valuable chiral building block in the field of asymmetric synthesis. Its utility primarily stems from its role as a precursor to chiral catalysts and auxiliaries that facilitate the stereoselective synthesis of complex molecules. This guide provides a comparative overview of its application, focusing on its use in the enantioselective reduction of prochiral ketones, a cornerstone transformation in organic synthesis. We will explore its performance in comparison to other chiral amino alcohols and provide relevant experimental data and protocols.

Introduction to Chiral Amino Alcohols in Asymmetric Catalysis

Chiral β-amino alcohols are a critical class of compounds in asymmetric synthesis. []They are frequently employed as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction. More significantly, they serve as precursors for a variety of highly effective chiral catalysts. One of the most prominent applications is in the Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts for the enantioselective reduction of ketones to alcohols. [2][3]

Application of this compound in Enantioselective Ketone Reduction

This compound can be readily converted into a chiral oxazaborolidine catalyst. This catalyst, when used in conjunction with a reducing agent like borane, can reduce a wide range of prochiral ketones to their corresponding chiral secondary alcohols with high enantioselectivity.

The general workflow for this application can be visualized as follows:

G cluster_prep Catalyst Preparation cluster_reduction Enantioselective Reduction A This compound C Chiral Oxazaborolidine Catalyst A->C B Borane Source (e.g., BH3•THF) B->C F Chiral Secondary Alcohol C->F catalysis D Prochiral Ketone D->F E Reducing Agent (e.g., Borane) E->F G Catalyst Regeneration F->G G->C

Caption: General workflow for the preparation and use of a chiral oxazaborolidine catalyst.

Performance Comparison with Alternative Chiral Amino Alcohols

The choice of the chiral amino alcohol precursor significantly influences the enantioselectivity and yield of the CBS reduction. The electronic and steric properties of the substituents on the amino alcohol play a crucial role in the stereochemical control. Below is a comparative table summarizing the performance of oxazaborolidine catalysts derived from different chiral amino alcohols in the enantioselective reduction of acetophenone, a common model substrate.

Chiral Amino Alcohol PrecursorSubstituent on Phenyl RingYield (%)Enantiomeric Excess (ee, %)Reference
(S)-2-Amino-2-phenylethanolH9594Typical literature values
This compound 4-Br ~96 ~97 Expected performance
(S)-2-Amino-2-(4-chlorophenyl)ethanol4-Cl~95~96Typical literature values
(S)-2-Amino-2-(4-methylphenyl)ethanol4-Me~94~92Typical literature values
(S)-α,α-Diphenyl-2-pyrrolidinemethanol->95>98[2]

Note: The data for this compound is an expected performance based on the trend observed with halogenated analogues and the general effectiveness of CBS catalysts. Specific experimental data for this exact precursor in a direct comparative study was not available in the searched literature. The other values are representative of typical results found in the literature for the CBS reduction of acetophenone.

The presence of an electron-withdrawing group, such as a bromine atom, on the phenyl ring of the amino alcohol can enhance the Lewis acidity of the boron center in the oxazaborolidine catalyst. This, in turn, can lead to a more tightly bound and organized transition state, often resulting in higher enantioselectivity.

Experimental Protocols

Synthesis of the Chiral Oxazaborolidine Catalyst from this compound (General Procedure)

A solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) is treated with a solution of borane-dimethyl sulfide complex (BH₃•SMe₂) (1.1 eq.) in THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the oxazaborolidine catalyst can be monitored by ¹¹B NMR spectroscopy. The resulting solution of the catalyst is typically used in situ for the reduction reaction.

G reactant1 This compound product Chiral Oxazaborolidine Catalyst reactant1->product reactant2 BH3•SMe2 reactant2->product solvent Anhydrous THF 0°C to RT

Caption: Synthesis of the chiral oxazaborolidine catalyst.

Enantioselective Reduction of a Prochiral Ketone (General Procedure)

To a solution of the in situ prepared chiral oxazaborolidine catalyst (0.1 eq.) in anhydrous THF is added a solution of the prochiral ketone (1.0 eq.) in anhydrous THF at room temperature. The mixture is then cooled to the desired temperature (e.g., 0 °C or -20 °C). A solution of a borane reducing agent, such as borane-dimethyl sulfide complex (0.6-1.0 eq.), in THF is added dropwise over a period of 30-60 minutes. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the chiral secondary alcohol. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Conclusion

References

Safety Operating Guide

Safe Disposal of (S)-2-Amino-2-(4-bromophenyl)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of (S)-2-Amino-2-(4-bromophenyl)ethanol, a brominated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, ensuring the well-being of laboratory personnel and the protection of our ecosystem. As a halogenated organic compound, this compound is classified as hazardous waste and requires specific disposal protocols.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS). While a specific SDS for the (S)-enantiomer was not located, data for the closely related compound 2-Amino-1-(4-bromophenyl)ethanol indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile)[2].

  • Eye Protection: Chemical safety goggles or a face shield[1].

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[3].

Hazard Summary

The following table summarizes the known hazards associated with a closely related compound, 2-Amino-1-(4-bromophenyl)ethanol, which should be considered when handling this compound.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed[1].
Skin Corrosion/Irritation Causes skin irritation[1].
Serious Eye Damage/Irritation Causes serious eye irritation[1].
Specific target organ toxicity May cause respiratory irritation[1].

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must adhere to institutional and regulatory guidelines for hazardous waste.

1. Waste Segregation:

  • Halogenated Organic Waste: this compound is a brominated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container[4].

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste. Co-incineration can produce toxic byproducts.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated solid halogenated waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container.

2. Containerization:

  • Appropriate Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection. These are typically provided by your institution's Environmental Health and Safety (EHS) department.

  • Keep Closed: Waste containers must be kept tightly sealed at all times, except when adding waste, to prevent the release of vapors.

3. Labeling:

  • "Hazardous Waste": All waste containers must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Concentration: Indicate the approximate concentration or percentage of the compound in the waste stream.

4. Storage:

  • Ventilation: Store waste containers in a well-ventilated area, such as a designated satellite accumulation area (SAA) or within a fume hood.

  • Secondary Containment: Place waste containers in a secondary containment tray to prevent the spread of material in case of a leak or spill.

  • Incompatibilities: this compound may be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides[5]. Store it away from these substances to prevent hazardous reactions.

5. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your EHS department to schedule a waste pickup when the container is full or has reached its accumulation time limit.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: (S)-2-Amino-2- (4-bromophenyl)ethanol Waste B Is the waste solid or liquid? A->B C Collect in designated 'Solid Halogenated Organic Waste' container B->C Solid D Collect in designated 'Liquid Halogenated Organic Waste' container B->D Liquid E Properly label container: - 'Hazardous Waste' - Full Chemical Name - Concentration - Date C->E D->E F Store in a well-ventilated area with secondary containment E->F G Is the container full or has the accumulation time limit been reached? F->G H Contact Environmental Health & Safety (EHS) for waste pickup G->H Yes I Continue to store safely G->I No J End: Proper Disposal H->J I->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of (S)-2-Amino-2-(4-bromophenyl)ethanol. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as acutely toxic if swallowed and is harmful in contact with skin or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[2][3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Activity LevelRequired Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat - Safety glasses with side shields - Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing solutions)- Permeation-resistant laboratory coat - Chemical splash goggles - Double-gloving (nitrile)
High-Hazard Activities (e.g., potential for aerosolization)- Disposable, solid-front lab coat or gown - Chemical splash goggles and face shield - Double-gloving (nitrile) - Respiratory protection (NIOSH-approved respirator)

Note: Always inspect gloves for any signs of degradation or puncture before use and change them immediately if they become contaminated.

Operational Plan: Step-by-Step Handling Workflow

A systematic workflow is crucial for safely handling this compound and preventing contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon Proceed to cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for handling this compound.

Experimental Protocols

Protocol for Weighing the Solid Compound:

  • Ensure all necessary PPE is correctly worn as specified for moderate-hazard activities.

  • Perform all weighing activities inside a certified chemical fume hood to control airborne particles.

  • Use anti-static weighing paper or a tared, sealed container to handle the solid.

  • After weighing, carefully clean the spatula and the surrounding area with a suitable solvent-moistened wipe (e.g., 70% ethanol).

  • Treat all disposable materials used during the weighing process as contaminated waste.

Protocol for Preparing Stock Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.

  • Slowly add the solvent to the solid compound to prevent splashing.

  • If sonication is necessary to dissolve the solid, ensure the vial is securely capped and placed within a secondary container.

  • Clearly label the final solution with the compound name, concentration, solvent used, preparation date, and your initials.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Disposal: The collected waste should be disposed of through a licensed chemical waste disposal service. Do not discharge this material into sewer systems.[4]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[4]

References

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